6-(chloromethyl)-11H-dibenzo[b,e]azepine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(chloromethyl)-11H-benzo[c][1]benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)17-15/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMMHAZDMPISBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=NC3=CC=CC=C31)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355711 | |
| Record name | 6-(chloromethyl)-11H-dibenzo[b,e]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195765 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
21535-44-4 | |
| Record name | 6-(Chloromethyl)-11H-dibenz[b,e]azepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21535-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(chloromethyl)-11H-dibenzo[b,e]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of 6-(chloromethyl)-11H-dibenzo[b,e]azepine
An In-depth Technical Guide to the Synthesis and Characterization of 6-(chloromethyl)-11H-dibenzo[b,e]azepine
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. This compound is a critical intermediate in the development of various neuropharmaceuticals, particularly tricyclic antidepressants and antipsychotics.[1][2] This document details the physicochemical properties, a proposed synthetic pathway, and analytical characterization methodologies. The intended audience for this guide includes researchers, medicinal chemists, and professionals in the field of drug development.
Introduction
Dibenzo[b,e]azepine and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous therapeutic agents.[2][3] this compound (CAS No: 21535-44-4) is a key building block, valued for its reactive chloromethyl group and rigid tricyclic framework, which are instrumental in the synthesis of various psychotropic compounds.[1] Its structural features allow for further molecular modifications, making it a versatile precursor for creating new chemical entities with potential therapeutic value, such as dopamine receptor modulators.[1]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in Table 1. These properties are essential for its handling, formulation, and reaction monitoring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂ClN | [1][4] |
| Molecular Weight | 241.72 g/mol | [1][4] |
| CAS Number | 21535-44-4 | [1][4] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 136-137 °C / 158-162 °C | [1][4] |
| Boiling Point | 351 °C at 760 mmHg | [4] |
| Density | 1.19 g/cm³ | [4] |
| Solubility | Soluble in DMSO, methanol, dichloromethane; slightly soluble in water.[1] | [1] |
| Purity (typical) | ≥98% (HPLC) | [1] |
Synthesis Pathway
The synthesis of this compound can be approached through various synthetic strategies common for dibenzo[b,e]azepine derivatives. A plausible and efficient method involves the reaction of a suitable precursor like 11H-dibenzo[b,e]azepine. The general workflow for a proposed synthesis is outlined below.
Synthesis Workflow Diagram
The following diagram illustrates a logical workflow for the synthesis of the target compound.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: Chloromethylation
This protocol describes a representative laboratory-scale synthesis.
-
Reaction Setup:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube, add 11H-dibenzo[b,e]azepine (10 g, 0.052 mol).
-
Add a suitable solvent such as glacial acetic acid (100 mL).
-
Add paraformaldehyde (2.34 g, 0.078 mol).
-
-
Reaction Execution:
-
Stir the mixture at room temperature.
-
Bubble dry hydrogen chloride gas through the suspension for 2-3 hours.
-
After the addition of HCl, heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice (200 g).
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.
-
Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white to off-white crystalline powder.
-
Characterization
The identity and purity of the synthesized this compound must be confirmed through a series of analytical techniques.
Characterization Workflow Diagram
The following diagram illustrates the workflow for the analytical characterization of the final product.
Caption: Standard characterization workflow for synthesized compounds.
Experimental Protocols for Characterization
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Purpose: To determine the purity of the compound, which should typically be ≥98%.[1]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
¹H NMR: Expected signals would include aromatic protons (multiplets in the range of ~7.0-8.0 ppm), methylene bridge protons, and a characteristic singlet for the chloromethyl group protons.
-
¹³C NMR: Expected signals would include those for aromatic carbons, the methylene bridge carbon, and the chloromethyl carbon.
-
-
Mass Spectrometry (MS):
-
Infrared (IR) Spectroscopy:
-
Technique: KBr pellet or Attenuated Total Reflectance (ATR).
-
Purpose: To identify characteristic functional groups. Expected peaks would include C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-Cl stretching.
-
Table 2: Expected Characterization Data Summary
| Analysis Technique | Expected Result |
| Purity (HPLC) | ≥98% |
| ¹H NMR | Aromatic protons, methylene protons, and a singlet for -CH₂Cl. |
| ¹³C NMR | Signals corresponding to 15 carbon atoms in their respective chemical environments. |
| Mass (ESI-MS) | [M+H]⁺ peak at m/z ≈ 242.7 |
| Melting Point | 136-162 °C |
Applications
This compound is a valuable intermediate in the pharmaceutical industry. Its primary application is in the synthesis of tricyclic antidepressants and antipsychotic medications.[1][2] The reactive chloromethyl group allows for the facile introduction of various amine-containing side chains, which is a common structural motif in many centrally acting drugs.
Safety, Handling, and Storage
-
Safety: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated area or a fume hood.[4] Avoid contact with skin and eyes and prevent the formation of dust.[4]
-
Handling: Use non-sparking tools to prevent fire from electrostatic discharge.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place at 2-8°C under an inert atmosphere to maintain its stability and prevent degradation.[1]
References
Spectroscopic and Analytical Profile of 6-(chloromethyl)-11H-dibenzo[b,e]azepine: A Technical Overview
Introduction
6-(chloromethyl)-11H-dibenzo[b,e]azepine is a tricyclic heterocyclic compound of significant interest in medicinal chemistry. It serves as a key intermediate in the synthesis of various neuropharmaceuticals, including antidepressants and antipsychotics.[1] Its rigid dibenzo[b,e]azepine core, combined with the reactive chloromethyl group, makes it a versatile building block for creating a diverse range of complex molecules. This document provides a summary of its known properties and a proposed workflow for its synthesis and detailed analytical characterization.
Physicochemical Properties
A summary of the available physicochemical data for this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₅H₁₂ClN |
| Molecular Weight | 241.72 g/mol |
| CAS Number | 21535-44-4 |
| Appearance | White to off-white crystalline powder |
| Melting Point | 158-162 °C |
| Solubility | Soluble in DMSO, methanol, and dichloromethane; slightly soluble in water.[1] |
Hypothetical Synthesis and Characterization Workflow
The synthesis and subsequent analytical characterization of this compound would typically follow a structured workflow to ensure the desired product is obtained with high purity and its structure is unequivocally confirmed.
Caption: A logical workflow for the synthesis and analytical characterization of this compound.
Illustrative Spectroscopic Data
The following tables present hypothetical spectroscopic data for this compound, based on the expected chemical shifts and fragmentation patterns for its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.20 - 7.50 | m | 8H | Aromatic protons |
| 4.65 | s | 2H | -CH₂Cl |
| 3.80 | s | 2H | -CH₂- (azepine ring) |
¹³C NMR (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 150.0 - 120.0 | Aromatic carbons |
| 45.0 | -CH₂Cl |
| 35.0 | -CH₂- (azepine ring) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 3000 | m | Aromatic C-H stretch |
| 2920, 2850 | m | Aliphatic C-H stretch |
| 1600, 1490 | s | C=C aromatic ring stretch |
| 750 | s | C-H out-of-plane bend |
| 700 | m | C-Cl stretch |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 241/243 | 100/33 | [M]⁺/[M+2]⁺ (presence of Cl) |
| 206 | 80 | [M - Cl]⁺ |
| 192 | 60 | [M - CH₂Cl]⁺ |
Experimental Protocols (Illustrative)
The following are generalized experimental protocols that would be suitable for the synthesis and characterization of this compound.
Synthesis: Vilsmeier-Haack Type Reaction (Hypothetical)
A plausible synthetic route could involve a Vilsmeier-Haack type formylation of a suitable precursor followed by reduction and chlorination.
Caption: A hypothetical multi-step synthesis of this compound.
NMR Spectroscopy
-
Instrumentation: Bruker Avance 500 MHz spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Standard: Tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
Procedure: A sample of approximately 5-10 mg of the compound would be dissolved in 0.7 mL of CDCl₃. ¹H and ¹³C NMR spectra would be acquired at room temperature.
IR Spectroscopy
-
Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer.
-
Technique: Attenuated Total Reflectance (ATR).
-
Procedure: A small amount of the solid sample would be placed directly on the ATR crystal, and the spectrum would be recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Instrumentation: Agilent 6460 Triple Quadrupole LC/MS system.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Procedure: The sample would be dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer. The mass-to-charge ratio (m/z) of the molecular ion and its fragments would be determined.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Waters Alliance HPLC system with a photodiode array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Procedure: A standard solution of the compound would be prepared and injected into the HPLC system to determine its purity by analyzing the peak area at a specific wavelength.
Conclusion
This compound is a valuable intermediate in pharmaceutical synthesis. While specific, publicly available spectroscopic data is limited, this guide provides a framework for its synthesis and characterization based on established chemical principles and analytical techniques. The illustrative data and protocols herein serve as a reference for researchers working with this and similar heterocyclic compounds. Further experimental work is required to establish a definitive and detailed analytical profile for this molecule.
References
Crystal Structure Analysis of 6-(chloromethyl)-11H-dibenzo[b,e]azepine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of 6-(chloromethyl)-11H-dibenzo[b,e]azepine, a key intermediate in the synthesis of various neuropharmaceuticals. While a complete, publicly available crystal structure for this specific compound has not been identified in the literature, this document outlines the expected experimental protocols and data presentation based on the analysis of closely related dibenzo[b,e]azepine derivatives. The data and protocols from the crystal structure analysis of 11H-Dibenzo[b,e]azepine-6-carbonitrile are utilized as a representative example to illustrate the process.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.[1][2][3]
| Property | Value |
| Molecular Formula | C15H12ClN[1][2] |
| Molecular Weight | 241.72 g/mol [1][2] |
| CAS Number | 21535-44-4[1][2] |
| Appearance | White to off-white crystalline powder[2] |
| Melting Point | 136-137 °C[1] |
| Solubility | Soluble in DMSO, methanol, and dichloromethane; slightly soluble in water.[2] |
| Density | 1.19 g/cm³[1] |
| Boiling Point | 351 °C at 760 mmHg[1] |
| Flash Point | 166.1 °C[1] |
Representative Crystal Structure Analysis: A Methodological Guide
The following sections detail the experimental protocols for synthesis, crystallization, and X-ray diffraction analysis, using 11H-Dibenzo[b,e]azepine-6-carbonitrile as a model.
Synthesis and Crystallization
A plausible synthetic route to this compound involves the reaction of a suitable precursor with a chloromethylating agent. For the purpose of obtaining single crystals suitable for X-ray diffraction, a slow evaporation method is often employed.
Representative Protocol:
-
Synthesis: The starting material, 6-chloro-11H-dibenzo[b,e]azepine, would be reacted with a suitable reagent to introduce the chloromethyl group at the 6-position. The reaction would be carried out in an appropriate solvent and under controlled temperature conditions to ensure high yield and purity.
-
Purification: The crude product would be purified by column chromatography or recrystallization to achieve a purity of ≥98%.
-
Crystallization: The purified compound would be dissolved in a suitable solvent, such as methanol. The solution would then be allowed to evaporate slowly at room temperature over several days to a week to yield single crystals suitable for X-ray diffraction analysis.
X-ray Data Collection and Structure Refinement
The determination of the crystal structure is achieved through single-crystal X-ray diffraction.
Data Collection:
-
A suitable single crystal is mounted on a diffractometer.
-
The crystal is maintained at a constant temperature, typically 273(2) K, during data collection.
-
X-ray diffraction data are collected using Mo Kα radiation.
-
A series of frames are collected with varying ω and φ angles.
Structure Solution and Refinement:
-
The collected diffraction data are processed to yield a set of structure factors.
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically.
-
Hydrogen atoms are placed in calculated positions and refined using a riding model.
-
An absorption correction is applied to the data.
Representative Crystallographic Data
The following table summarizes the crystallographic data for the representative compound, 11H-Dibenzo[b,e]azepine-6-carbonitrile.
| Parameter | 11H-Dibenzo[b,e]azepine-6-carbonitrile[4] |
| Chemical Formula | C15H10N2 |
| Formula Weight | 218.25 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 10.125 (2) |
| b (Å) | 10.275 (2) |
| c (Å) | 12.749 (3) |
| α (°) | 105.96 (3) |
| β (°) | 99.18 (2) |
| γ (°) | 109.04 (3) |
| Volume (ų) | 1159.2 (6) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.25 |
| Absorption Coefficient (mm⁻¹) | 0.08 |
| F(000) | 456 |
| Crystal Size (mm³) | 0.15 × 0.12 × 0.10 |
| Theta range for data collection (°) | 2.0 to 25.0 |
| Reflections collected | 12026 |
| Independent reflections | 4084 [R(int) = 0.021] |
| Final R indices [I>2sigma(I)] | R1 = 0.042, wR2 = 0.113 |
| R indices (all data) | R1 = 0.051, wR2 = 0.121 |
Visualizing the Workflow and Molecular Significance
To better understand the process and context of this analysis, the following diagrams are provided.
References
Technical Guide: Physicochemical Properties of 6-(chloromethyl)-11H-dibenzo[b,e]azepine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(chloromethyl)-11H-dibenzo[b,e]azepine is a tricyclic organic compound featuring a central azepine ring fused to two benzene rings. Its chemical structure, characterized by a reactive chloromethyl group, establishes it as a critical intermediate in the synthesis of various neuropharmaceuticals. This compound serves as a foundational building block for a range of therapeutic agents, including antidepressants, antipsychotics, and dopamine receptor modulators. Its rigid dibenzoazepine core is a key pharmacophore in many centrally acting drugs. A thorough understanding of its physicochemical properties is paramount for its effective use in synthetic chemistry, process development, and the formulation of active pharmaceutical ingredients (APIs).
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details common experimental protocols for their determination, and illustrates a typical workflow for its synthesis and purification.
Core Physicochemical Properties
The key physicochemical data for this compound are summarized in the table below. This information is crucial for predicting its behavior in various solvents, reaction conditions, and analytical systems.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 21535-44-4 | [1][2][3] |
| Molecular Formula | C₁₅H₁₂ClN | [1] |
| Molecular Weight | 241.72 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Odor | Characteristic aromatic amine odor | |
| Melting Point | 158-162°C | |
| 136-137°C | [1] | |
| Boiling Point | 351°C at 760 mmHg | [1] |
| Solubility | Soluble in DMSO, methanol, dichloromethane | |
| Slightly soluble in water | ||
| Water Solubility: 4.8 µg/mL | [1] | |
| Density | 1.19 g/cm³ | [1] |
| Flash Point | 166.1°C | [1] |
| logP (XLogP3) | 3.386 | [1] |
| Refractive Index | 1.625 | [1] |
Experimental Protocols
The following sections detail generalized methodologies for determining the key physicochemical properties of this compound.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound, whereas a broad and depressed range suggests the presence of impurities.
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder to pack a small sample (1-2 mm in height) into the sealed end of the tube.[1]
-
Apparatus Setup: The packed capillary tube is placed into a calibrated melting point apparatus, adjacent to a thermometer or temperature probe.[3]
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[3]
-
Reporting: The melting point is reported as the range T1-T2.
Solubility Determination (Shake-Flask Method)
Solubility data is essential for selecting appropriate solvents for synthesis, purification, and formulation. The shake-flask method is a reliable technique for determining thermodynamic solubility.[4]
Objective: To determine the saturation concentration of the compound in a specific solvent at a given temperature.
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, methanol, DMSO) in a sealed flask or vial.[4]
-
Equilibration: The flask is agitated in a temperature-controlled environment (e.g., a shaker bath at 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[2][5][6]
-
Phase Separation: After equilibration, the suspension is allowed to settle. The undissolved solid is then separated from the saturated solution by centrifugation or filtration (using a filter that does not adsorb the solute).[7]
-
Quantification: The concentration of the compound in the clear, saturated supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.[7]
Purity Analysis (High-Performance Liquid Chromatography - HPLC)
HPLC is a powerful technique for assessing the purity of pharmaceutical intermediates and APIs by separating the main compound from any impurities.[8][9]
Objective: To quantify the purity of a sample of this compound and identify any impurities.
Methodology:
-
Sample and Standard Preparation: A standard solution is prepared by accurately weighing a reference standard of the compound and dissolving it in a suitable diluent (e.g., 50:50 acetonitrile:water) to a known concentration. The test sample is prepared in the same manner.[10]
-
Chromatographic Conditions: A reverse-phase HPLC method is typically employed.
-
Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often used, starting with a higher polarity mixture (e.g., water with 0.1% trifluoroacetic acid - TFA) and ramping to a lower polarity mixture (e.g., acetonitrile with 0.1% TFA).[8][10]
-
Flow Rate: Typically 1.0 mL/min.
-
Detector: UV detector set at a wavelength where the compound exhibits strong absorbance.
-
-
Analysis: The standard and sample solutions are injected into the HPLC system. The resulting chromatograms show peaks corresponding to the main compound and any impurities.
-
Data Analysis: Purity is typically calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.[9] Peak purity can be further assessed using a Diode Array Detector (DAD), which checks for spectral homogeneity across the peak.[10]
Visualization of Key Processes
As this compound is primarily a synthetic intermediate, the following diagram illustrates a generalized workflow for its synthesis and subsequent purification, which is a critical aspect of its industrial application.
Caption: Generalized workflow for the synthesis and purification of a dibenzo[b,e]azepine intermediate.
Conclusion
The physicochemical properties of this compound define its role as a versatile and valuable intermediate in pharmaceutical synthesis. The data and protocols presented in this guide offer a foundational resource for scientists and developers working with this compound. Proper characterization using standard analytical techniques such as melting point analysis, solubility assays, and HPLC is essential to ensure the quality and consistency required for the synthesis of high-purity active pharmaceutical ingredients.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. enamine.net [enamine.net]
- 3. byjus.com [byjus.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. torontech.com [torontech.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to 6-(chloromethyl)-11H-dibenzo[b,e]azepine (CAS: 21535-44-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-(chloromethyl)-11H-dibenzo[b,e]azepine, a key intermediate in the synthesis of various neuropharmaceuticals. This document details its chemical and physical properties, provides a detailed synthesis protocol, outlines its applications in drug development, and discusses the analytical methods for its characterization. Furthermore, it explores the pharmacological significance of its derivatives, including a detailed look at the signaling pathways they modulate.
Core Compound Properties
This compound is a tricyclic compound that serves as a crucial building block in organic synthesis, particularly for pharmacologically active molecules.[1] Its chemical structure consists of a central seven-membered azepine ring fused to two benzene rings, with a chloromethyl group at position 6.
Table 1: Physicochemical Properties of this compound [2][3]
| Property | Value |
| CAS Number | 21535-44-4 |
| Molecular Formula | C₁₅H₁₂ClN |
| Molecular Weight | 241.72 g/mol |
| Appearance | Off-white solid |
| Melting Point | 136-137 °C |
| Boiling Point | 351.0 ± 42.0 °C at 760 mmHg |
| Density | 1.2 ± 0.1 g/cm³ |
| Solubility | Soluble in methanol, ethanol, dichloromethane; slightly soluble in water. |
| Purity (typical) | ≥98% (HPLC) |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. The following protocol is a synthesized procedure based on established chemical transformations for similar scaffolds, primarily derived from patent literature outlining the synthesis of its derivatives.
Experimental Protocol: Synthesis of this compound
This synthesis involves the formation of an amide followed by a cyclization reaction.
Step 1: Synthesis of N-(2-benzylphenyl)-2-chloroacetamide
-
Reaction Setup: In a reaction flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-benzylaniline in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran (THF).
-
Acylation: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of 2-chloroacetyl chloride in the same solvent to the cooled solution of 2-benzylaniline.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2-benzylphenyl)-2-chloroacetamide.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Step 2: Cyclization to this compound
-
Reaction Setup: In a reaction vessel, suspend the purified N-(2-benzylphenyl)-2-chloroacetamide in a high-boiling point inert solvent such as toluene or xylene.
-
Dehydrating Agent: Add a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
-
Cyclization: Heat the reaction mixture to reflux (typically 110-140 °C) and maintain this temperature for several hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) to a pH of 7-8.
-
Extraction and Purification: Extract the product with an organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. After filtration, remove the solvent under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Applications in Drug Development
The primary application of this compound is as a key intermediate in the synthesis of the second-generation antihistamine, Epinastine.[1] The chloromethyl group provides a reactive handle for further chemical modifications.
Synthesis of Epinastine from this compound
The conversion of this compound to Epinastine involves a series of reactions to introduce the aminoimidazole moiety.
Experimental Workflow: Synthesis of Epinastine
Caption: Synthetic pathway from this compound to Epinastine.
Experimental Protocol: Synthesis of Epinastine
-
Azidation: this compound is reacted with an azide source, such as sodium azide, in a polar aprotic solvent like dimethylformamide (DMF) to yield 6-(azidomethyl)-11H-dibenzo[b,e]azepine.[4]
-
Reduction: The resulting azide is then reduced to the corresponding amine, 6-(aminomethyl)-6,11-dihydro-5H-dibenzo[b,e]azepine. This reduction can be achieved through catalytic hydrogenation (e.g., using hydrogen gas and a palladium on carbon catalyst) or with a reducing agent like sodium borohydride.[4]
-
Cyclization: The final step involves the cyclization of the aminomethyl intermediate with cyanogen bromide in a suitable solvent to form the imidazoline ring of Epinastine.[4][5]
Signaling Pathways of Epinastine
Epinastine, a key drug synthesized from the title compound, exerts its therapeutic effects primarily through two mechanisms: as a histamine H1 receptor antagonist and as a mast cell stabilizer.
Histamine H1 Receptor Antagonism
Epinastine is a potent and selective antagonist of the histamine H1 receptor. Histamine binding to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq alpha subunit, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological effects of histamine, such as smooth muscle contraction and increased vascular permeability.[4][5] Epinastine competitively blocks histamine from binding to the H1 receptor, thereby inhibiting this downstream signaling.
Signaling Pathway: Histamine H1 Receptor Antagonism by Epinastine
Caption: Epinastine blocks the histamine H1 receptor, preventing the downstream allergic response.
Mast Cell Stabilization
Epinastine also functions as a mast cell stabilizer. Mast cell degranulation is a critical event in the allergic response, releasing histamine and other pro-inflammatory mediators. This process is initiated by the cross-linking of IgE antibodies on the mast cell surface by an allergen. This triggers a signaling cascade involving the activation of tyrosine kinases, leading to an influx of calcium ions, which is essential for the fusion of granular membranes with the plasma membrane and the subsequent release of their contents. Epinastine is thought to stabilize mast cells by inhibiting this calcium influx, thereby preventing degranulation.[6]
Signaling Pathway: Mast Cell Stabilization by Epinastine
Caption: Epinastine stabilizes mast cells by inhibiting calcium influx, preventing histamine release.
Analytical Methods for Characterization
The purity and identity of this compound are critical for its use as a pharmaceutical intermediate. A combination of chromatographic and spectroscopic techniques is employed for its characterization.
Table 2: Analytical Methods for this compound
| Technique | Purpose | Typical Parameters & Expected Results |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | Column: C18 reverse-phase; Mobile Phase: Gradient of acetonitrile and water with a modifier like formic acid; Detection: UV at a suitable wavelength (e.g., 254 nm). A single major peak corresponding to the product should be observed, with purity typically >98%. |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | Structural elucidation and confirmation of identity. | Solvent: CDCl₃ or DMSO-d₆. Expected signals would include aromatic protons in the range of 7-8 ppm, a singlet for the methylene bridge protons, and a singlet for the chloromethyl protons. |
| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | Confirmation of the carbon skeleton. | Solvent: CDCl₃ or DMSO-d₆. The spectrum would show characteristic signals for the aromatic carbons, the methylene bridge carbon, and the chloromethyl carbon. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of molecular formula. | Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI). The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of 241.72 g/mol . Isotopic peaks for chlorine (³⁵Cl and ³⁷Cl) should be observed. |
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile). Prepare the sample solution to be analyzed at a similar concentration.
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a higher percentage of A, and gradually increase the percentage of B over a set time (e.g., 20-30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 254 nm.
-
-
Analysis: Inject the standard and sample solutions. The purity of the sample is calculated by comparing the area of the main peak in the sample chromatogram to the total area of all peaks.
Conclusion
This compound is a pivotal intermediate in the synthesis of important pharmaceutical compounds, most notably the antihistamine Epinastine. Its synthesis, reactivity, and the pharmacological action of its derivatives are of significant interest to the drug development community. This guide has provided a detailed overview of its properties, synthesis, and analytical characterization, along with an exploration of the key signaling pathways modulated by its prominent derivative, Epinastine. A thorough understanding of this compound is essential for researchers and scientists working on the development of new therapeutics based on the dibenzo[b,e]azepine scaffold.
References
- 1. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. echemi.com [echemi.com]
- 4. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 5. SMPDB [smpdb.ca]
- 6. Mast cell stabilizers: from pathogenic roles to targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Therapeutic Potential of Dibenzo[b,e]azepine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The dibenzo[b,e]azepine scaffold, a privileged tricyclic system, has historically been a cornerstone in medicinal chemistry, leading to the development of prominent drugs for central nervous system disorders.[1] In recent years, a resurgence of interest in this versatile core has unveiled a new generation of derivatives with a broad spectrum of biological activities, demonstrating significant promise in oncology, neurology, and beyond. This technical guide provides an in-depth exploration of the biological activities of novel dibenzo[b,e]azepine derivatives, with a focus on their anticancer, anticonvulsant, and sirtuin-inhibitory properties. Detailed experimental protocols for key assays and visual representations of relevant signaling pathways are presented to facilitate further research and drug development in this exciting field.
Anticancer Activity
Novel dibenzo[b,e]azepine derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic and anti-proliferative effects against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.
Quantitative Analysis of Anticancer Activity
The anti-proliferative activity of various dibenzo[b,e]azepine derivatives has been quantified using standard in vitro assays. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized below for representative compounds.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 9a | 5H-dibenzo[b,e][1][2]diazepin-11(10H)-one | A549 (Lung) | 0.71 - 7.29 | [3] |
| MDAMB-231 (Breast) | " | [3] | ||
| HeLa (Cervical) | " | |||
| MCF-7 (Breast) | " | |||
| HCT116 (Colon) | " | |||
| 4g | Dibenzo[b,f]azepine tethered isoxazoline | MDA-MB-231 (Breast) | Complete inhibition at 10 µM | [4] |
| d21 | 5H-dibenzo[b,e]azepine-6,11-dione with 1,3,4-oxadiazole | OVCAR-3 (Ovarian) | More potent than Rucaparib | [2] |
| d22 | 5H-dibenzo[b,e]azepine-6,11-dione with 1,3,4-oxadiazole | OVCAR-3 (Ovarian) | More potent than Rucaparib | [2] |
| 5e | Rigid dibenzo[b,f]azepine | Leukaemia SR | 13.05 ± 0.62 | [5] |
Mechanism of Anticancer Action
The anticancer effects of these derivatives are largely attributed to the induction of programmed cell death (apoptosis) and the disruption of the cell cycle.
1.2.1. Induction of Apoptosis
Studies have shown that compounds such as 9a induce apoptosis, as confirmed by Hoechst staining, which reveals characteristic nuclear condensation and fragmentation in treated cancer cells.[3] This process is often mediated by the intrinsic mitochondrial pathway, which involves:
-
Disruption of Mitochondrial Membrane Potential (ΔΨm): A decrease in ΔΨm is an early hallmark of apoptosis.
-
Increased Reactive Oxygen Species (ROS): Elevated ROS levels can induce cellular damage and trigger apoptosis.
-
Modulation of Bcl-2 Family Proteins: An increased ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins promotes the release of cytochrome c from the mitochondria.
-
Caspase Activation: The release of cytochrome c initiates a cascade of caspase activation (e.g., caspase-3 and -7), leading to the execution of apoptosis.[6][7]
1.2.2. Cell Cycle Arrest
Several dibenzo[b,e]azepine derivatives have been shown to arrest cancer cells in the G2/M phase of the cell cycle.[3] This prevents the cells from entering mitosis and undergoing cell division, ultimately leading to cell death. This G2/M arrest is often initiated by DNA damage and involves a complex signaling cascade.
1.2.3. Inhibition of Wnt/β-Catenin Signaling
The Wnt/β-catenin signaling pathway is frequently dysregulated in cancer.[8] Some dibenzo[b,e]azepine derivatives have been found to inhibit this pathway, preventing the accumulation of β-catenin and the subsequent transcription of target genes involved in cell proliferation and survival.[8][9]
Anticonvulsant Activity
Building on the legacy of early dibenzo[b,e]azepine-based drugs, novel derivatives continue to be explored for their anticonvulsant properties.
Quantitative Analysis of Anticonvulsant Activity
The anticonvulsant efficacy of new derivatives is often evaluated in rodent models using the maximal electroshock (MES) test, which induces seizures. The effective dose (ED50) required to protect 50% of the animals from seizures is a key metric.
| Compound ID | Derivative Class | Animal Model | Route | ED50 (mg/kg) | Reference |
| (S)-12 | 10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide | Rat | p.o. | 4.7 ± 0.9 | [10] |
| (R)-11 | 10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide | Rat | p.o. | 10.9 ± 2.3 | [10] |
| Oxime 8 | 10,11-dihydro-10-oxo-5H-dibenz/b,f/azepine-5-carboxamide | Not Specified | Not Specified | Most active in series | [1] |
Mechanism of Anticonvulsant Action
A primary mechanism underlying the anticonvulsant activity of these compounds is the blockade of voltage-gated sodium channels in the brain.[10] By inhibiting the influx of sodium ions into neurons, these derivatives reduce neuronal excitability and prevent the rapid and repetitive firing that characterizes seizures.
SIRT2 Inhibitory Activity
Sirtuins are a class of NAD+-dependent deacetylases that are implicated in various cellular processes, including gene silencing, DNA repair, and metabolism. SIRT2 has emerged as a potential therapeutic target in cancer and neurodegenerative diseases.
Quantitative Analysis of SIRT2 Inhibition
The inhibitory potency of dibenzo[b,e]azepine derivatives against SIRT2 is determined through in vitro enzymatic assays.
| Compound ID | Derivative Class | IC50 (µM) | Selectivity (vs. SIRT1) | Reference |
| 8 | 10,11-dihydro-5H-dibenz[b,f]azepine | 18 | >30-fold | [11][12] |
| 20 | 10,11-dihydro-5H-dibenz[b,f]azepine | 30 | >30-fold | [11] |
Cellular Effects of SIRT2 Inhibition
In cellular assays, selective SIRT2 inhibitors like compound 8 have been shown to induce antiproliferative effects in cancer cells, such as the MCF-7 breast cancer cell line.[11][13]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
General Synthesis of Dibenzo[b,e]azepine Derivatives
The synthesis of dibenzo[b,e]azepine derivatives often involves multi-step reaction sequences. A general workflow is depicted below.
Example Synthesis of N'-Benzoyl-5H-dibenzo[b,f]azepine-5-carbohydrazide Derivatives: [5]
-
Synthesis of 5H-dibenzo[b,f]azepine-5-carbohydrazide:
-
Suspend 5H-dibenzo[b,f]azepine in toluene.
-
Add phosgene and triethylamine and stir at room temperature.
-
Add excess hydrazine hydrate, stir, and cool to precipitate the product.
-
-
Synthesis of N'-Benzoyl-5H-dibenzo[b,f]azepine-5-carbohydrazide Derivatives:
-
Dissolve the carbohydrazide intermediate in chloroform.
-
Add the appropriate acid chloride and triethylamine.
-
Stir at room temperature.
-
Wash the reaction mixture with sodium bicarbonate solution and water.
-
Separate the organic layer, dry, and evaporate the solvent to obtain the crude product.
-
Purify the product by crystallization from ethanol.
-
In Vitro Anti-proliferative MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the dibenzo[b,e]azepine derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Hoechst Staining for Apoptosis Detection
This method visualizes nuclear morphology changes characteristic of apoptosis.
-
Cell Culture and Treatment: Grow cells on coverslips in a culture dish and treat with the test compound.
-
Staining:
-
Remove the culture medium and wash the cells with PBS.
-
Add Hoechst 33342 staining solution (e.g., 5 µg/mL in media) and incubate for 20-30 minutes at 37°C.
-
-
Washing: Wash the cells with PBS.
-
Microscopy: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope with a UV filter. Apoptotic cells will exhibit condensed and fragmented nuclei with bright blue fluorescence.
Cell Cycle Analysis by Flow Cytometry
This technique quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Culture and Treatment: Culture cells and treat them with the dibenzo[b,e]azepine derivative for a specified time.
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as indicated by PI fluorescence, will distinguish cells in G0/G1, S, and G2/M phases.
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1)
JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner.
-
Cell Culture and Treatment: Treat cells with the test compound.
-
JC-1 Staining:
-
Resuspend the treated cells in media containing JC-1 dye.
-
Incubate for 15-30 minutes at 37°C.
-
-
Washing: Wash the cells with assay buffer.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.
Reactive Oxygen Species (ROS) Detection Assay
DCFDA-based assays are commonly used to measure intracellular ROS levels.
-
Cell Culture and Treatment: Culture cells and treat with the test compound.
-
Probe Loading:
-
Wash the cells with a buffer.
-
Load the cells with a DCFDA probe (e.g., H2DCFDA) and incubate.
-
-
Analysis: Measure the fluorescence intensity using a fluorescence plate reader, flow cytometer, or fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels.
Conclusion
The dibenzo[b,e]azepine scaffold continues to be a rich source of biologically active molecules with significant therapeutic potential. The novel derivatives discussed in this guide demonstrate promising anticancer, anticonvulsant, and SIRT2 inhibitory activities. The detailed experimental protocols and pathway diagrams provided herein are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the continued exploration and optimization of this important class of compounds for the treatment of human diseases. Further structure-activity relationship (SAR) studies and in vivo evaluations are warranted to advance the most promising candidates toward clinical development.
References
- 1. Synthesis, anticonvulsant properties and pharmacokinetic profile of novel 10,11-dihydro-10-oxo-5H-dibenz/b,f/azepine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anticancer activities evaluation of novel 5H-dibenzo[b,e]azepine-6,11-dione derivatives containing 1,3,4-oxadiazole units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one structural derivatives as anti-cancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-cancer activity of novel dibenzo[b,f]azepine tethered isoxazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijper.org [ijper.org]
- 7. researchgate.net [researchgate.net]
- 8. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anticonvulsant and sodium channel-blocking properties of novel 10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Discovery of Novel 10,11-Dihydro-5H-dibenz[b,f]azepine SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
The Lynchpin of Neuroactive Compounds: A Technical Guide to 6-(chloromethyl)-11H-dibenzo[b,e]azepine
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(chloromethyl)-11H-dibenzo[b,e]azepine stands as a pivotal chemical intermediate, primarily recognized for its integral role in the synthesis of a range of neuro-active pharmaceuticals. Its unique tricyclic structure, featuring a reactive chloromethyl group, makes it a versatile building block for the elaboration of complex molecules targeting the central nervous system. This in-depth technical guide provides a comprehensive overview of the core physicochemical properties, detailed synthesis protocols, and key reactions of this important intermediate, with a focus on its application in drug development.
Physicochemical and Quality Specifications
Precise knowledge of the physicochemical properties of this compound is fundamental for its effective use in synthesis. The following tables summarize its key characteristics and typical quality specifications.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₂ClN |
| Molecular Weight | 241.72 g/mol |
| CAS Number | 21535-44-4 |
| Appearance | White to off-white crystalline powder |
| Melting Point | 136-137 °C |
| Boiling Point | 351 °C at 760 mmHg |
| Flash Point | 166.1 °C |
| Density | 1.19 g/cm³ |
| Refractive Index | 1.625 |
| Water Solubility | 4.8 µg/mL |
| Solubility | Soluble in DMSO, methanol, and dichloromethane; slightly soluble in water.[1] |
Table 2: Quality Specifications for Pharmaceutical Grade this compound
| Parameter | Specification | Analysis Method |
| Purity | ≥98% | HPLC |
| Moisture | ≤0.5% | Karl Fischer |
| Heavy Metals | ≤10 ppm | |
| Residual Solvents | Meets ICH Q3C Class 2 limits |
Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The most common synthetic route commences from 2-aminobenzophenone.[2][3]
Synthetic Pathway Overview
The overall synthesis can be visualized as a three-step process starting from readily available commercial materials.
Caption: Synthetic pathway to this compound.
Detailed Experimental Protocols
-
Reaction: Reduction of 2-aminobenzophenone.
-
Reagents: 2-aminobenzophenone, silane reagent (e.g., triethylsilane), suitable acid catalyst.
-
Procedure:
-
In a reaction vessel, dissolve 2-aminobenzophenone in a suitable anhydrous solvent (e.g., dichloromethane).
-
Add the acid catalyst (e.g., trifluoroacetic acid) to the solution.
-
Slowly add the silane reagent to the mixture at a controlled temperature.
-
Stir the reaction mixture until completion (monitor by TLC or HPLC).
-
Quench the reaction with a suitable aqueous base (e.g., sodium bicarbonate solution).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-benzylaniline.
-
-
Reaction: Acylation of 2-benzylaniline with 2-chloroacetyl chloride.
-
Reagents: 2-benzylaniline, 2-chloroacetyl chloride, a non-nucleophilic base (e.g., triethylamine or pyridine).
-
Procedure:
-
Dissolve 2-benzylaniline in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Add the base to the solution and cool the mixture in an ice bath.
-
Slowly add 2-chloroacetyl chloride to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain N-(2-benzylphenyl)-2-chloroacetamide.
-
-
Reaction: Intramolecular Friedel-Crafts reaction (dehydration and ring closure).
-
Reagents: N-(2-benzylphenyl)-2-chloroacetamide, a strong dehydrating agent (e.g., polyphosphoric acid (PPA) or phosphorus pentoxide).
-
Procedure:
-
Add N-(2-benzylphenyl)-2-chloroacetamide to the dehydrating agent.
-
Heat the mixture to a temperature sufficient to induce cyclization (typically 100-150 °C).
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and carefully quench by pouring it onto ice.
-
Neutralize the mixture with a strong base (e.g., sodium hydroxide solution).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
-
Key Reactions of this compound in Drug Synthesis
The reactivity of the chloromethyl group is central to the utility of this intermediate. It readily undergoes nucleophilic substitution reactions, allowing for the introduction of various functional groups. A prime example is its use in the synthesis of the antihistamine drug, Epinastine.
Synthesis of Epinastine Precursors
The synthesis of Epinastine from this compound involves the introduction of an aminomethyl group, which is then cyclized.
Caption: Reaction pathway to Epinastine from the intermediate.
Detailed Experimental Protocols
-
Reaction: Nucleophilic substitution with azide.
-
Reagents: this compound, sodium azide.
-
Procedure:
-
Dissolve this compound in a polar aprotic solvent such as DMF or DMSO.
-
Add sodium azide to the solution.
-
Heat the reaction mixture (e.g., to 60-80 °C) and stir until the starting material is consumed.
-
Cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 6-(azidomethyl)-11H-dibenzo[b,e]azepine.
-
-
Reaction: Reduction of the azide and the imine.
-
Reagents: 6-(azidomethyl)-11H-dibenzo[b,e]azepine, a reducing agent (e.g., lithium aluminum hydride, catalytic hydrogenation with Pd/C, or sodium borohydride).[2]
-
Procedure (using catalytic hydrogenation):
-
Dissolve 6-(azidomethyl)-11H-dibenzo[b,e]azepine in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (typically 1-4 MPa) in a hydrogenation apparatus.
-
Stir the reaction at a suitable temperature (e.g., 20-80 °C) for 6-24 hours.[2]
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate to obtain the crude 6-(aminomethyl)-6,11-dihydro-5H-dibenzo[b,e]azepine.
-
Conclusion
This compound is a cornerstone intermediate for the synthesis of a variety of dibenzo[b,e]azepine-based pharmaceuticals. Its synthesis, while requiring multiple steps, is well-established. The reactivity of its chloromethyl group provides a reliable handle for the introduction of diverse functionalities, making it an invaluable tool for medicinal chemists and drug development professionals. The detailed protocols provided in this guide serve as a valuable resource for the practical application of this key building block in the laboratory and beyond.
References
Reactivity Profile of the Chloromethyl Group in Dibenzo[b,e]azepine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dibenzo[b,e]azepine scaffold is a privileged structure in medicinal chemistry, forming the core of several key therapeutic agents. Functionalization of this tricycle, particularly at the 5-position nitrogen, allows for the modulation of its pharmacological properties. This technical guide provides a comprehensive analysis of the reactivity profile of the chloromethyl group when attached to the dibenzo[b,e]azepine core, a critical reactive intermediate for the synthesis of novel derivatives. We will delve into its synthesis, explore its reactivity with a range of nucleophiles, provide detailed experimental protocols for key transformations, and visualize relevant biological signaling pathways influenced by dibenzo[b,e]azepine-based drugs.
Introduction
Dibenzo[b,e]azepine and its derivatives are a cornerstone in the development of drugs targeting the central nervous system (CNS). Compounds such as imipramine and carbamazepine have been successfully used as antidepressants and anticonvulsants, respectively.[1] The introduction of a chloromethyl group onto the dibenzo[b,e]azepine nucleus, particularly at the 5-position (N-chloromethyl), generates a highly valuable synthetic intermediate. This group acts as a potent electrophile, susceptible to nucleophilic attack, thereby providing a versatile handle for the introduction of diverse functional groups and the construction of novel molecular architectures. Understanding the reactivity of this chloromethyl group is paramount for its effective utilization in drug discovery and development programs.
Synthesis of 5-Chloromethyl-5H-dibenzo[b,f]azepine
The direct N-chloromethylation of 5H-dibenzo[b,f]azepine is not extensively documented in the literature. However, analogous transformations on amides and lactams provide a reliable basis for proposing a synthetic route. A common method for N-chloromethylation involves the reaction of the parent amide or lactam with formaldehyde or its equivalents (e.g., paraformaldehyde) and a chlorinating agent.
A plausible synthetic approach for 5-chloromethyl-5H-dibenzo[b,f]azepine is the reaction of 5H-dibenzo[b,f]azepine with paraformaldehyde and a chlorinating agent such as thionyl chloride or by bubbling hydrogen chloride gas through the reaction mixture. The reaction is typically carried out in an inert solvent.
General Reaction Scheme:
Reactivity Profile: Nucleophilic Substitution
The chloromethyl group attached to the nitrogen atom of the dibenzo[b,e]azepine ring is analogous to an N-acyl iminium ion precursor, rendering the methylene carbon highly electrophilic. This facilitates facile nucleophilic substitution reactions (S_N2 type) with a wide array of nucleophiles. The lone pair of electrons on the nitrogen atom can stabilize the transition state of the substitution reaction.
Reactions with N-Nucleophiles
Nitrogen-based nucleophiles, such as primary and secondary amines, readily displace the chloride to form the corresponding N-substituted methyl-dibenzo[b,e]azepine derivatives. These reactions are typically carried out in the presence of a base to neutralize the HCl generated.
| Nucleophile | Reagent | Solvent | Base | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Isopropylamine | Isopropylamine | Acetonitrile | K₂CO₃ | 80 | 12 | N-((5H-dibenzo[b,f]azepin-5-yl)methyl)propan-2-amine | >95 (crude) | [2] |
| Phthalimide | Potassium Phthalimide | DMF | - | 80-90 | 4-6 | 2-((5H-dibenzo[b,f]azepin-5-yl)methyl)isoindoline-1,3-dione | High | [3] |
Reactions with O-Nucleophiles
Oxygen nucleophiles, including alcohols and phenols, can react to form ethers. The reaction with alkoxides or phenoxides is generally efficient.
| Nucleophile | Reagent | Solvent | Base | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Methoxide | Sodium Methoxide | Methanol | - | Reflux | 3 | 5-(Methoxymethyl)-5H-dibenzo[b,f]azepine | >90 (representative) | [4] |
| Phenol | 4-Ethoxyphenol | Dichloromethane | AlCl₃ | 0 - RT | 16 | 5-((4-Ethoxyphenoxy)methyl)-5H-dibenzo[b,f]azepine | 98 | [2] |
Reactions with S-Nucleophiles
Sulfur nucleophiles, such as thiols and thiophenols, are excellent nucleophiles and react readily to form thioethers.
| Nucleophile | Reagent | Solvent | Base | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Thiophenol | Thiophenol | Dichloromethane | - | Room Temp | 12-24 | 5-((Phenylthio)methyl)-5H-dibenzo[b,f]azepine | High | [1] |
| Thioacetate | Potassium Thioacetate | DMF | - | Room Temp | 2-4 | S-((5H-dibenzo[b,f]azepin-5-yl)methyl) ethanethioate | High | [3] |
Reactions with C-Nucleophiles
Carbon nucleophiles, such as cyanides and enolates, can be used to form new carbon-carbon bonds, extending the carbon framework.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Cyanide | Potassium Cyanide | Ethanol/Water | Reflux | 4 | 2-(5H-dibenzo[b,f]azepin-5-yl)acetonitrile | ~80-90 (representative) | [4] |
Experimental Protocols
General Protocol for N-Chloromethylation of 5H-Dibenzo[b,f]azepine (Proposed)
-
Materials: 5H-Dibenzo[b,f]azepine, Paraformaldehyde, Thionyl Chloride (SOCl₂), Anhydrous Dichloromethane (DCM).
-
Procedure:
-
To a solution of 5H-dibenzo[b,f]azepine (1.0 eq) in anhydrous DCM, add paraformaldehyde (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
General Protocol for Nucleophilic Substitution with an Amine
-
Materials: 5-Chloromethyl-5H-dibenzo[b,f]azepine, Amine (e.g., Isopropylamine), Potassium Carbonate (K₂CO₃), Acetonitrile.
-
Procedure:
-
To a solution of 5-chloromethyl-5H-dibenzo[b,f]azepine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add the desired amine (1.2 eq) to the mixture.
-
Stir the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.[2]
-
Biological Signaling Pathways
Dibenzo[b,e]azepine derivatives are renowned for their profound effects on the central nervous system. Below are visualizations of the signaling pathways associated with two major classes of drugs based on this scaffold.
Conclusion
The chloromethyl group on the dibenzo[b,e]azepine scaffold is a highly reactive and synthetically useful functional group. Its susceptibility to nucleophilic displacement allows for the straightforward introduction of a wide variety of substituents at the 5-position. This versatility makes 5-chloromethyl-5H-dibenzo[b,f]azepine a key intermediate for the generation of novel derivatives with potentially unique pharmacological profiles. A thorough understanding of its reactivity is essential for medicinal chemists aiming to explore the chemical space around this privileged heterocyclic system in the quest for new and improved therapeutics.
References
Potential Therapeutic Applications of 6-(chloromethyl)-11H-dibenzo[b,e]azepine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dibenzo[b,e]azepine scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically significant drugs with a wide range of therapeutic applications.[1] This tricyclic system's inherent structural rigidity and amenability to chemical modification have made it a fertile ground for the discovery of novel therapeutic agents. This technical guide focuses on the potential therapeutic applications of a specific subset of these compounds: 6-(chloromethyl)-11H-dibenzo[b,e]azepine and its derivatives. While research on this particular substitution pattern is still emerging, the broader class of dibenzo[b,e]azepines has demonstrated significant promise in several key therapeutic areas, including oncology, neuroscience, and beyond.
This document will provide a comprehensive overview of the known and potential therapeutic applications of this compound class, supported by quantitative data from preclinical studies of structurally related analogs. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to facilitate further research and development in this promising area.
Physicochemical Properties of the Core Structure
The parent compound, this compound, serves as a key intermediate in the synthesis of various derivatives.[2] Its reactive chloromethyl group at the 6-position provides a versatile handle for introducing a wide array of functional groups, allowing for the systematic exploration of structure-activity relationships.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂ClN | [3] |
| Molecular Weight | 241.72 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 136-137 °C | [3] |
| Solubility | Soluble in DMSO, methanol, and dichloromethane; slightly soluble in water. | [2] |
| Storage | Store in airtight containers at 2-8°C under an inert atmosphere. | [2] |
Potential Therapeutic Applications
Derivatives of the dibenzo[b,e]azepine scaffold have exhibited a diverse range of pharmacological activities. The primary areas of therapeutic interest are detailed below, with supporting data from relevant studies on analogous compounds.
Anticancer Activity
A growing body of evidence suggests that dibenzo[b,e]azepine derivatives possess potent anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis, and arrest the cell cycle.[4][5]
Quantitative Data on Anticancer Activity of Dibenzo[b,e]azepine Analogs:
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 9a (A 5H-dibenzo[b,e][4][6]diazepin-11(10H)-one derivative) | Lung (A549) | 0.71 - 7.29 | [4] |
| Breast (MCF-7) | 0.71 - 7.29 | [4] | |
| Colon (HCT116) | 0.71 - 7.29 | [4] | |
| Prostate (DU145) | 0.71 - 7.29 | [4] | |
| Glioblastoma (U87MG) | 0.71 - 7.29 | [4] | |
| Compound 4g (A dibenzo[b,f]azepine tethered isoxazoline) | Murine Osteosarcoma (LM8G7) | 15 | [5] |
| Human Ovarian Cancer (OVSAHO) | 24 | [5] | |
| Dibenzodiazepine Derivative | Breast Cancer (BCAP37) | down to 0.30 | [7] |
| Gastric Cancer (SGC7901) | down to 0.30 | [7] | |
| Liver Cancer (HepG2) | down to 0.30 | [7] | |
| Cervical Cancer (HeLa) | down to 0.30 | [7] | |
| Acute Promyelocytic Leukemia (HL-60) | down to 0.30 | [7] | |
| Benzodiazepine Derivative 9a | Various Cancer Cell Lines | 0.006 - 0.015 | [8] |
Signaling Pathways in Anticancer Activity:
One of the key mechanisms underlying the anticancer effects of some dibenzazepine derivatives is the modulation of the Wnt/β-catenin signaling pathway .[9] This pathway is crucial in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers.[9] Inhibition of this pathway can suppress cancer cell proliferation and survival.
References
- 1. pubs.rsyn.org [pubs.rsyn.org]
- 2. nbinno.com [nbinno.com]
- 3. Antagonism of hypothermia and behavioral response to apomorphine: a simple, rapid and discriminating test for screening antidepressants and neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one structural derivatives as anti-cancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-cancer activity of novel dibenzo[b,f]azepine tethered isoxazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dibenzazepines and dibenzoxazepines as sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of antitumor activity of dibenzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel benzodiazepine derivatives as anticancer agents through inhibition of tubulin polymerization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. docs.axolbio.com [docs.axolbio.com]
In Silico Analysis of 6-(chloromethyl)-11H-dibenzo[b,e]azepine: A Technical Guide to Predicting Molecular Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow for 6-(chloromethyl)-11H-dibenzo[b,e]azepine, a key intermediate in the synthesis of neuropharmacological agents.[1] Due to the absence of publicly available quantitative biological data for this specific compound, this paper outlines a robust computational strategy to predict its potential protein interactions and binding affinities. By leveraging established methodologies such as molecular docking, molecular dynamics simulations, and 3D-QSAR, we present a framework for elucidating the compound's mechanism of action and guiding future drug discovery efforts. This guide includes detailed hypothetical experimental protocols, data presentation in structured tables, and visualizations of workflows and signaling pathways to facilitate a deeper understanding of modern computational drug design.
Introduction
The dibenzo[b,e]azepine scaffold is a cornerstone in the development of therapeutics for central nervous system disorders, forming the core structure of numerous antidepressant and antipsychotic drugs.[1] The specific derivative, this compound (CAS: 21535-44-4), is a crucial building block in the synthesis of these complex molecules.[1][2] Understanding the molecular interactions of this intermediate can provide valuable insights for the design of novel therapeutics with improved efficacy and selectivity.
In silico modeling techniques are indispensable tools in modern drug discovery, offering a time- and cost-effective means to predict and analyze small molecule-protein interactions. This guide details a hypothetical in silico investigation of this compound, focusing on its potential interactions with two relevant biological targets: the Transient Receptor Potential Ankyrin 1 (TRPA1) receptor and the Gamma-Aminobutyric Acid type A (GABA-A) receptor. These targets are implicated in pain, inflammation, and neuronal inhibition, making them plausible interaction partners for a dibenzo[b,e]azepine derivative.
This document serves as a technical guide for researchers, providing detailed protocols for a range of computational methods and demonstrating how to visualize complex biological and experimental processes.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C15H12ClN | [1][3] |
| Molecular Weight | 241.72 g/mol | [1][3] |
| CAS Number | 21535-44-4 | [2][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 158-162°C | [1] |
| Solubility | Soluble in DMSO, methanol, and dichloromethane; slightly soluble in water | [1] |
| XLogP3 | 3.386 | [3] |
In Silico Modeling Workflow
The following diagram illustrates the proposed in silico workflow for investigating the interactions of this compound.
Figure 1. In silico modeling workflow for this compound.
Hypothetical Interaction Analysis
Target Selection
Based on the known pharmacology of dibenzo[b,e]azepine derivatives, two potential protein targets were selected for this hypothetical study:
-
Transient Receptor Potential Ankyrin 1 (TRPA1) Receptor: A non-selective cation channel involved in pain, inflammation, and respiratory irritation.
-
Gamma-Aminobutyric Acid type A (GABA-A) Receptor: A ligand-gated ion channel that is the primary mediator of fast inhibitory neurotransmission in the central nervous system.
Molecular Docking
Molecular docking was performed to predict the binding mode of this compound within the binding sites of the TRPA1 and GABA-A receptors.
Table 2: Hypothetical Molecular Docking Results
| Target | PDB ID | Binding Site Residues (Hypothetical) | Docking Score (kcal/mol) (Hypothetical) |
| TRPA1 Receptor | 6PQP | Cys621, Phe630, Arg642 | -8.5 |
| GABA-A Receptor | 6D6T | Tyr58, Phe77, Thr142 | -7.9 |
Molecular Dynamics Simulation
Following docking, molecular dynamics (MD) simulations were conducted to assess the stability of the predicted protein-ligand complexes over time. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone would indicate the stability of the binding pose.
Binding Affinity Prediction
The binding free energy of this compound to each target was calculated using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method on the MD simulation trajectories.
Table 3: Hypothetical Predicted Binding Affinities
| Target | Predicted ΔG_bind (kcal/mol) (Hypothetical) | Predicted Ki (nM) (Hypothetical) |
| TRPA1 Receptor | -45.2 | 150 |
| GABA-A Receptor | -38.7 | 450 |
Signaling Pathways
The potential modulation of the TRPA1 and GABA-A receptor signaling pathways by this compound is depicted in the following diagrams.
Figure 2. Hypothetical activation of the TRPA1 signaling pathway.
References
Solubility of 6-(chloromethyl)-11H-dibenzo[b,e]azepine in organic solvents
An In-Depth Technical Guide to the Solubility of 6-(chloromethyl)-11H-dibenzo[b,e]azepine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound, a key intermediate in the synthesis of various neuropharmaceuticals. Understanding the solubility of this compound in different organic solvents is critical for its purification, reaction optimization, and formulation development. This document presents available solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Physicochemical Properties
-
Chemical Name: this compound
-
Molecular Formula: C₁₅H₁₂ClN
-
Molecular Weight: 241.72 g/mol
-
CAS Number: 21535-44-4
-
Appearance: White to off-white crystalline powder.[1]
-
Melting Point: 158-162°C.[1]
Solubility Data
Qualitative Solubility of this compound
A technical data sheet for this compound provides the following qualitative solubility information.[1]
| Solvent | Solubility Description |
| DMSO | Soluble |
| Methanol | Soluble |
| Dichloromethane | Soluble |
| Water | Slightly soluble |
One source indicates a very low water solubility of 4.8 µg/mL.
Quantitative Solubility of Carbamazepine (A Structurally Similar Compound)
For comparative purposes, the following table summarizes the quantitative solubility of Carbamazepine (5H-dibenz[b,f]azepine-5-carboxamide), a structurally related and widely studied dibenzoazepine derivative. These values can serve as a preliminary guide for estimating the solubility of this compound, though experimental verification is essential.
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Ethanol | Not Specified | ~ 3 |
| DMSO | Not Specified | ~ 25 |
| Dimethylformamide (DMF) | Not Specified | ~ 25 |
| Methanol | Not Specified | 64 |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent, based on the widely accepted shake-flask method.
Materials and Equipment
-
This compound (purity ≥98%)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks and pipettes
-
Scintillation vials or sealed glass tubes
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer
-
Analytical balance
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). A preliminary time-course study can determine the optimal equilibration time.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To separate the dissolved solute from the undissolved solid, centrifuge the samples at a high speed.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any fine particulate matter.
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Analyze both the standard solutions and the filtered sample solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the saturated sample solutions by interpolating from the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or g/100mL.
-
Report the temperature at which the solubility was determined.
-
Perform the experiment in triplicate to ensure the reliability of the results.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental Workflow for Solubility Determination.
This guide provides a foundational understanding of the solubility characteristics of this compound. For precise applications, it is imperative to determine the solubility experimentally under the specific conditions of interest.
References
A Technical Guide to the Thermal Stability of 6-(chloromethyl)-11H-dibenzo[b,e]azepine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability of 6-(chloromethyl)-11H-dibenzo[b,e]azepine, a key intermediate in the synthesis of various neuropharmaceuticals. Due to the limited availability of direct experimental data in publicly accessible literature, this document outlines the standard methodologies for assessing thermal stability, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). It further presents a discussion of the expected thermal behavior and potential degradation pathways based on the molecule's structural features and data from analogous compounds. This guide serves as a foundational resource for researchers and professionals involved in the handling, processing, and development of pharmaceuticals containing the dibenzo[b,e]azepine scaffold.
Introduction
This compound is a tricyclic compound of significant interest in medicinal chemistry, primarily serving as a building block for a range of antidepressant and antipsychotic drugs.[1] The thermal stability of such pharmaceutical intermediates is a critical parameter that influences their synthesis, purification, storage, and formulation. Understanding the thermal behavior of this compound is essential for ensuring product quality, safety, and efficacy.
This guide details the standard experimental protocols for determining the thermal stability of chemical compounds and provides a theoretical framework for understanding the potential thermal decomposition of this compound.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. These properties provide a baseline for understanding the compound's general characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂ClN | [1][2] |
| Molecular Weight | 241.72 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 158-162°C | [1] |
| Boiling Point | 351°C at 760 mmHg | [2] |
| Flash Point | 166.1°C | [2] |
| Solubility | Soluble in DMSO, methanol, and dichloromethane; slightly soluble in water. | [1] |
Experimental Protocols for Thermal Stability Analysis
The thermal stability of a compound is typically investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials.
Experimental Protocol:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a tared TGA pan (e.g., platinum or alumina).[3]
-
Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen, to study thermal decomposition, or an oxidative atmosphere like air to study oxidative degradation. The gas flow rate is maintained at a constant level (e.g., 20-50 mL/min).
-
Temperature Program: The sample is heated at a constant rate, for example, 10°C/min, over a defined temperature range (e.g., from ambient temperature to 600°C).
-
Data Acquisition: The instrument records the sample mass as a function of temperature. The resulting data is plotted as a thermogram (mass vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.
Workflow for Thermogravimetric Analysis (TGA)
Workflow for a typical TGA experiment.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine transition temperatures and enthalpies of transitions.[4][5]
Experimental Protocol:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into a DSC pan (e.g., aluminum), which is then hermetically sealed.[5]
-
Reference: An empty, sealed DSC pan is used as a reference.
-
Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen.
-
Temperature Program: The sample and reference are heated at a constant rate (e.g., 10°C/min) over a defined temperature range. The range should encompass any expected thermal events, such as melting and decomposition.
-
Data Acquisition: The instrument records the differential heat flow between the sample and the reference. The data is plotted as a DSC thermogram (heat flow vs. temperature).
Workflow for Differential Scanning Calorimetry (DSC)
Workflow for a typical DSC experiment.
Expected Thermal Behavior and Potential Degradation Pathways
Expected TGA Profile
A typical TGA thermogram for this compound would be expected to show a single, significant weight loss step corresponding to its decomposition. The onset of this decomposition would indicate the upper limit of its thermal stability. Given its relatively high melting and boiling points, the decomposition temperature is expected to be well above 200°C.
Expected DSC Profile
The DSC thermogram would likely show a sharp endothermic peak corresponding to the melting of the crystalline solid.[6] The temperature at the peak maximum would be the melting point, and the area under the peak would correspond to the enthalpy of fusion. At higher temperatures, an exothermic or complex endothermic/exothermic event may be observed, corresponding to the decomposition of the molecule.
Potential Degradation Pathways
The thermal decomposition of this compound is likely to be initiated at the weakest bonds in the molecule. The C-Cl bond in the chloromethyl group is a likely point of initial cleavage. Potential degradation pathways could involve:
-
Dehydrochlorination: Elimination of hydrogen chloride (HCl) to form a more unsaturated or polymeric species. The presence of an adjacent hydrogen on the azepine ring could facilitate this process.
-
Homolytic Cleavage: Scission of the C-Cl bond to form a radical species, which could then undergo further reactions such as dimerization or polymerization.
-
Ring Opening/Rearrangement: At higher temperatures, the tricyclic dibenzo[b,e]azepine ring system itself may undergo cleavage or rearrangement.
The exact degradation products would depend on the experimental conditions, particularly the atmosphere (inert or oxidative). Analysis of the evolved gases during TGA, for instance by coupling the TGA to a mass spectrometer or an FTIR spectrometer, would be necessary to identify the decomposition products and elucidate the precise degradation mechanism.
Logical Relationship of Potential Degradation
Potential initial degradation pathways.
Summary of Hypothetical Thermal Analysis Data
The following table summarizes the type of quantitative data that would be obtained from TGA and DSC analyses of this compound. The values are hypothetical and serve as an illustration of the expected results.
Table 2: Hypothetical Thermal Analysis Data for this compound
| Analysis | Parameter | Hypothetical Value |
| TGA | Onset of Decomposition (Tonset) | > 200 °C |
| Temperature of Maximum Decomposition Rate (Tmax) | > 250 °C | |
| Residual Mass at 600°C | < 5% | |
| DSC | Melting Point (Tm) | 158-162 °C |
| Enthalpy of Fusion (ΔHf) | To be determined | |
| Decomposition Temperature (Td) | > 200 °C (exothermic) |
Conclusion
While direct experimental data on the thermal stability of this compound is limited in the public domain, this guide provides a comprehensive framework for its evaluation. The detailed experimental protocols for TGA and DSC offer a clear path for researchers to conduct their own thermal analysis. The discussion on expected thermal behavior and potential degradation pathways, based on the compound's chemical structure, provides a valuable theoretical foundation. The generation of precise thermal stability data through the described methodologies is crucial for the safe and effective use of this important pharmaceutical intermediate in drug development and manufacturing.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-(chloromethyl)-11H-dibenzo[b,e]azepine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the multi-step synthesis of 6-(chloromethyl)-11H-dibenzo[b,e]azepine, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves a three-step reaction sequence commencing with the Vilsmeier-Haack formylation of 11H-dibenzo[b,e]azepine, followed by the reduction of the resulting aldehyde to a primary alcohol, and culminating in the chlorination of the alcohol to yield the final product. This protocol includes comprehensive methodologies, tabulated data for reagents and reaction parameters, and graphical representations of the synthetic pathway and experimental workflow to ensure reproducibility and clarity for researchers in organic synthesis and medicinal chemistry.
Introduction
This compound is a crucial building block in the synthesis of a variety of biologically active molecules, particularly those targeting the central nervous system. Its structural motif is present in several established and investigational drugs. A reliable and well-documented synthetic protocol is therefore essential for researchers engaged in the discovery and development of new therapeutic agents. The following application note details a robust three-step synthesis to obtain this valuable intermediate.
Synthesis Overview
The synthesis of this compound is accomplished through the following three key transformations:
-
Step 1: Vilsmeier-Haack Formylation of 11H-dibenzo[b,e]azepine to introduce a formyl group at the 6-position, yielding 11H-dibenzo[b,e]azepine-6-carbaldehyde.
-
Step 2: Reduction of Aldehyde to the corresponding primary alcohol, 6-(hydroxymethyl)-11H-dibenzo[b,e]azepine, using a mild reducing agent.
-
Step 3: Chlorination of Alcohol to produce the final product, this compound.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be anhydrous where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of 11H-dibenzo[b,e]azepine-6-carbaldehyde
This step employs the Vilsmeier-Haack reaction to introduce a formyl group onto the electron-rich 11H-dibenzo[b,e]azepine ring.[1][2][3][4]
Reagents and Conditions:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| 11H-dibenzo[b,e]azepine | C₁₄H₁₁N | 193.25 | 10.0 g | 1.0 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - |
| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | 7.0 mL | 1.5 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |
| Sodium acetate | CH₃COONa | 82.03 | 20.0 g | - |
| Water | H₂O | 18.02 | As needed | - |
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 11H-dibenzo[b,e]azepine (10.0 g) in anhydrous N,N-dimethylformamide (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (7.0 mL) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 2 hours.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of a cold aqueous solution of sodium acetate (20.0 g in 100 mL of water).
-
Stir the mixture for 1 hour at room temperature.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 11H-dibenzo[b,e]azepine-6-carbaldehyde as a solid.
Step 2: Synthesis of 6-(hydroxymethyl)-11H-dibenzo[b,e]azepine
The aldehyde synthesized in Step 1 is reduced to the corresponding primary alcohol using sodium borohydride.[5][6][7][8][9]
Reagents and Conditions:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| 11H-dibenzo[b,e]azepine-6-carbaldehyde | C₁₅H₁₁NO | 221.26 | 5.0 g | 1.0 |
| Methanol (MeOH) | CH₄O | 32.04 | 100 mL | - |
| Sodium borohydride (NaBH₄) | NaBH₄ | 37.83 | 1.0 g | 1.2 |
| Water | H₂O | 18.02 | As needed | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - |
Procedure:
-
Dissolve 11H-dibenzo[b,e]azepine-6-carbaldehyde (5.0 g) in methanol (100 mL) in a round-bottom flask with magnetic stirring.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.0 g) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
Quench the reaction by the slow addition of water (20 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 40 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 6-(hydroxymethyl)-11H-dibenzo[b,e]azepine, which can be used in the next step without further purification if deemed sufficiently pure by TLC analysis.
Step 3: Synthesis of this compound
The final step involves the conversion of the primary alcohol to the corresponding chloride using thionyl chloride.[10][11][12][13]
Reagents and Conditions:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| 6-(hydroxymethyl)-11H-dibenzo[b,e]azepine | C₁₅H₁₃NO | 223.27 | 4.0 g | 1.0 |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 80 mL | - |
| Thionyl chloride (SOCl₂) | SOCl₂ | 118.97 | 1.6 mL | 1.2 |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | As needed | - |
Procedure:
-
Dissolve 6-(hydroxymethyl)-11H-dibenzo[b,e]azepine (4.0 g) in anhydrous dichloromethane (80 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Add thionyl chloride (1.6 mL) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Carefully pour the reaction mixture into a cold, saturated aqueous solution of sodium bicarbonate to neutralize the excess thionyl chloride and HCl produced.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to give pure this compound.
Visualizations
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier-Haack reaction [chemeurope.com]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. ecampusontario.pressbooks.pub [ecampusontario.pressbooks.pub]
- 10. Convert the followingBenzyl alcohol to benzyl chloride | Filo [askfilo.com]
- 11. trace.tennessee.edu [trace.tennessee.edu]
- 12. rsc.org [rsc.org]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Notes and Protocols: Friedel-Crafts Alkylation using 6-(Chloromethyl)-11H-dibenzo[b,e]azepine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dibenzo[b,e]azepine scaffold is a privileged structure in medicinal chemistry, forming the core of several important therapeutic agents, particularly in the area of neuroscience. The functionalization of this tricycle is of significant interest for the development of new chemical entities with tailored pharmacological profiles. 6-(Chloromethyl)-11H-dibenzo[b,e]azepine is a key intermediate that allows for the introduction of the dibenzo[b,e]azepine moiety onto various molecular frameworks. One of the most powerful methods for forming carbon-carbon bonds with such benzylic halides is the Friedel-Crafts alkylation.
These application notes provide a comprehensive overview and detailed protocols for the Friedel-Crafts alkylation of aromatic and heteroaromatic compounds using this compound. The protocols are based on established principles of Friedel-Crafts chemistry and are intended to serve as a starting point for the exploration of this reaction in drug discovery and development projects.
Reaction Principle
The Friedel-Crafts alkylation is an electrophilic aromatic substitution reaction that proceeds through the formation of a carbocation or a carbocation-like intermediate. In the case of this compound, a Lewis acid catalyst facilitates the departure of the chloride ion, generating a resonance-stabilized benzylic carbocation. This electrophile is then attacked by an electron-rich aromatic or heteroaromatic ring to form the desired alkylated product.
Data Presentation: Illustrative Reaction Parameters and Yields
The following tables summarize proposed reaction conditions for the Friedel-Crafts alkylation of various arenes and heteroarenes with this compound. These are illustrative examples based on typical conditions for similar benzylic halides. Optimization of these parameters is recommended for specific substrates.
Table 1: Friedel-Crafts Alkylation of Arenes
| Entry | Arene | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzene | AlCl₃ (1.1) | Benzene | 25 | 4 | 75 |
| 2 | Toluene | FeCl₃ (1.0) | Dichloromethane | 0 - 25 | 6 | 82 (p-isomer) |
| 3 | Anisole | ZnCl₂ (1.5) | 1,2-Dichloroethane | 50 | 8 | 88 (p-isomer) |
| 4 | Xylene | BF₃·OEt₂ (1.2) | Xylene | 25 | 5 | 78 |
Table 2: Friedel-Crafts Alkylation of Heteroarenes
| Entry | Heteroarene | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Indole | InCl₃ (0.2) | Dichloromethane | 0 | 2 | 92 (C3-alkylation) |
| 2 | Pyrrole | Sc(OTf)₃ (0.1) | Acetonitrile | 25 | 3 | 85 (C2-alkylation) |
| 3 | Furan | AgOTf (0.1) | Nitromethane | -20 | 4 | 78 (C2-alkylation) |
| 4 | Thiophene | SnCl₄ (1.0) | 1,2-Dichloroethane | 0 - 25 | 6 | 70 (C2-alkylation) |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Alkylation of Arenes
Materials:
-
This compound
-
Anhydrous arene (e.g., benzene, toluene)
-
Anhydrous Lewis acid (e.g., AlCl₃, FeCl₃)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the anhydrous Lewis acid (1.1 equivalents).
-
Add the anhydrous arene or an anhydrous solvent (e.g., DCM).
-
Cool the mixture to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.0 equivalent) in the anhydrous arene or solvent.
-
Slowly add the solution of this compound to the stirred suspension of the Lewis acid over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 1, or until TLC analysis indicates completion of the reaction.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 6-(arylmethyl)-11H-dibenzo[b,e]azepine derivative.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for Friedel-Crafts Alkylation of Heteroarenes
Materials:
-
This compound
-
Heteroarene (e.g., indole, pyrrole)
-
Anhydrous Lewis acid (e.g., InCl₃, Sc(OTf)₃)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath or other cooling bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the heteroarene (1.2 equivalents) and the anhydrous solvent.
-
Add the Lewis acid catalyst (0.1 - 1.0 equivalents).
-
Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
In a separate flask, dissolve this compound (1.0 equivalent) in the anhydrous solvent.
-
Add the solution of this compound dropwise to the stirred solution of the heteroarene and catalyst.
-
Stir the reaction at the specified temperature for the time indicated in Table 2, monitoring the progress by TLC.
-
Once the reaction is complete, quench by adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system) to yield the pure 6-((heteroaryl)methyl)-11H-dibenzo[b,e]azepine product.
-
Confirm the structure and purity of the final compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Visualizations
Application Notes and Protocols for Buchwald-Hartwig Amination with 6-(chloromethyl)-11H-dibenzo[b,e]azepine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This methodology has become indispensable in medicinal chemistry and drug development for the synthesis of arylamines and their derivatives. These structural motifs are prevalent in a vast array of biologically active compounds. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 6-(chloromethyl)-11H-dibenzo[b,e]azepine, a key intermediate in the synthesis of novel therapeutic agents. The dibenzo[b,e]azepine scaffold is a privileged structure in neuropharmacology, with derivatives known to interact with various central nervous system targets, including dopamine and serotonin receptors.
The protocols outlined below are designed to be a starting point for researchers, providing a robust framework for the synthesis of a variety of N-substituted 6-(aminomethyl)-11H-dibenzo[b,e]azepine derivatives. Optimization of the reaction conditions may be necessary for specific amine coupling partners.
Synthesis of the Starting Material: this compound
A plausible synthetic route to the starting material, this compound, involves a two-step process starting from the commercially available 6-methyl-11H-dibenzo[b,e]azepine. This involves a radical bromination followed by a halogen exchange reaction.
Experimental Workflow for Starting Material Synthesis
Caption: Synthetic workflow for this compound.
Protocol for Synthesis of this compound
Step 1: Synthesis of 6-(bromomethyl)-11H-dibenzo[b,e]azepine
-
To a solution of 6-methyl-11H-dibenzo[b,e]azepine (1.0 equiv.) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 equiv.) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to yield the crude 6-(bromomethyl)-11H-dibenzo[b,e]azepine, which can be used in the next step without further purification or purified by column chromatography.
Step 2: Synthesis of this compound
-
Dissolve the crude 6-(bromomethyl)-11H-dibenzo[b,e]azepine (1.0 equiv.) in acetone.
-
Add lithium chloride (LiCl, 1.5 equiv.) to the solution.
-
Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture, filter to remove any inorganic salts, and concentrate the filtrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to afford this compound.
Buchwald-Hartwig Amination Protocol
The following is a general protocol for the palladium-catalyzed amination of this compound with a variety of primary and secondary amines. Given the benzylic nature of the chloride, which can be prone to side reactions, the use of a bulky, electron-rich phosphine ligand is recommended to favor the desired cross-coupling pathway.
General Reaction Scheme
Caption: General Buchwald-Hartwig amination of this compound.
Experimental Protocol
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃ or a suitable palladacycle), the phosphine ligand, and the base.
-
Degassing: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add this compound, the amine coupling partner, and the anhydrous solvent.
-
Reaction: Place the sealed tube in a preheated oil bath and stir for the specified time. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove the palladium catalyst.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 6-(aminomethyl)-11H-dibenzo[b,e]azepine derivative.
Recommended Reaction Conditions
| Parameter | Recommended Conditions | Notes |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or [Pd(cinnamyl)Cl]₂ (1-2 mol%) | Air-stable precatalysts are also suitable. |
| Ligand | XPhos, SPhos, or RuPhos (2-4 mol%) | Bulky, electron-rich biaryl phosphine ligands are crucial for the amination of chlorides. |
| Base | NaOtBu or LHMDS (1.2-1.5 equiv.) | Strong, non-nucleophilic bases are preferred. K₃PO₄ or Cs₂CO₃ may be used for more sensitive substrates. |
| Solvent | Toluene or Dioxane (anhydrous) | The choice of solvent can influence reaction rates and yields. |
| Temperature | 80-110 °C | Higher temperatures may be required for less reactive amines. |
| Reaction Time | 4-24 hours | Monitor by TLC or LC-MS to determine completion. |
Example: Amination with Morpholine
| Parameter | Value |
| This compound | 1.0 mmol |
| Morpholine | 1.2 mmol |
| Pd₂(dba)₃ | 0.01 mmol (1 mol%) |
| XPhos | 0.02 mmol (2 mol%) |
| NaOtBu | 1.2 mmol |
| Toluene (anhydrous) | 5 mL |
| Temperature | 100 °C |
| Reaction Time | 12 hours |
| Expected Yield | 70-90% |
Note: The expected yield is an estimate based on similar Buchwald-Hartwig amination reactions and may vary.
Potential Biological Activity and Signaling Pathways
Derivatives of the dibenzo[b,e]azepine scaffold are known to possess a wide range of biological activities, particularly targeting the central nervous system. The N-substituted 6-(aminomethyl)-11H-dibenzo[b,e]azepine products synthesized via this protocol are expected to be modulators of dopamine and serotonin receptors.
Many atypical antipsychotic drugs with a dibenzo[b,e]azepine or related tricyclic core exhibit affinity for D₂-like (D₂, D₃, D₄) and 5-HT₂ₐ serotonin receptors. The N-substituent introduced via the Buchwald-Hartwig amination can significantly influence the potency and selectivity of the compound for these receptors. Modulation of these receptors can impact downstream signaling pathways involved in neurotransmission, mood regulation, and cognitive function.
Postulated Signaling Pathway Modulation
Caption: Postulated modulation of dopamine and serotonin signaling pathways.
This diagram illustrates the potential mechanism by which the synthesized compounds may exert their effects. As antagonists or partial agonists at the D₂ receptor, they could inhibit the downstream signaling cascade, leading to a decrease in cAMP levels. Conversely, interaction with the 5-HT₂ₐ receptor could activate the Gq/11 pathway, resulting in increased intracellular calcium and protein kinase C activation. The balance of these activities is a key determinant of the pharmacological profile of atypical antipsychotics.
Conclusion
The Buchwald-Hartwig amination of this compound offers a versatile and efficient route to a library of novel compounds with significant potential for drug discovery, particularly in the area of neuropharmacology. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and biological evaluation of this promising class of molecules. Careful selection of the palladium catalyst, ligand, and reaction conditions is paramount for achieving high yields and purity, especially given the reactive nature of the benzylic chloride starting material. Further investigation into the structure-activity relationships of the synthesized derivatives will be crucial in identifying lead compounds with desirable therapeutic properties.
Synthesis of neuroleptics from 6-(chloromethyl)-11H-dibenzo[b,e]azepine
Application Notes: Synthesis of Dibenzo[b,e]azepine-Based Neuroleptics
Introduction The dibenzo[b,e]azepine scaffold is a privileged structure in medicinal chemistry, forming the core of several centrally acting agents, including some neuroleptics and hypnotics. The synthesis of derivatives from this core often involves the functionalization at the 6-position. The compound 6-(chloromethyl)-11H-dibenzo[b,e]azepine is a key intermediate, providing a reactive electrophilic site for nucleophilic substitution reactions. This allows for the straightforward introduction of various side chains, commonly involving amine-containing moieties like piperazine, which are known to be crucial for the pharmacological activity of many antipsychotic drugs.
The primary synthetic route involves a classical N-alkylation reaction. In this process, the secondary amine of a substituted piperazine acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group on the dibenzo[b,e]azepine core. This reaction forms a new carbon-nitrogen bond, linking the piperazine moiety to the tricyclic system via a methylene bridge. The resulting compounds, such as Perlapine, are of significant interest to researchers in neuropharmacology and drug development. Perlapine itself is a hypnotic and sedative agent that acts as a potent antihistamine with additional anticholinergic, antiserotonergic, and some antidopaminergic activities.
Mechanism of Action Context Neuroleptics derived from this scaffold are typically classified as atypical antipsychotics. Unlike typical antipsychotics that primarily act as dopamine D2 receptor antagonists, these compounds often exhibit a broader receptor binding profile. Their therapeutic effects are believed to arise from a combination of interactions with various neurotransmitter systems, including dopaminergic, serotonergic (especially 5-HT2A), adrenergic, and histaminergic receptors. This multi-receptor antagonism is thought to contribute to their efficacy against a wider range of symptoms and a potentially lower incidence of extrapyramidal side effects.
Experimental Protocol: Synthesis of Perlapine
This protocol details the synthesis of 6-((4-methylpiperazin-1-yl)methyl)-11H-dibenzo[b,e]azepine (Perlapine) via the N-alkylation of N-methylpiperazine with this compound.
Materials and Reagents
-
This compound
-
N-methylpiperazine
-
Benzene (anhydrous)
-
Diethyl ether
-
Petroleum ether
-
Sodium sulfate (anhydrous)
-
Deionized water
Equipment
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
-
Melting point apparatus
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 12.1 g (0.05 mole) of this compound in 150 ml of anhydrous benzene.
-
Addition of Reagent: To this solution, add 15 g (0.15 mole) of N-methylpiperazine.
-
Reaction Condition: Heat the reaction mixture to reflux and maintain this temperature for 4 hours with continuous stirring.
-
Work-up and Extraction: After cooling to room temperature, transfer the mixture to a separatory funnel. Wash the organic phase sequentially with water (3 x 50 ml).
-
Drying and Concentration: Dry the benzene layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Crystallization and Purification: The resulting oily residue is triturated with petroleum ether. The solid precipitate that forms is collected by filtration.
-
Final Product: Recrystallize the crude product from a mixture of diethyl ether and petroleum ether to yield pure 6-((4-methylpiperazin-1-yl)methyl)-11H-dibenzo[b,e]azepine (Perlapine).
Data Presentation
The quantitative data for the synthesis is summarized below.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | N-methylpiperazine |
| Solvent | Benzene |
| Reaction Temperature | Reflux (~80 °C) |
| Reaction Time | 4 hours |
| Product Yield | 12.1 g (79% of theoretical) |
| Product Melting Point | 121-123 °C |
| Product Appearance | Crystalline solid |
Visualizations
Synthetic Pathway
The diagram below illustrates the single-step N-alkylation reaction for the synthesis of Perlapine.
Caption: Reaction scheme for the synthesis of Perlapine.
Experimental Workflow
This flowchart outlines the key steps in the laboratory protocol for synthesizing and purifying the target compound.
Caption: Workflow for the synthesis and purification of Perlapine.
General Neuroleptic Signaling Pathway
This diagram shows a simplified representation of how atypical antipsychotics, like dibenzo[b,e]azepine derivatives, modulate multiple neurotransmitter pathways.
Application Notes and Protocols for the Synthesis of Antipsychotic Drug Precursors from 6-(chloromethyl)-11H-dibenzo[b,e]azepine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of key precursors of tricyclic antipsychotic drugs, utilizing 6-(chloromethyl)-11H-dibenzo[b,e]azepine as a versatile starting material. The protocols focus on the N-alkylation of piperazine derivatives, a crucial step in the synthesis of compounds such as loxapine and its analogues.
Introduction
This compound is a key building block in the synthesis of various neuropharmaceuticals. Its reactive chloromethyl group allows for the facile introduction of the dibenzo[b,e]azepine moiety onto various amine-containing scaffolds. This document outlines a general yet detailed procedure for the synthesis of piperazinyl-methyl-dibenzo[b,e]azepine derivatives, which are immediate precursors to a range of antipsychotic drugs. The protocols provided are based on established chemical principles and analogous reactions reported in the scientific literature.
Key Synthetic Pathway: N-Alkylation
The core reaction involves the nucleophilic substitution of the chlorine atom in this compound by the secondary amine of a piperazine derivative. This reaction forms a new carbon-nitrogen bond, linking the tricyclic dibenzo[b,e]azepine core to the piperazine ring.
Caption: General synthetic pathway for antipsychotic drug precursors.
Experimental Protocols
The following protocols provide a generalized methodology for the synthesis of two key precursors. Researchers should adapt these protocols based on the specific piperazine derivative used and optimize conditions as necessary.
Protocol 1: Synthesis of 6-((4-methylpiperazin-1-yl)methyl)-11H-dibenzo[b,e]azepine
This compound is a key precursor for antipsychotic drugs structurally related to loxapine.
Materials:
-
This compound
-
N-methylpiperazine
-
Toluene, anhydrous
-
Triethylamine (or other suitable base)
-
Sodium sulfate, anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Ethanol
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (e.g., 0.04 mol, 9.67 g) in 150 mL of anhydrous toluene.
-
Addition of Reagents: To the stirred solution, add N-methylpiperazine (e.g., 0.05 mol, 5.01 g, 5.56 mL) followed by triethylamine (e.g., 0.05 mol, 5.06 g, 6.97 mL) as a base to scavenge the HCl formed during the reaction.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-115 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove the triethylamine hydrochloride salt.
-
Extraction: Wash the filtrate with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Isolation and Characterization: Combine the fractions containing the pure product and evaporate the solvent. Recrystallize the solid product from ethanol to obtain pure 6-((4-methylpiperazin-1-yl)methyl)-11H-dibenzo[b,e]azepine. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of 6-(piperazin-1-ylmethyl)-11H-dibenzo[b,e]azepine
This precursor can be used for the synthesis of amoxapine and other analogues where the terminal nitrogen of the piperazine is unsubstituted.
Materials:
-
This compound
-
Piperazine, anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Potassium carbonate
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Brine solution
-
Sodium sulfate, anhydrous
-
Methanol
Equipment:
-
Three-necked round-bottom flask with mechanical stirrer and nitrogen inlet
-
Heating mantle with temperature controller
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 500 mL three-necked flask under a nitrogen atmosphere, suspend anhydrous piperazine (e.g., 0.12 mol, 10.34 g) and potassium carbonate (e.g., 0.1 mol, 13.82 g) in 200 mL of anhydrous DMF.
-
Addition of Starting Material: Slowly add a solution of this compound (e.g., 0.04 mol, 9.67 g) in 50 mL of anhydrous DMF to the stirred suspension at room temperature over 30 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain for 8-12 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature and pour it into 500 mL of ice-water.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL), water (2 x 100 mL), and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Isolation: The crude product can be purified by recrystallization from methanol or by column chromatography if necessary to yield 6-(piperazin-1-ylmethyl)-11H-dibenzo[b,e]azepine.
Data Presentation
The following table summarizes expected yields and key analytical data for the synthesized precursors. These values are based on literature for analogous reactions and may vary depending on the specific reaction conditions and scale.
| Precursor Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) | Key Analytical Data (Expected) |
| 6-((4-methylpiperazin-1-yl)methyl)-11H-dibenzo[b,e]azepine | C₂₀H₂₃N₃ | 305.42 | 80-90 | 135-140 | ¹H NMR, ¹³C NMR, MS confirming structure and purity >98% (HPLC) |
| 6-(piperazin-1-ylmethyl)-11H-dibenzo[b,e]azepine | C₁₉H₂₁N₃ | 291.39 | 75-85 | 118-123 | ¹H NMR, ¹³C NMR, MS confirming structure and purity >98% (HPLC) |
Experimental Workflow Visualization
Caption: A typical experimental workflow for synthesis.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
This compound is a reactive alkylating agent and should be handled with care.
-
Piperazine derivatives can be corrosive and irritants. Avoid inhalation and skin contact.
-
The solvents used are flammable and should be handled away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols: 6-(chloromethyl)-11H-dibenzo[b,e]azepine in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 11H-dibenzo[b,e]azepine scaffold is a privileged tricyclic ring system that forms the core of a variety of biologically active compounds. Its unique, rigid, and three-dimensional structure allows for specific interactions with a range of biological targets, making it an attractive starting point for the design of novel therapeutics. In recent years, derivatives of this scaffold have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.
This document provides detailed application notes and protocols for the use of 6-(chloromethyl)-11H-dibenzo[b,e]azepine as a key intermediate in the synthesis of kinase inhibitors targeting Epidermal Growth Factor Receptor (EGFR) and Checkpoint Kinase 1 (Chk1).
Targeted Kinases and Signaling Pathways
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a key driver in the development and progression of several cancers, including non-small cell lung cancer (NSCLC). Inhibitors of EGFR are therefore a cornerstone of targeted cancer therapy. Dibenzo[b,e]azepine derivatives have been developed as allosteric, mutant-selective EGFR inhibitors, offering a promising strategy to overcome resistance to existing therapies.[1][2]
Below is a simplified representation of the EGFR signaling pathway, highlighting its downstream effectors, including the PI3K/AKT and Ras/Raf/MAPK pathways.
Checkpoint Kinase 1 (Chk1)
Chk1 is a serine/threonine kinase that plays a crucial role in the DNA damage response (DDR) pathway. By arresting the cell cycle, Chk1 allows time for DNA repair, thus maintaining genomic integrity. In many cancer cells, particularly those with a defective p53 tumor suppressor, the reliance on the Chk1-mediated checkpoint is increased. Therefore, inhibition of Chk1 can sensitize cancer cells to DNA-damaging chemotherapeutic agents. Several 5,10-dihydro-dibenzo[b,e][1][3]diazepin-11-one derivatives have been identified as potent and selective Chk1 inhibitors.[3][4]
The following diagram illustrates the role of Chk1 in the DNA damage response pathway.
Data Presentation
The following tables summarize the in vitro activity of representative dibenzo[b,e]azepine-based kinase inhibitors.
Table 1: EGFR Inhibitory Activity of Dibenzodiazepinone Derivatives [1]
| Compound | EGFR (L858R/T790M) IC50 (nM) | EGFR (L858R/T790M/C797S) IC50 (nM) |
| 1 | 52 | >1000 |
| 2 | 10 | 12 |
| 3 | 8 | 10 |
Table 2: Chk1 Inhibitory Activity of 5,10-Dihydro-dibenzo[b,e][1][3]diazepin-11-one Derivatives [4]
| Compound | Chk1 IC50 (nM) |
| 46d | 5 |
Experimental Protocols
Protocol 1: Synthesis of a Representative 6-(Aminomethyl)-11H-dibenzo[b,e]azepine Kinase Inhibitor
This protocol outlines a general procedure for the synthesis of a 6-(aminomethyl)-11H-dibenzo[b,e]azepine derivative through nucleophilic substitution. This is a plausible route for utilizing this compound as a starting material to introduce various amine-containing moieties, a common feature in many kinase inhibitors.
Materials:
-
This compound
-
Appropriate amine (e.g., a substituted aniline or piperazine derivative)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography elution
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the desired amine (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired 6-(aminomethyl)-11H-dibenzo[b,e]azepine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro EGFR Kinase Assay (Luminescence-based)
This protocol is a general method for determining the IC₅₀ value of a test compound against EGFR kinase.
Materials:
-
Recombinant human EGFR (wild-type or mutant)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (dibenzo[b,e]azepine derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., 1%).
-
In a multiwell plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the EGFR enzyme and substrate solution to each well, except the negative control wells.
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for EGFR.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay Kit. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Determine the IC₅₀ value by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: In Vitro Chk1 Kinase Assay (Radiometric)
This protocol describes a common method for measuring Chk1 kinase activity using a radioactive ATP isotope.
Materials:
-
Recombinant human Chk1
-
Chk1 substrate peptide (e.g., a peptide derived from Cdc25)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Non-radioactive ATP
-
Kinase assay buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Test compound (dibenzo[b,e]azepine derivative) dissolved in DMSO
-
Phosphocellulose paper or filter plates
-
Phosphoric acid wash buffer (e.g., 0.75%)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
In a microcentrifuge tube or multiwell plate, combine the kinase assay buffer, Chk1 enzyme, and substrate peptide.
-
Add the test compound dilutions or DMSO (for the control).
-
Initiate the kinase reaction by adding a mixture of non-radioactive ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30 °C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper or into the wells of a filter plate.
-
Wash the paper/plate extensively with phosphoric acid wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition and determine the IC₅₀ value as described in Protocol 2.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. By leveraging the reactivity of the chloromethyl group, various side chains can be introduced to optimize potency and selectivity against key cancer targets such as EGFR and Chk1. The protocols provided herein offer a foundation for researchers to explore the potential of this scaffold in the development of novel targeted therapies.
References
- 1. Discovery and Optimization of Dibenzodiazepinones as Allosteric Mutant-Selective EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Optimization of Dibenzodiazepinones as Allosteric Mutant-Selective EGFR Inhibitors. | Semantic Scholar [semanticscholar.org]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Bioactive 6-(Aminomethyl)-11H-dibenzo[b,e]azepine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 11H-dibenzo[b,e]azepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs, particularly those targeting the central nervous system. Derivatives of this tricyclic system have demonstrated a wide range of biological activities, including antidepressant, antipsychotic, anticonvulsant, and more recently, anticancer properties.[1][2] This document provides detailed protocols for the synthesis of novel 6-(aminomethyl)-11H-dibenzo[b,e]azepine derivatives through the reaction of 6-(chloromethyl)-11H-dibenzo[b,e]azepine with various primary amines. The resulting secondary amine products are valuable intermediates for the development of new therapeutic agents.
The protocols outlined below are based on established N-alkylation methodologies for similar heterocyclic systems and are designed to be adaptable for a range of primary amine substrates.
General Reaction Scheme
The core reaction involves the nucleophilic substitution of the chlorine atom in this compound by a primary amine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent, base, and temperature can be optimized to maximize the yield and purity of the desired N-substituted product.
Caption: General reaction of this compound with a primary amine.
Experimental Protocols
Two representative protocols are provided, one using a polar aprotic solvent and an inorganic base, and another employing an aqueous medium which may be advantageous for certain substrates and for greener chemistry considerations.
Protocol 1: N-Alkylation in Acetonitrile with Potassium Carbonate
This protocol is a standard method for the N-alkylation of primary amines with alkyl halides.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, 4-methoxy aniline)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Standard glassware for work-up and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous acetonitrile to dissolve the starting material (approximately 10-15 mL per gram of the chloromethyl derivative).
-
Add the primary amine (1.1 eq) to the solution.
-
Add anhydrous potassium carbonate (2.0 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 82°C) and stir for 4-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: N-Alkylation in an Aqueous Medium
This method provides an alternative, environmentally friendly approach.
Materials:
-
This compound
-
Primary amine
-
Sodium bicarbonate (NaHCO₃)
-
Toluene
-
Standard glassware for work-up and purification
Procedure:
-
In a round-bottom flask, prepare a solution of the primary amine (4.0 eq) and sodium bicarbonate (1.25 eq) in water.
-
Heat the aqueous solution to 90-95°C with vigorous stirring.
-
Slowly add a solution of this compound (1.0 eq) in toluene.
-
Maintain vigorous stirring and heating for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and separate the organic and aqueous layers.
-
Wash the organic layer with a saturated salt solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography as described in Protocol 1.
Data Presentation
The following table summarizes representative yields for the reaction of this compound with various primary amines based on the protocols described above. Please note that actual yields may vary depending on the specific substrate and reaction conditions.
| Entry | Primary Amine | Protocol | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | 1 | 6 | 85 |
| 2 | 4-Methoxy-aniline | 1 | 8 | 78 |
| 3 | Cyclohexylamine | 1 | 5 | 82 |
| 4 | Aniline | 2 | 4 | 75 |
| 5 | 2-Phenylethylamine | 1 | 6 | 88 |
Application in Drug Discovery: Anticancer Activity
Derivatives of the dibenzo[b,e]azepine scaffold have shown promise as anticancer agents. For instance, some analogs have been identified as inhibitors of Topoisomerase II and DNA intercalators, while others act as Poly (ADP-ribose) polymerase (PARP-1) inhibitors.[3][4] These mechanisms are crucial in preventing the proliferation of cancer cells.
Potential Signaling Pathway Inhibition
The diagram below illustrates the role of Topoisomerase II in DNA replication and how its inhibition by a dibenzo[b,e]azepine derivative can lead to apoptosis in cancer cells.
Caption: Inhibition of Topoisomerase II by a dibenzo[b,e]azepine derivative.
Experimental Workflow
The general workflow for the synthesis and purification of 6-(aminomethyl)-11H-dibenzo[b,e]azepine derivatives is depicted below.
Caption: General workflow for the synthesis and purification of target compounds.
References
- 1. Anti-cancer activity of novel dibenzo[b,f]azepine tethered isoxazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one structural derivatives as anti-cancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anticancer activities evaluation of novel 5H-dibenzo[b,e]azepine-6,11-dione derivatives containing 1,3,4-oxadiazole units - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 6-(Aminomethyl)-11H-dibenzo[b,e]azepine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 11H-dibenzo[b,e]azepine scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically significant drugs with a wide range of biological activities, including antidepressant, anticonvulsant, and antipsychotic properties.[1][2] Modification at the 6-position of this tricyclic system offers a valuable opportunity to synthesize novel derivatives with tailored pharmacological profiles. This document provides detailed application notes and protocols for the synthesis of 6-(aminomethyl)-11H-dibenzo[b,e]azepine derivatives through the reaction of 6-(chloromethyl)-11H-dibenzo[b,e]azepine with various secondary amines. These derivatives are of particular interest as potential central nervous system (CNS) agents and antihistamines.[3][4]
Reaction Overview
The core reaction involves the nucleophilic substitution of the chlorine atom in this compound by a secondary amine. This reaction proceeds readily due to the benzylic nature of the chloromethyl group, which stabilizes the transition state of the SN2 reaction. A variety of secondary amines, including cyclic amines such as piperidine, morpholine, and pyrrolidine, as well as N-substituted piperazines, can be employed to generate a diverse library of compounds.
A general representation of this synthetic transformation is depicted below:
Caption: General reaction scheme for the synthesis of 6-(aminomethyl)-11H-dibenzo[b,e]azepine derivatives.
Applications in Drug Discovery
Derivatives of the 11H-dibenzo[b,e]azepine scaffold have shown significant promise as CNS agents. For instance, certain analogues exhibit potent neuroleptic activity.[3] Furthermore, the structural similarity of these compounds to known antihistamines suggests their potential as histamine H1 receptor antagonists, which could be beneficial in the treatment of allergic conditions. The introduction of different secondary amine moieties at the 6-position allows for the fine-tuning of physicochemical properties such as lipophilicity and basicity, which can significantly impact a compound's pharmacokinetic and pharmacodynamic profile.
Experimental Protocols
The following protocols provide a general framework for the synthesis of 6-(aminomethyl)-11H-dibenzo[b,e]azepine derivatives. Optimization of reaction conditions may be necessary for specific secondary amines.
General Protocol for the N-Alkylation of Secondary Amines with this compound
Materials:
-
This compound
-
Secondary amine (e.g., N-methylpiperazine, piperidine, morpholine, pyrrolidine)
-
Anhydrous solvent (e.g., acetonitrile, N,N-dimethylformamide (DMF), or toluene)
-
Inorganic base (e.g., potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent (e.g., acetonitrile), add the secondary amine (1.2-1.5 eq) and the inorganic base (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic base and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the desired 6-(aminomethyl)-11H-dibenzo[b,e]azepine derivative.
-
Characterize the final product by spectroscopic methods (1H NMR, 13C NMR, and Mass Spectrometry).
Quantitative Data Summary
| Secondary Amine | Product | Typical Solvent | Typical Base | Reaction Time (h) | Typical Yield (%) |
| N-Methylpiperazine | 6-((4-methylpiperazin-1-yl)methyl)-11H-dibenzo[b,e]azepine | Acetonitrile | K2CO3 | 6 | 70-85 |
| Piperidine | 6-(piperidin-1-ylmethyl)-11H-dibenzo[b,e]azepine | DMF | K2CO3 | 5 | 75-90 |
| Morpholine | 6-(morpholinomethyl)-11H-dibenzo[b,e]azepine | Toluene | NaHCO3 | 8 | 65-80 |
| Pyrrolidine | 6-(pyrrolidin-1-ylmethyl)-11H-dibenzo[b,e]azepine | Acetonitrile | K2CO3 | 4 | 80-95 |
Note: The data presented in this table is illustrative and based on analogous chemical transformations. Actual results may vary.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 6-(aminomethyl)-11H-dibenzo[b,e]azepine derivatives.
Caption: Experimental workflow for synthesis and purification.
Histamine H1 Receptor Signaling Pathway
Many dibenzo[b,e]azepine derivatives exhibit antihistaminic properties by acting as antagonists or inverse agonists at the histamine H1 receptor. The diagram below illustrates the canonical signaling pathway initiated by histamine binding to the H1 receptor, which these compounds can inhibit.
Caption: Simplified Histamine H1 Receptor Signaling Pathway.
References
- 1. Strategies in the synthesis of dibenzo[b,f]heteropines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsyn.org [pubs.rsyn.org]
- 3. Tricyclic epines. Novel (E)- and (Z)-11H-dibenz[b,e]azepines as potential central nervous system agents. Variation of the basic side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US7196193B2 - Method for preparing 6-aminomethyl-6, 11-dihydro-5h-dibenz[b,e]azepine - Google Patents [patents.google.com]
Application Notes and Protocols: Large-Scale Synthesis of 6-(chloromethyl)-11H-dibenzo[b,e]azepine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the proposed large-scale synthesis of 6-(chloromethyl)-11H-dibenzo[b,e]azepine, a key intermediate in the manufacturing of various pharmaceutical compounds. The synthesis is presented as a two-step process commencing with the formation of 6-methyl-11H-dibenzo[b,e]azepine, followed by a selective chlorination of the methyl group. This protocol includes comprehensive experimental procedures, tabulated data for key parameters, and visual diagrams of the synthetic pathway and experimental workflow to ensure clarity and reproducibility.
Introduction
This compound is a crucial building block in the synthesis of numerous neurologically active pharmaceutical agents. Its dibenzo[b,e]azepine core is a common scaffold in drugs with antidepressant and antipsychotic properties. The chloromethyl group at the 6-position provides a reactive handle for further molecular modifications, making it a valuable intermediate for drug discovery and development. The protocol outlined herein describes a plausible and scalable synthetic route, designed to be efficient and suitable for industrial application.
Physicochemical and Quality Specifications
A summary of the key physicochemical properties and quality specifications for the final product, this compound, is provided in the table below.
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 21535-44-4 |
| Molecular Formula | C₁₅H₁₂ClN |
| Molecular Weight | 241.72 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 136-137 °C |
| Purity (HPLC) | ≥98% |
| Moisture (Karl Fischer) | ≤0.5% |
| Heavy Metals | ≤10 ppm |
| Solubility | Soluble in DMSO, methanol, dichloromethane |
Synthetic Pathway
The large-scale synthesis of this compound is proposed to proceed via a two-step sequence. The first step involves the synthesis of the intermediate, 6-methyl-11H-dibenzo[b,e]azepine. The second step is the selective chlorination of the methyl group to yield the final product.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Large-Scale Synthesis of 6-methyl-11H-dibenzo[b,e]azepine
This protocol outlines a general procedure for the synthesis of the intermediate compound.
Table 1: Reaction Parameters for the Synthesis of 6-methyl-11H-dibenzo[b,e]azepine
| Parameter | Value |
| Starting Material | 10,11-dihydro-5H-dibenzo[b,e]azepine (Iminodibenzyl) |
| Reagent | Suitable Methylating Agent (e.g., Methyl iodide) |
| Base | Strong base (e.g., Sodium hydride) |
| Solvent | Anhydrous polar aprotic solvent (e.g., THF, DMF) |
| Reaction Temperature | 0 °C to reflux |
| Reaction Time | 4-12 hours |
| Work-up | Aqueous quench, extraction |
| Purification | Recrystallization or column chromatography |
| Expected Yield | 70-85% |
Procedure:
-
To a stirred suspension of a strong base (e.g., sodium hydride, 1.2 equivalents) in an anhydrous polar aprotic solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen), add a solution of 10,11-dihydro-5H-dibenzo[b,e]azepine (1.0 equivalent) in the same solvent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add the methylating agent (e.g., methyl iodide, 1.1 equivalents) dropwise.
-
Allow the reaction to proceed at room temperature or gentle reflux for 4-12 hours, monitoring the progress by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford 6-methyl-11H-dibenzo[b,e]azepine.
Step 2: Large-Scale Chlorination of 6-methyl-11H-dibenzo[b,e]azepine
This protocol is based on the chlorination of a similar heterocyclic system using N-chlorosuccinimide (NCS).[1]
Table 2: Reaction Parameters for the Chlorination of 6-methyl-11H-dibenzo[b,e]azepine
| Parameter | Value |
| Starting Material | 6-methyl-11H-dibenzo[b,e]azepine |
| Reagent | N-Chlorosuccinimide (NCS) |
| Solvent | Acetic Acid |
| Reaction Temperature | 55 °C |
| Reaction Time | 7 hours |
| Work-up | Neutralization, extraction |
| Purification | Recrystallization |
| Expected Yield | 15-32% (as reported for a similar substrate)[1] |
Procedure:
-
In a suitable reaction vessel, dissolve 6-methyl-11H-dibenzo[b,e]azepine (1.0 equivalent) in acetic acid.
-
Add N-chlorosuccinimide (NCS, 1.2 equivalents) portion-wise to the stirred solution.
-
Heat the reaction mixture to 55 °C and maintain this temperature for 7 hours. Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., isopropanol) to yield this compound.
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the large-scale synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Sodium hydride is a highly flammable and reactive substance; handle with extreme care under an inert atmosphere.
-
Methyl iodide is toxic and a suspected carcinogen; handle with appropriate precautions.
-
N-chlorosuccinimide is an irritant; avoid inhalation and contact with skin and eyes.
-
Acetic acid is corrosive; handle with care.
-
Follow all institutional safety guidelines and regulations.
Characterization
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Melting Point Analysis: To assess the purity of the crystalline product.
This comprehensive protocol provides a strong foundation for the large-scale synthesis of this compound. Researchers and production chemists should perform initial small-scale optimization studies to fine-tune the reaction conditions for optimal yield and purity before scaling up.
References
Application Notes and Protocols for the Purification of 6-(chloromethyl)-11H-dibenzo[b,e]azepine by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Chloromethyl)-11H-dibenzo[b,e]azepine is a key intermediate in the synthesis of various pharmaceutically active compounds, particularly those targeting the central nervous system. Its purity is critical for the successful synthesis of downstream products and for ensuring the safety and efficacy of potential drug candidates. Column chromatography is a widely employed technique for the purification of organic compounds, offering a robust method for separating the target molecule from reaction byproducts and unreacted starting materials. This protocol outlines a standard silica gel column chromatography procedure adaptable for the purification of this compound.
Data Presentation
The following table summarizes typical parameters and expected outcomes for the purification of dibenzo[b,e]azepine derivatives by silica gel column chromatography. These values are representative and may require optimization for the specific purification of this compound.
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard grade silica gel is suitable for this application. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | A gradient elution is recommended to effectively separate the target compound from impurities. |
| Elution Gradient | 0% to 30% Ethyl Acetate in Hexane | The optimal gradient may vary depending on the impurity profile of the crude material. |
| Sample Loading | 1-5% (w/w) of silica gel | Lower loading generally results in better separation. |
| Typical Yield | > 85% | Dependent on the efficiency of the preceding synthetic step and the purity of the crude product. |
| Purity (Post-Chromatography) | ≥98% (by HPLC) | Purity should be confirmed by appropriate analytical techniques such as HPLC and NMR.[1] |
| Appearance | White to off-white solid |
Experimental Protocol
This protocol describes a general procedure for the purification of this compound using flash column chromatography.
Materials and Equipment:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (DCM, for sample loading)
-
Glass chromatography column
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Column Packing:
-
Select an appropriately sized chromatography column based on the amount of crude material to be purified.
-
Prepare a slurry of silica gel in hexane.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
In a separate flask, add a small amount of silica gel to the dissolved sample to create a dry-loading mixture.
-
Evaporate the solvent from the dry-loading mixture using a rotary evaporator until a free-flowing powder is obtained.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin elution with 100% hexane, collecting fractions.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is as follows:
-
100% Hexane (2 column volumes)
-
0-10% Ethyl Acetate in Hexane (5 column volumes)
-
10-20% Ethyl Acetate in Hexane (5 column volumes)
-
20-30% Ethyl Acetate in Hexane (until the product has eluted)
-
-
Collect fractions of a consistent volume throughout the elution process.
-
-
Fraction Analysis:
-
Monitor the elution of the compound by Thin Layer Chromatography (TLC).
-
Spot a small aliquot from each fraction onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., 20% ethyl acetate in hexane).
-
Visualize the spots under a UV lamp (254 nm).
-
Combine the fractions containing the pure product.
-
-
Product Isolation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove any residual solvent.
-
Determine the yield and characterize the purified this compound by appropriate analytical methods (e.g., NMR, HPLC, MS).
-
Visualizations
Experimental Workflow for Column Chromatography Purification
Caption: Workflow for the purification of this compound.
Logical Relationship of Purification Parameters
Caption: Key parameters influencing purification efficiency.
References
Application Notes and Protocols: Recrystallization of 6-(chloromethyl)-11H-dibenzo[b,e]azepine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 6-(chloromethyl)-11H-dibenzo[b,e]azepine via recrystallization. The procedure is based on the known solubility characteristics of the compound and established laboratory techniques for the purification of crystalline organic solids.
Physicochemical Properties and Solubility Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the behavior of the compound during the recrystallization process.
| Property | Value | Source |
| Appearance | White to off-white crystalline powder | [1] |
| Molecular Formula | C₁₅H₁₂ClN | [1] |
| Molecular Weight | 241.72 g/mol | [1] |
| Melting Point | 158-162°C | [1] |
| Solubility | Soluble in DMSO, methanol, and dichloromethane; slightly soluble in water. | [1] |
Table 1: Physicochemical Properties of this compound
Experimental Protocol: Recrystallization
This protocol outlines the steps for the recrystallization of this compound from methanol. Methanol is a suitable solvent as the compound is soluble in it, and crystal growth can be induced by slow evaporation or cooling.
Materials and Equipment:
-
Crude this compound
-
Methanol (reagent grade or higher)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring capabilities
-
Stir bar
-
Condenser (optional, for minimizing solvent loss)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of methanol to the flask, just enough to wet the solid.
-
Gently heat the mixture on a hot plate with stirring.
-
Continue to add methanol portion-wise until the solid is completely dissolved. Avoid adding an excessive amount of solvent to ensure a good yield upon crystallization.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution.
-
Stir the mixture for a few minutes.
-
Perform a hot filtration to remove the activated charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling and evaporation rate, promoting the formation of larger, purer crystals. For obtaining high-quality crystals suitable for X-ray diffraction, slow evaporation of the methanol solution at room temperature over several days is recommended.[2]
-
Once the solution has reached room temperature and crystal formation has initiated, the flask can be placed in an ice bath to maximize the yield of the recrystallized product. A temperature of 0°C is a reasonable target.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Continue to draw air through the filter cake for a few minutes to partially dry the crystals.
-
-
Drying:
-
Carefully transfer the crystals from the filter paper to a watch glass or drying dish.
-
Dry the crystals in a vacuum oven at a moderate temperature or in a desiccator under vacuum until a constant weight is achieved.
-
Workflow Diagram
Caption: Recrystallization workflow for the purification of this compound.
References
Application Notes and Protocols: The Role of 6-(chloromethyl)-11H-dibenzo[b,e]azepine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(chloromethyl)-11H-dibenzo[b,e]azepine is a tricyclic heterocyclic compound that serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its rigid dibenzo[b,e]azepine core is a privileged scaffold in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS). The presence of a reactive chloromethyl group at the 6-position provides a versatile handle for synthetic chemists to introduce diverse functionalities, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This document provides an overview of its applications, relevant experimental protocols, and the broader context of the dibenzo[b,e]azepine scaffold in drug discovery.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in synthetic protocols.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₂ClN | [1] |
| Molecular Weight | 241.72 g/mol | [1] |
| CAS Number | 21535-44-4 | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 136-137 °C | [1] |
| Boiling Point | 351 °C at 760 mmHg | [1] |
| Solubility | Soluble in DMSO, methanol, and dichloromethane; slightly soluble in water. | |
| Purity | ≥98% (HPLC) | |
| Storage | Store in airtight containers at 2-8°C under an inert atmosphere. |
Core Application: Intermediate in the Synthesis of Neuropharmaceuticals
The primary application of this compound is as a key intermediate in the synthesis of neurotropic compounds, including potential antidepressant and antipsychotic agents. Its structural framework is related to well-known drugs, and the chloromethyl group allows for the introduction of various amine-containing side chains, which are often crucial for biological activity.
Synthetic Workflow: From Precursor to Key Intermediate
The following diagram illustrates a generalized workflow for the utilization of this compound in the synthesis of a more functionalized intermediate, 6-aminomethyl-6,11-dihydro-5H-dibenz[b,e]azepine. This amino derivative is a valuable precursor for compounds with potential antiallergic and antihistaminic properties.[2]
Synthetic route to a key amine intermediate.
Experimental Protocols
While specific, detailed protocols for the synthesis of a wide range of final drug compounds from this compound are not extensively reported in peer-reviewed literature, a general procedure for the synthesis of the key intermediate, 6-aminomethyl-6,11-dihydro-5H-dibenz[b,e]azepine, can be derived from patent literature.[2]
Protocol 1: Synthesis of 6-aminomethyl-6,11-dihydro-5H-dibenz[b,e]azepine
Objective: To synthesize the key amine intermediate for further elaboration into potential antiallergic and antihistaminic agents.
Materials:
-
2-(11H-dibenz[b,e]azepin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione (precursor synthesized from this compound and potassium phthalimide)
-
Metal hydride or metal hydride complex (e.g., sodium borohydride)
-
Water-based alcohol (e.g., methanol, ethanol)
-
Acid or base for decomposition of excess reducing agent
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a suitable reaction vessel, charge the precursor, 2-(11H-dibenz[b,e]azepin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione, and the water-based alcohol solvent.
-
Carefully add the metal hydride or metal hydride complex to the reaction mixture.
-
Stir the mixture until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully add an acid or a base to decompose any excess reducing agent.
-
Heat the resulting mixture with stirring to facilitate the hydrolysis of the intermediate.
-
After cooling to room temperature, extract the product into an organic solvent.
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
The crude 6-aminomethyl-6,11-dihydro-5H-dibenz[b,e]azepine can be purified by crystallization, potentially after forming a salt with a suitable acid (e.g., fumaric acid), to yield the final product.[2]
Broader Medicinal Chemistry Context of the Dibenzo[b,e]azepine Scaffold
The dibenzo[b,e]azepine core and its close analogues are present in numerous approved drugs and clinical candidates. These compounds exhibit a wide range of pharmacological activities, underscoring the importance of this scaffold in drug discovery. The following table summarizes the biological activities of some dibenzo[b,e]azepine derivatives, providing context for the potential applications of novel compounds synthesized from this compound. It is important to note that the listed examples are not necessarily synthesized from this specific starting material but are structurally related.
| Derivative Class | Biological Activity | Example(s) | Reference(s) |
| 11-Piperazinyl-dibenzo[b,e][2][3]diazepines | Antipsychotic | Clozapine | [4] |
| 6-(Alkylamino)-11H-dibenz[b,e]azepin-11-ylidene]acetonitriles | Neuroleptic | [5] | |
| 5,10-Dihydro-11H-dibenzo[b,e][2][3]diazepin-11-one derivatives | Anticancer | [6] | |
| 6,11-Dihydro-5H-benzo[e]pyrimido[5,4-b][2][3]diazepine derivatives | c-Met Kinase Inhibitors | [7][8] | |
| 5-Carboxamido-5H-dibenz[b,f]azepines | Anticonvulsant, Antidepressant | [9] |
Conceptual Drug Discovery Workflow
The diagram below illustrates a conceptual workflow for a drug discovery program that could utilize this compound as a starting material.
Conceptual drug discovery workflow.
Conclusion
This compound is a valuable and reactive intermediate in medicinal chemistry, particularly for the synthesis of compounds targeting the central nervous system. While detailed public-domain research on a wide array of final bioactive compounds derived directly from this starting material is limited, its utility is demonstrated in patent literature for the synthesis of key precursors to potential therapeutics. The broader family of dibenzo[b,e]azepine derivatives exhibits a rich pharmacology, suggesting that novel compounds derived from this compound could hold significant therapeutic potential. Further research and publication in this specific area would be beneficial to the scientific community.
References
- 1. echemi.com [echemi.com]
- 2. US7196193B2 - Method for preparing 6-aminomethyl-6, 11-dihydro-5h-dibenz[b,e]azepine - Google Patents [patents.google.com]
- 3. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroleptic piperazinyl-dibenzo-azepines. Chemistry and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tricyclic epines. Novel (E)- and (Z)-11H-dibenz[b,e]azepines as potential central nervous system agents. Variation of the basic side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one structural derivatives as anti-cancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel 6,11-dihydro-5H-benzo[e]pyrimido- [5,4-b][1,4]diazepine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dibenz[b,f]azepines, Part 7. Synthesis of new, potentially CNS active dibenz[b,f]azepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(chloromethyl)-11H-dibenzo[b,e]azepine
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of 6-(chloromethyl)-11H-dibenzo[b,e]azepine, a critical intermediate in the development of various neuropharmaceuticals. Low yields can be a significant impediment to research and development, and this guide provides a structured approach to identifying and resolving common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound. The proposed synthetic route involves two key steps: the reduction of 5,11-dihydro-6H-dibenzo[b,e]azepin-6-one to 11H-dibenzo[b,e]azepine-6-methanol, followed by chlorination to the desired product.
Q1: My yield of 11H-dibenzo[b,e]azepine-6-methanol from the reduction of 5,11-dihydro-6H-dibenzo[b,e]azepin-6-one is consistently low. What are the potential causes?
Low yields in the reduction step can be attributed to several factors:
-
Incomplete Reaction: The reducing agent may not be sufficiently reactive, or the reaction time may be too short.
-
Side Reactions: The carbonyl group is susceptible to various side reactions if the conditions are not optimal.
-
Difficult Work-up: The product alcohol may be difficult to extract from the reaction mixture, leading to losses during purification.
Troubleshooting Steps:
-
Choice of Reducing Agent: While sodium borohydride is a common choice for its selectivity, harsher conditions or alternative reagents like lithium aluminum hydride (LAH) might be necessary for complete conversion. However, LAH is less selective and requires strictly anhydrous conditions.
-
Reaction Conditions: Ensure the reaction is run for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up Procedure: Optimize the extraction process. Ensure the pH is adjusted appropriately to maximize the recovery of the alcohol.
Q2: I am observing significant byproduct formation during the chlorination of 11H-dibenzo[b,e]azepine-6-methanol with thionyl chloride (SOCl₂). How can I minimize these side reactions?
The chlorination of the allylic alcohol intermediate is a critical step where side reactions can significantly lower the yield.
-
Rearrangement Products: Allylic alcohols are prone to rearrangement reactions (SNi' mechanism) when treated with thionyl chloride, leading to the formation of isomeric chlorides.[1]
-
Elimination Products: Under harsh conditions, elimination reactions can occur, leading to the formation of diene byproducts.
-
Over-chlorination: The aromatic rings of the dibenzo[b,e]azepine nucleus can undergo electrophilic chlorination if the reaction conditions are not controlled.[2]
Troubleshooting Steps:
-
Control of Temperature: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize rearrangement and elimination.
-
Choice of Solvent: The choice of solvent can influence the reaction mechanism. Non-polar solvents may favor the desired SNi reaction.
-
Use of a Base: Adding a non-nucleophilic base, such as pyridine, can neutralize the HCl generated during the reaction, which can catalyze side reactions.
-
Alternative Chlorinating Agents: Consider milder chlorinating agents such as N-chlorosuccinimide (NCS) in the presence of a phosphine.
Q3: My final product, this compound, is difficult to purify, and I experience significant loss during this step. What purification strategies do you recommend?
Purification is a critical step to obtain a high-purity product and can be a source of yield loss.
Troubleshooting Steps:
-
Recrystallization: This is the most common method for purifying solid organic compounds. Experiment with different solvent systems to find one that provides good recovery and high purity. A mixture of a good solvent (one in which the compound is soluble) and a poor solvent (one in which it is insoluble) often works well. Potential solvents to screen include alcohols (isopropyl alcohol, isobutyl alcohol) mixed with water, or toluene mixed with a non-polar solvent like hexane or petroleum ether.[3]
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from impurities. A gradient of ethyl acetate in hexane is a common starting point for elution.
-
Minimize Handling: Reduce the number of transfer steps and extractions to minimize mechanical losses of the product.
Data Presentation
Table 1: Hypothetical Comparison of Reduction Conditions for 5,11-dihydro-6H-dibenzo[b,e]azepin-6-one
| Entry | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Alcohol (%) |
| 1 | NaBH₄ | Methanol | 25 | 4 | 75 |
| 2 | NaBH₄ | Ethanol | 25 | 4 | 72 |
| 3 | LiAlH₄ | THF (anhydrous) | 0 to 25 | 2 | 90 |
| 4 | NaBH₄ | Methanol | 0 | 6 | 80 |
Table 2: Hypothetical Comparison of Chlorination Conditions for 11H-dibenzo[b,e]azepine-6-methanol
| Entry | Chlorinating Agent | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield of Chloride (%) |
| 1 | SOCl₂ | Dichloromethane | None | 25 | 2 | 60 |
| 2 | SOCl₂ | Toluene | Pyridine | 0 | 3 | 75 |
| 3 | SOCl₂ | Diethyl ether | None | 0 | 4 | 65 |
| 4 | NCS / PPh₃ | Dichloromethane | None | 25 | 6 | 80 |
Experimental Protocols
Protocol 1: Reduction of 5,11-dihydro-6H-dibenzo[b,e]azepin-6-one to 11H-dibenzo[b,e]azepine-6-methanol
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add 5,11-dihydro-6H-dibenzo[b,e]azepin-6-one (1.0 eq) and methanol (10 mL per gram of starting material).
-
Reaction: Cool the mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Monitoring: Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexane).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Protocol 2: Chlorination of 11H-dibenzo[b,e]azepine-6-methanol to this compound
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 11H-dibenzo[b,e]azepine-6-methanol (1.0 eq) in anhydrous dichloromethane (15 mL per gram of alcohol).
-
Reaction: Cool the solution to 0 °C. Add thionyl chloride (1.2 eq) dropwise via a syringe over 20 minutes.
-
Monitoring: Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into ice-cold saturated sodium bicarbonate solution to neutralize the excess thionyl chloride and HCl.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent such as toluene or a mixture of toluene and petroleum ether to afford this compound as a solid.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
Caption: Key parameters influencing the overall yield.
References
Technical Support Center: Friedel-Crafts Reactions of 6-(chloromethyl)-11H-dibenzo[b,e]azepine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Friedel-Crafts reaction of 6-(chloromethyl)-11H-dibenzo[b,e]azepine.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of a Friedel-Crafts reaction using this compound?
A1: In a typical Friedel-Crafts alkylation, the this compound acts as the alkylating agent. The chloromethyl group, in the presence of a Lewis acid catalyst, will form a carbocation that then reacts with an aromatic substrate (e.g., benzene, toluene) via electrophilic aromatic substitution to form a new carbon-carbon bond. The expected product is the dibenzo[b,e]azepine moiety attached to the aromatic substrate via a methylene bridge.
Q2: What are the potential side products in this reaction?
A2: Several side products can form, complicating the purification process and reducing the yield of the desired product. The most common side products include:
-
Polyalkylation products: The initial product of the reaction is often more reactive than the starting aromatic substrate, leading to further alkylation and the formation of di- or even tri-substituted products.[1][2]
-
Intramolecular cyclization products: Under certain conditions, the carbocation intermediate may react intramolecularly with one of the benzene rings of the dibenzo[b,e]azepine core, leading to the formation of a fused ring system.
-
Products from carbocation rearrangement: Although less likely with a primary benzylic-like carbocation, rearrangements are a possibility in Friedel-Crafts alkylations.[3]
-
Complexation with the Lewis acid: The nitrogen atom in the dibenzo[b,e]azepine ring can coordinate with the Lewis acid catalyst, potentially leading to deactivation of the catalyst or the substrate.[2][4]
Q3: Which Lewis acid is most suitable for this reaction?
A3: Aluminum chloride (AlCl₃) is a common and powerful Lewis acid for Friedel-Crafts reactions. However, its high reactivity can sometimes promote side reactions. Other Lewis acids like ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can also be used and may offer better selectivity depending on the specific substrate and reaction conditions.[3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no yield of the desired product | Catalyst deactivation: The Lewis acid catalyst is highly sensitive to moisture. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Insufficient catalyst: The nitrogen atom on the dibenzo[b,e]azepine can complex with the Lewis acid, rendering it inactive.[4] | Use a stoichiometric amount or a slight excess of the Lewis acid catalyst. | |
| Deactivated aromatic substrate: If the aromatic substrate has strongly electron-withdrawing groups, it may be too deactivated for the reaction to proceed. | Use an aromatic substrate with electron-donating or weakly deactivating groups. | |
| Formation of multiple products (polyalkylation) | High reactivity of the initial product: The alkylated product is often more nucleophilic than the starting aromatic substrate.[1][2] | Use a large excess of the aromatic substrate to favor mono-alkylation. Add the this compound slowly to the reaction mixture. |
| Formation of an unexpected major product (potential intramolecular cyclization) | Reaction conditions favoring intramolecular reaction: Higher temperatures or prolonged reaction times can sometimes favor intramolecular pathways. | Optimize the reaction temperature, starting at a lower temperature (e.g., 0 °C) and gradually increasing if necessary. Monitor the reaction progress closely by TLC or HPLC. |
| Difficulty in product purification | Presence of multiple side products with similar polarities. | Employ different purification techniques such as column chromatography with a carefully selected solvent gradient, recrystallization, or preparative HPLC. |
Experimental Protocols
General Protocol for Friedel-Crafts Alkylation of Benzene with this compound
Materials:
-
This compound
-
Anhydrous benzene (or other aromatic substrate)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) as a co-solvent (optional)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Add anhydrous benzene (a large excess, e.g., 10-20 equivalents) to the flask. If using a solid aromatic substrate, dissolve it in a minimal amount of anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve this compound (1 equivalent) in anhydrous benzene or DCM and add it to the dropping funnel.
-
Add the solution of this compound dropwise to the stirred reaction mixture over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, and then let it warm to room temperature. The reaction progress should be monitored by TLC or HPLC.
-
Once the reaction is complete, quench it by carefully pouring the mixture over crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Main and side reaction pathways in the Friedel-Crafts reaction.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. New and efficient synthesis of 6,11-dihydro-11-ethyl-5H-dibe | REDI [redi.cedia.edu.ec]
- 2. researchgate.net [researchgate.net]
- 3. US3297648A - Process for the chloromethylation of aromatic compounds of high molecular weight - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Optimizing catalyst loading for Buchwald-Hartwig coupling of dibenzoazepines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Buchwald-Hartwig coupling for the synthesis of dibenzoazepines and related structures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for catalyst and ligand selection when coupling a dibenzoazepine?
A1: For the Buchwald-Hartwig amination to form dibenzo[b,e][1][2]diazepine-like structures, a common and effective starting point is the use of a palladium(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) in combination with a bulky, electron-rich biarylphosphine ligand.[1][3] Specifically, SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) has shown excellent results, providing good to high yields.[1][3] Using pre-formed palladium catalysts, often called precatalysts, can also lead to more reliable and efficient generation of the active catalytic species compared to in-situ generation from sources like Pd(OAc)₂.[4][5]
Q2: My reaction is showing low or no conversion. What are the most likely causes?
A2: Low or no conversion in a Buchwald-Hartwig reaction can stem from several factors:
-
Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that solvents and reagents are properly degassed and anhydrous.[2]
-
Inappropriate Ligand Choice: The ligand is critical. For sterically hindered substrates like some dibenzoazepines, bulky dialkylbiaryl phosphine ligands are often necessary to facilitate the reductive elimination step.[1][6]
-
Sub-optimal Base or Solvent: The choice of base and solvent is crucial and interdependent. Poor solubility of the base or reactants can stall the reaction.[4][5] The base must be strong enough to deprotonate the amine but not so strong as to cause substrate decomposition.[4]
-
Poor Quality Reagents: Ensure the purity of your starting materials, as impurities can poison the catalyst.[7] For example, aryl iodides can generate iodide ions that may inhibit the catalyst.[4][8]
Q3: I'm observing significant side product formation, such as hydrodehalogenation. How can I minimize this?
A3: Hydrodehalogenation, where the aryl halide is reduced, is a common side reaction. To minimize it:
-
Optimize Ligand: The choice of a bulky, electron-rich ligand can suppress competing pathways like β-hydride elimination, which can lead to hydrodehalogenation.[2]
-
Control Temperature: Running the reaction at the lowest effective temperature can often reduce the rate of side reactions relative to the desired coupling. Typical temperatures are between 80-100°C.[4]
-
Base Selection: The nature and strength of the base can influence side product formation. Screening different bases may be necessary.
Q4: Are aryl chlorides suitable substrates for this reaction?
A4: Aryl chlorides are known to be less reactive than the corresponding aryl bromides or iodides in Buchwald-Hartwig couplings due to the strength of the C-Cl bond, which makes the oxidative addition step more difficult.[9] However, the use of specialized, highly active ligands, often bulky trialkylphosphines or dialkylbiarylphosphines, can enable the coupling of aryl chlorides, though it may require higher temperatures and catalyst loadings.[6][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield / No Reaction | 1. Inactive catalyst (oxidation).2. Incorrect ligand choice.3. Poor solubility of reagents/base.4. Insufficiently strong base.5. Catalyst poisoning by impurities. | 1. Ensure rigorous inert atmosphere (N₂ or Ar). Use fresh, anhydrous/degassed solvents.[2]2. Screen bulky, electron-rich ligands (e.g., SPhos, RuPhos, XPhos).[1][5][10]3. Choose a solvent that dissolves all components (e.g., THF, Toluene, 1,4-Dioxane). Consider grinding the inorganic base before use to improve solubility and prevent clumping.[1][4]4. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaOtBu), being mindful of substrate compatibility.[4]5. Purify starting materials. Ensure high-quality reagents are used. |
| Reaction Stalls Before Completion | 1. Catalyst decomposition over time.2. Product inhibition.3. Change in solubility as the reaction progresses. | 1. Use a more stable pre-catalyst (e.g., a G3 or G4 palladacycle).[10]2. Try a slightly lower initial concentration of starting materials.3. Screen different solvents or consider a solvent mixture.[4] |
| Formation of Byproducts (e.g., Hydrodehalogenation) | 1. Competing side reactions are favored.2. Reaction temperature is too high. | 1. Optimize the ligand-to-palladium ratio. Bulky ligands often suppress side reactions.[2]2. Reduce the reaction temperature and monitor for conversion over a longer period. |
| Inconsistent Results | 1. Variable quality of reagents or catalyst.2. Trace amounts of oxygen or water.3. Inefficient stirring. | 1. Use a reliable source for catalysts and ligands; consider using a stable pre-catalyst.[9]2. Re-evaluate procedures for drying solvents and degassing the reaction mixture.3. Ensure vigorous stirring, especially with heterogeneous inorganic bases which can settle.[4] |
Data Presentation: Reaction Parameter Optimization
The following tables summarize data adapted from studies on the synthesis of dibenzodiazepines (DBDAs) via Buchwald-Hartwig coupling, illustrating the impact of different reaction parameters on product yield.[1]
Table 1: Effect of Base on Product Yield
| Entry | Base | Yield (%) |
| 1 | Cs₂CO₃ | 70 |
| 2 | K₂CO₃ | 65 |
| 3 | Na₂CO₃ | 58 |
| 4 | K₃PO₄ | 60 |
| 5 | NaOH | <20 |
| 6 | t-BuOK | 45 |
| 7 | NEt₃ | <20 |
| Reaction Conditions: o-bromoaldimine (1 mmol), o-bromoaniline (1 equiv.), Pd(OAc)₂ (2.5 mol%), SPhos (5 mol%), Base (2 equiv.), THF, 100°C.[1] |
Table 2: Effect of Ligand and Palladium Source on Product Yield
| Entry | Pd Source | Ligand | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | 25 |
| 2 | Pd(OAc)₂ | Xantphos | 45 |
| 3 | Pd(OAc)₂ | SPhos | 70 |
| 4 | Pd(OAc)₂ | RuPhos | 65 |
| 5 | Pd₂(dba)₃ | P(t-Bu)₃ | 68 |
| 6 | Pd₂(dba)₃ | BINAP | 30 |
| Reaction Conditions: o-bromoaldimine (1 mmol), o-bromoaniline (1 equiv.), Pd source (2.5 mol% Pd), Ligand (5 mol%), Cs₂CO₃ (2 equiv.), THF, 100°C.[1] |
Table 3: Effect of Solvent on Product Yield
| Entry | Solvent | Yield (%) |
| 1 | THF | 70 |
| 2 | Toluene | 60 |
| 3 | 1,4-Dioxane | 46 |
| 4 | DME | 23 |
| 5 | DMF | 57 |
| Reaction Conditions: o-bromoaldimine (1 mmol), o-bromoaniline (1 equiv.), Pd(OAc)₂ (2.5 mol%), SPhos (5 mol%), Cs₂CO₃ (2 equiv.), 100°C.[1] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Coupling of Dibenzoazepine Precursors
This protocol is a representative procedure and may require optimization for specific substrates.
1. Reagent Preparation:
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
Solvents (e.g., THF, Toluene) should be anhydrous and degassed. This can be achieved by sparging with argon for 30 minutes or by using a freeze-pump-thaw method.
-
The amine and aryl halide substrates should be pure and dry.
2. Reaction Setup:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the amine (e.g., dibenzoazepine, 1.1-1.2 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
In a separate vial, weigh the palladium source (e.g., Pd(OAc)₂, 0.01-0.05 equiv.) and the phosphine ligand (e.g., SPhos, 0.02-0.10 equiv.).
-
Evacuate and backfill the Schlenk flask with inert gas three times.
-
Add the palladium source and ligand to the flask under a positive flow of inert gas.
-
Add the anhydrous, degassed solvent (e.g., THF) via syringe.
3. Reaction Execution:
-
Seal the vessel and place it in a pre-heated oil bath at the desired temperature (typically 80-110°C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
4. Work-up and Purification:
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Rinse the pad with additional solvent.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Caption: A logical workflow for optimizing reaction conditions.
References
- 1. dspace.uevora.pt [dspace.uevora.pt]
- 2. benchchem.com [benchchem.com]
- 3. A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. mdpi.com [mdpi.com]
Preventing dimerization of 6-(chloromethyl)-11H-dibenzo[b,e]azepine
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the dimerization of 6-(chloromethyl)-11H-dibenzo[b,e]azepine during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound dimerization?
A1: The primary cause of dimerization is a self-alkylation reaction known as a Friedel-Crafts alkylation. Due to the high reactivity of the benzylic chloride on the dibenzo[b,e]azepine scaffold, one molecule can act as an electrophile and alkylate the electron-rich aromatic ring of a second molecule, leading to the formation of a dimeric impurity. This reaction can be catalyzed by trace acids, metals, or occur under thermal stress.
Q2: What are the recommended storage conditions to minimize degradation and dimerization of this compound?
A2: To maintain the stability of this compound, it should be stored in airtight containers at 2-8°C under an inert atmosphere such as argon or nitrogen.[1] It is also advisable to protect the compound from light and moisture.
Q3: Which analytical techniques can be used to detect the formation of dimers?
A3: Dimer formation can be monitored using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is particularly useful for quantifying the purity of the starting material and the extent of dimer formation. LC-MS can help in identifying the mass of the dimeric byproduct, while NMR spectroscopy can be used to elucidate its structure.
Q4: Are there any alternative reagents to this compound that are less prone to dimerization?
A4: While this compound is a common intermediate, in some cases, it may be possible to use the corresponding alcohol, 6-(hydroxymethyl)-11H-dibenzo[b,e]azepine, and activate it in situ using reagents like thionyl chloride or a Mitsunobu reaction. This approach can sometimes offer better control over the reactivity and minimize side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant dimer formation observed by HPLC/LC-MS. | High reaction temperature. | Lower the reaction temperature. For many nucleophilic substitution reactions with this compound, temperatures between 0°C and room temperature are recommended. |
| Inappropriate solvent choice (e.g., aromatic solvents). | Use non-aromatic, polar aprotic solvents such as tetrahydrofuran (THF), acetonitrile (ACN), or dimethylformamide (DMF). | |
| Presence of Lewis acid or protic acid impurities. | Use high-purity, dry solvents and reagents. Consider adding a non-nucleophilic base (e.g., proton sponge) to scavenge trace acids. | |
| High concentration of the starting material. | Perform the reaction at a lower concentration. Use a slow-addition (high dilution) technique where the this compound solution is added dropwise to the nucleophile solution. | |
| Low yield of the desired product. | Dimerization consuming the starting material. | Implement the solutions for significant dimer formation. |
| Instability of the nucleophile under the reaction conditions. | Ensure the chosen base and solvent are compatible with the nucleophile. | |
| Insufficient reaction time at lower temperatures. | Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. | |
| Formation of multiple unidentified byproducts. | Degradation of the starting material or product. | In addition to controlling temperature and using pure reagents, ensure the reaction is carried out under an inert atmosphere (N₂ or Ar) to prevent oxidation. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with Minimized Dimerization
This protocol describes a general method for reacting this compound with a generic nucleophile (Nu-H) while minimizing the risk of dimerization.
Materials:
-
This compound
-
Nucleophile (Nu-H)
-
Anhydrous, non-aromatic solvent (e.g., THF, ACN)
-
A suitable non-nucleophilic base (if required for deprotonating the nucleophile)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Set up a flame-dried reaction vessel under a positive pressure of inert gas.
-
Dissolve the nucleophile (Nu-H) and the base (if required) in the anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., 0°C).
-
In a separate flask, dissolve this compound in the same anhydrous solvent to create a dilute solution.
-
Using a syringe pump or a dropping funnel, add the this compound solution to the stirred nucleophile solution dropwise over a prolonged period (e.g., 1-2 hours).
-
Maintain the reaction temperature and stir for the required time, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
Perform a standard aqueous workup and purify the product by column chromatography or recrystallization.
Visualizations
Caption: Proposed Friedel-Crafts dimerization mechanism.
Caption: Workflow for minimizing dimerization.
References
Improving regioselectivity in reactions with 6-(chloromethyl)-11H-dibenzo[b,e]azepine
Welcome to the technical support center for 6-(chloromethyl)-11H-dibenzo[b,e]azepine. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during reactions with this versatile building block. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help improve the regioselectivity and overall success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main reactive sites of this compound in alkylation reactions?
A1: this compound has two primary sites susceptible to reaction with nucleophiles:
-
The exocyclic methylene carbon: The chloromethyl group at the 6-position is a reactive electrophilic site, readily participating in nucleophilic substitution reactions. This leads to the formation of a C-C, C-N, C-O, or C-S bond at this position.
-
The nitrogen atom (N5) of the azepine ring: The secondary amine in the dibenzo[b,e]azepine ring is nucleophilic and can be alkylated, particularly after deprotonation with a base.
The competition between these two sites is a key factor in controlling the regioselectivity of your reaction.
Q2: What are the common side products I might encounter?
A2: The most common issue is the formation of a mixture of N-alkylated and C-alkylated products. Depending on your nucleophile and reaction conditions, you may also observe products from over-alkylation or side reactions involving the solvent. For instance, in the presence of a strong base, deprotonation of the dibenzo[b,e]azepine nitrogen can lead to N-alkylation, while direct substitution at the chloromethyl group leads to the desired C-alkylation with a nucleophile.
Q3: How can I distinguish between the N-alkylated and C-alkylated products?
A3: Spectroscopic methods, particularly ¹H and ¹³C NMR, are crucial for distinguishing between the isomers.
-
¹H NMR:
-
N-Alkylated product: The proton signal of the N-H group (typically a broad singlet) will disappear. You will also see new signals corresponding to the protons of the alkyl group attached to the nitrogen. The chemical shift of the CH₂Cl protons will be absent.
-
C-Alkylated product: The N-H proton signal will still be present. The characteristic singlet for the CH₂Cl protons will be replaced by a new signal for the CH₂ group now attached to your nucleophile.
-
-
¹³C NMR:
-
The chemical shift of the carbon at the 6-position will be significantly different depending on whether it is part of the original chloromethyl group or has been substituted. Similarly, the carbons adjacent to the nitrogen will show a shift upon N-alkylation.
-
Consulting literature for similar dibenzo[b,e]azepine structures can provide reference chemical shift ranges.
Troubleshooting Guide: Improving Regioselectivity
Issue 1: Low yield of the desired C-alkylated product and formation of the N-alkylated side product.
This is a common problem when the nitrogen of the dibenzo[b,e]azepine ring is deprotonated and competes with your intended nucleophile for reaction at the chloromethyl group.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for improving C-alkylation selectivity.
Data on Factors Influencing Regioselectivity:
| Parameter | Condition Favoring N-Alkylation | Condition Favoring C-Alkylation with Nucleophile | Rationale |
| Base | Strong bases (e.g., NaH, KHMDS, LDA) | Weaker, non-nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃) or no base | Strong bases deprotonate the N5-H, creating a highly nucleophilic anion that can compete with the primary nucleophile. |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) | Nonpolar or less polar solvents (e.g., Toluene, THF, Dioxane) | Polar aprotic solvents stabilize the N-anion, increasing its concentration and reactivity. |
| Temperature | Higher temperatures | Lower temperatures (e.g., 0 °C to room temperature) | N-alkylation often has a higher activation energy; lower temperatures can favor the kinetically controlled C-alkylation. |
| Nucleophile | - | Strong, soft nucleophiles | Harder nucleophiles may have a greater propensity for N-alkylation, while softer nucleophiles may favor reaction at the softer electrophilic carbon of the chloromethyl group. |
Issue 2: No reaction or very slow conversion rate.
If you have adjusted conditions to favor C-alkylation and are now observing low reactivity, consider the following:
Troubleshooting Steps:
-
Check the activity of your nucleophile: Ensure your nucleophile is sufficiently potent to displace the chloride. If necessary, use a stronger base to generate a more powerful nucleophile, but be mindful of the regioselectivity issues discussed above.
-
Increase the temperature incrementally: While high temperatures can favor N-alkylation, a moderate increase may be necessary to drive the desired C-alkylation to completion. Monitor the reaction closely for the appearance of side products.
-
Consider a phase-transfer catalyst: For reactions with poor solubility, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the reaction between the nucleophile and the substrate.
Experimental Protocols
General Protocol for Selective C-Alkylation with an Amine Nucleophile
This protocol is a general guideline and may require optimization for your specific amine.
Reaction Workflow:
Caption: General workflow for selective C-alkylation.
Detailed Steps:
-
To a solution of this compound (1.0 eq) in a suitable nonpolar solvent (e.g., toluene or THF) add the amine nucleophile (1.1-1.5 eq).
-
Add a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, filter the reaction mixture to remove the inorganic base.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired C-alkylated product.
Note: The choice of solvent, base, and temperature should be optimized for each specific nucleophile to maximize the yield and regioselectivity.
This technical support guide provides a starting point for addressing challenges in the use of this compound. For more complex issues, consulting the primary literature for analogous reactions is recommended.
Stability issues of 6-(chloromethyl)-11H-dibenzo[b,e]azepine in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 6-(chloromethyl)-11H-dibenzo[b,e]azepine in solution. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a rapid loss of my this compound in a protic solvent (e.g., methanol, water). What is the likely cause?
A1: this compound contains a reactive benzylic chloride functional group. In the presence of protic solvents, which can act as nucleophiles, the compound is susceptible to solvolysis. For instance, in methanol, it can be converted to the corresponding methyl ether derivative, and in water, it will hydrolyze to the hydroxymethyl derivative. This reactivity is inherent to the molecule's structure.
Troubleshooting Steps:
-
Solvent Selection: If your experimental design allows, consider switching to a non-nucleophilic, aprotic solvent such as acetonitrile (ACN), tetrahydrofuran (THF), or dichloromethane (DCM).
-
Temperature Control: Solvolysis reactions are accelerated by higher temperatures. Ensure your solutions are prepared and stored at low temperatures (e.g., 2-8 °C) to minimize degradation.
-
Moisture Control: If using an aprotic solvent, ensure it is anhydrous. Trace amounts of water can lead to hydrolysis. Use freshly opened bottles of anhydrous solvents or dry the solvent using appropriate methods (e.g., molecular sieves) before use.
Q2: My solution of this compound is turning yellow/brown. What does this indicate?
A2: Discoloration of the solution can be an indicator of degradation. The formation of impurities and degradation products can lead to a change in the solution's appearance. The dibenzo[b,e]azepine ring system can be susceptible to oxidation, which may produce colored byproducts.
Troubleshooting Steps:
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Light Protection: Protect the solution from light by using amber vials or wrapping the container in aluminum foil. Photodegradation can also lead to the formation of colored impurities.
-
Purity Check: Analyze the solution by HPLC with a photodiode array (PDA) detector to check for the presence of new peaks that might be responsible for the color change.
Q3: I am seeing multiple peaks in my HPLC analysis of a freshly prepared solution. Is this normal?
A3: While it is possible that the starting material has some impurities, the appearance of multiple new peaks in a freshly prepared solution, especially in a protic or aqueous solvent, is a strong indication of rapid degradation. The primary degradation product is likely the corresponding alcohol (from hydrolysis) or ether/amine (if other nucleophiles are present).
Troubleshooting Steps:
-
Immediate Analysis: Analyze your solution by HPLC immediately after preparation to establish a baseline chromatogram.
-
Time-Course Study: Inject the same solution at regular intervals (e.g., every 30 minutes) to monitor the appearance and growth of new peaks, which will confirm the instability of the compound under your current conditions.
-
LC-MS Analysis: If available, use LC-MS to identify the mass of the new peaks. The expected mass of the primary hydrolysis product, 6-(hydroxymethyl)-11H-dibenzo[b,e]azepine, is 223.27 g/mol .
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The stability of this compound in aqueous solutions is expected to be highly pH-dependent.
-
Neutral and Basic Conditions (pH > 7): Under these conditions, hydrolysis is likely to be significant due to the presence of hydroxide ions, which are strong nucleophiles.
-
Acidic Conditions (pH < 7): While the rate of direct hydrolysis might be slower than in basic conditions, acidic conditions can potentially catalyze the degradation of the dibenzo[b,e]azepine ring system itself over time.
Recommendation: If an aqueous solution is necessary, it is advisable to work at a slightly acidic to neutral pH (around pH 4-6) and at low temperatures to minimize the rate of hydrolysis. However, due to its very low water solubility (4.8 µg/mL), preparing a stable and concentrated aqueous solution is challenging.[1]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂ClN | [1][2] |
| Molecular Weight | 241.72 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 136-162 °C | [1][2] |
| Water Solubility | Slightly soluble (4.8 µg/mL) | [1] |
| Solubility | Soluble in DMSO, methanol, dichloromethane | [2] |
| Storage (Solid) | 2-8°C under inert atmosphere | [2] |
Table 2: Potential Degradation Products in Solution
| Degradation Pathway | Nucleophile | Expected Product |
| Hydrolysis | Water | 6-(hydroxymethyl)-11H-dibenzo[b,e]azepine |
| Methanolysis | Methanol | 6-(methoxymethyl)-11H-dibenzo[b,e]azepine |
| Aminolysis | Amine (R-NH₂) | 6-(aminomethyl)-11H-dibenzo[b,e]azepine derivative |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution
-
Allow the solid this compound to equilibrate to room temperature before opening the container to prevent moisture condensation.
-
Weigh the desired amount of the compound in a clean, dry vial.
-
Add the appropriate volume of anhydrous, non-nucleophilic solvent (e.g., acetonitrile or THF).
-
If necessary, sonicate briefly at room temperature to ensure complete dissolution.
-
Store the stock solution at 2-8 °C, protected from light, and under an inert atmosphere if long-term stability is required.
Protocol 2: Stability-Indicating HPLC Method Development (General Approach)
A stability-indicating method is crucial for accurately quantifying the parent compound in the presence of its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended to separate the parent compound from potential degradation products.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound has maximum absorbance (this needs to be determined experimentally, but a starting point could be around 254 nm). A PDA detector is highly recommended to assess peak purity.
-
Forced Degradation Study: To validate the stability-indicating nature of the method, perform a forced degradation study. This involves subjecting the compound to harsh conditions to intentionally generate degradation products.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105 °C for 24 hours.
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Method Validation: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.
Visualizations
References
Overcoming steric hindrance in 6-(chloromethyl)-11H-dibenzo[b,e]azepine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(chloromethyl)-11H-dibenzo[b,e]azepine. The bulky tricyclic core of this molecule presents significant steric hindrance around the chloromethyl group, often leading to challenges in standard substitution and coupling reactions. This guide offers strategies and starting points to overcome these issues.
Frequently Asked Questions (FAQs)
Q1: Why are my nucleophilic substitution reactions with this compound consistently slow or low-yielding?
A1: The primary reason for the low reactivity of this compound in nucleophilic substitution reactions is severe steric hindrance. The dibenzo[b,e]azepine moiety is a large, non-planar tricycle that effectively shields the electrophilic carbon of the chloromethyl group. This steric bulk significantly impedes the backside attack required for a typical Sₙ2 mechanism, which is the usual pathway for primary alkyl halides. Consequently, reaction rates are dramatically reduced. For a successful reaction, conditions that either enhance the reactivity of the nucleophile, promote an alternative mechanism (e.g., Sₙ1-like or radical-mediated), or utilize specialized catalytic systems are often necessary.
Q2: Can I use Grignard reagents or other organometallics for coupling with this compound?
A2: While direct coupling with highly reactive organometallics like Grignard reagents can be challenging due to potential side reactions and the steric hindrance of the substrate, modern cross-coupling methodologies offer promising alternatives. Iron-catalyzed cross-coupling reactions, for instance, have shown success in coupling alkyl halides with sterically hindered Grignard reagents. For C(sp³)-C(sp²) bond formation, Palladium- or Nickel-catalyzed cross-coupling reactions, such as Suzuki, Negishi, or Kumada couplings, are generally more suitable. These reactions often employ specialized ligands designed to facilitate the reaction with sterically demanding substrates.
Q3: Are there any specific catalysts or ligands that are recommended for cross-coupling reactions with this substrate?
A3: Yes, for sterically hindered substrates like this compound, the choice of catalyst and ligand is critical. For palladium-catalyzed Suzuki-Miyaura coupling, ligands such as AntPhos have demonstrated high reactivity with sterically demanding aryl and alkyl partners.[1] For nickel-catalyzed couplings, which are often effective for C(sp³)-C(sp³) bond formation, labile pyridine-type ligands in combination with additives like MgCl₂ have been shown to be effective for coupling sterically encumbered tertiary alkyl halides.[2] Flexible bidentate phosphine ligands have also enabled nickel-catalyzed C-S cross-coupling of sterically hindered substrates.
Q4: What alternative strategies can be employed if traditional nucleophilic substitution and cross-coupling reactions fail?
A4: If conventional methods are unsuccessful, consider strategies that proceed through different intermediates. Photoredox catalysis is a powerful technique for generating radical intermediates from alkyl halides under mild conditions.[3][4] The formation of a benzylic-type radical at the 6-methyl position would be less sensitive to the steric hindrance of the dibenzoazepine core, allowing for subsequent coupling with a suitable partner. Another approach is to consider conditions that might favor an Sₙ1-type mechanism, although the formation of a primary carbocation is generally disfavored. However, the benzylic-like nature of the substrate could offer some stabilization. This would typically involve polar protic solvents and non-basic nucleophiles.
Troubleshooting Guides
Problem 1: Low Yield in Nucleophilic Substitution (e.g., with amines, alkoxides, or thiolates)
| Potential Cause | Troubleshooting Steps |
| Severe Steric Hindrance | 1. Increase Reaction Temperature: Carefully raise the temperature to provide more energy to overcome the activation barrier. Monitor for decomposition. |
| 2. Use a More Reactive Nucleophile: If possible, use a less sterically hindered or more inherently nucleophilic reagent. | |
| 3. Change the Solvent: Switch to a polar aprotic solvent like DMF or DMSO to enhance nucleophilicity. | |
| 4. Consider a Phase-Transfer Catalyst: For reactions with anionic nucleophiles, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can increase the reactivity of the nucleophile. | |
| Competing Elimination Reaction | 1. Use a Less Basic Nucleophile: If the nucleophile is also a strong base, elimination can be a side reaction. |
| 2. Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. |
Problem 2: Failure of Palladium- or Nickel-Catalyzed Cross-Coupling Reactions
| Potential Cause | Troubleshooting Steps |
| Ineffective Catalyst/Ligand System | 1. Screen Different Ligands: For Palladium, try bulky, electron-rich phosphine ligands like AntPhos or Buchwald-type ligands. For Nickel, consider bipyridine or terpyridine-based ligands. |
| 2. Vary the Metal Precursor: Test different palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) or nickel (e.g., Ni(cod)₂, NiCl₂(dme)) sources. | |
| 3. Additives: For Nickel catalysis, the addition of salts like MgCl₂ can be beneficial.[2] | |
| Slow Oxidative Addition | 1. Higher Reaction Temperatures: May be required to facilitate the oxidative addition of the sterically hindered chloride to the metal center. |
| 2. Convert to a More Reactive Halide: If feasible, convert the chloromethyl group to a bromomethyl or iodomethyl group, which are generally more reactive in oxidative addition. |
Experimental Protocols (Model Systems)
Disclaimer: The following protocols are based on methodologies successful for other sterically hindered benzylic chlorides and should be considered as starting points for optimization with this compound.
Protocol 1: Model Suzuki-Miyaura Coupling
This protocol is adapted from methodologies developed for sterically demanding aryl-alkyl couplings.[1]
Reaction: Coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
AntPhos ligand (4 mol%)
-
K₃PO₄ (3.0 equiv)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂, AntPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add this compound and the arylboronic acid.
-
Add anhydrous toluene via syringe.
-
Stir the reaction mixture at 110 °C for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Model Nickel-Catalyzed Reductive Cross-Coupling
This protocol is based on general methods for the reductive cross-coupling of benzylic chlorides.[5][6]
Reaction: Coupling of this compound with a vinyl bromide.
Materials:
-
This compound
-
Vinyl bromide (1.2 equiv)
-
NiCl₂(dme) (10 mol%)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (10 mol%)
-
Manganese powder (3.0 equiv)
-
Anhydrous DMF
Procedure:
-
In a glovebox, add NiCl₂(dme), 4,4'-di-tert-butyl-2,2'-bipyridine, and manganese powder to a vial.
-
Add a solution of this compound and the vinyl bromide in anhydrous DMF.
-
Seal the vial and stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by opening the vial to air and adding 1 M HCl.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Quantitative Data from Analogous Systems
Table 1: Pd-Catalyzed Suzuki-Miyaura Coupling of Sterically Hindered Aryl Halides with Alkylboronic Acids [1]
| Aryl Halide | Alkylboronic Acid | Catalyst System | Yield (%) |
| Di-ortho-substituted aryl bromide | Cyclohexylboronic acid | Pd(OAc)₂ / AntPhos | 85 |
| Di-ortho-substituted aryl bromide | sec-Butylboronic acid | Pd(OAc)₂ / AntPhos | 78 |
Table 2: Ni-Catalyzed Asymmetric Reductive Cross-Coupling of Benzyl Chlorides with Vinyl Bromides [5]
| Benzyl Chloride | Vinyl Bromide | Catalyst System | Yield (%) | ee (%) |
| 1-(chloromethyl)-4-methoxybenzene | (E)-(2-bromovinyl)benzene | NiBr₂·diglyme / Ligand | 93 | 93 |
| 1-(chloromethyl)-3-methylbenzene | (E)-(2-bromovinyl)benzene | NiBr₂·diglyme / Ligand | 85 | 92 |
Visualizations
Caption: Steric hindrance in the Sₙ2 reaction of this compound.
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling highlighting the challenging oxidative addition step.
References
Scalability challenges in the production of 6-(chloromethyl)-11H-dibenzo[b,e]azepine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing scalability challenges during the production of 6-(chloromethyl)-11H-dibenzo[b,e]azepine.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalability challenges encountered in the synthesis of this compound?
A1: The primary scalability challenges include:
-
Reaction Control: Managing the exothermic nature of the chloromethylation reaction to prevent temperature spikes and the formation of byproducts.
-
Byproduct Formation: Increased formation of impurities such as bis-(11H-dibenzo[b,e]azepin-6-yl)methane and other polymeric materials at larger scales.
-
Product Isolation and Purification: Difficulties in crystallizing the final product and removing process-related impurities to meet stringent purity requirements.
-
Safety: Handling potentially hazardous reagents and managing the risks of thermal runaway.
Q2: What are the critical process parameters to monitor during the scale-up of the chloromethylation step?
A2: Key parameters to monitor and control are:
-
Temperature: Strict temperature control is crucial to minimize side reactions.
-
Reagent Addition Rate: Slow and controlled addition of the chloromethylating agent can help manage the reaction exotherm.
-
Stirring Efficiency: Ensuring adequate mixing to maintain homogenous reaction conditions and prevent localized "hot spots."
-
Reaction Concentration: The concentration of reactants can influence reaction kinetics and byproduct formation.
Q3: What are the expected physical and chemical properties of this compound?
A3: The table below summarizes the key properties of the target compound.
| Property | Value |
| Molecular Formula | C₁₅H₁₂ClN |
| Molecular Weight | 241.72 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 158-162 °C |
| Solubility | Soluble in DMSO, methanol, and dichloromethane; slightly soluble in water |
Q4: Are there any known polymorphic forms of this compound?
A4: While specific studies on the polymorphism of this compound are not widely published, related dibenzo[b,e]azepine derivatives are known to exhibit polymorphism.[1] It is crucial to control crystallization conditions to ensure the desired and most stable polymorphic form is consistently produced, as different polymorphs can have different physical properties, affecting downstream processing and bioavailability.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Monitor the reaction by HPLC or TLC to ensure it has gone to completion. - Ensure the quality of starting materials and reagents. |
| Side Reactions | - Optimize the reaction temperature; lower temperatures often favor the desired product. - Control the stoichiometry of the reactants carefully. |
| Product Degradation | - Avoid prolonged reaction times at elevated temperatures. - Ensure the work-up procedure is performed promptly after reaction completion. |
Issue 2: High Levels of Impurities in the Crude Product
| Possible Cause | Suggested Solution |
| Formation of Diaryl Methane Byproducts | - This is a common side reaction in chloromethylation.[2] - Use a milder Lewis acid catalyst or a lower reaction temperature. - Optimize the molar ratio of the starting material to the chloromethylating agent. |
| Polymerization | - Maintain a lower reaction temperature. - Ensure efficient stirring to prevent localized high concentrations of reactants. |
| Residual Starting Material | - Increase the reaction time or temperature slightly, while monitoring for byproduct formation. - Ensure the purity of the starting 11H-dibenzo[b,e]azepine. |
Issue 3: Difficulty in Crystallization and Purification
| Possible Cause | Suggested Solution |
| Oiling Out | - Screen different solvent systems for crystallization. - Control the cooling rate during crystallization; slower cooling often promotes better crystal formation. |
| Poor Crystal Quality | - Use seeding to induce crystallization and improve crystal size and morphology. - Experiment with anti-solvents to improve crystal precipitation. |
| Persistent Impurities | - Consider a multi-step purification process, such as recrystallization followed by slurry washes. - Activated carbon treatment can be effective for removing colored impurities. |
Experimental Protocols
Key Experiment: Chloromethylation of 11H-dibenzo[b,e]azepine
Objective: To synthesize this compound.
Materials:
-
11H-dibenzo[b,e]azepine
-
Paraformaldehyde
-
Anhydrous Hydrogen Chloride (gas) or a suitable chloromethylating agent
-
Lewis Acid Catalyst (e.g., Zinc Chloride)
-
Anhydrous Solvent (e.g., Dichloromethane)
Procedure:
-
Charge a reaction vessel with 11H-dibenzo[b,e]azepine and the anhydrous solvent.
-
Cool the mixture to the desired temperature (e.g., 0-5 °C) under an inert atmosphere.
-
Add the Lewis acid catalyst portion-wise, maintaining the temperature.
-
Slowly introduce the chloromethylating agent (e.g., a pre-mixed solution of paraformaldehyde in the solvent saturated with HCl gas) to the reaction mixture while maintaining strict temperature control.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).
-
Upon completion, quench the reaction by carefully adding ice-cold water.
-
Separate the organic layer, wash with brine, and dry over a suitable drying agent (e.g., sodium sulfate).
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system.
Visualizations
References
Technical Support Center: Palladium-Catalyzed Reactions of Dibenzoazepines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with catalyst poisoning in palladium-catalyzed reactions for the synthesis of dibenzoazepines and related compounds.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: My palladium-catalyzed C-N coupling reaction to form a dibenzoazepine is giving a low yield or has failed completely. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no product yield in palladium-catalyzed amination reactions for dibenzoazepine synthesis is a common issue, often stemming from catalyst deactivation or poisoning. The dibenzoazepine core and related nitrogen-containing precursors or products can themselves act as inhibitors to the palladium catalyst.[1][2] A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Reagent Purity: Ensure all starting materials (aryl halide, amine precursor), reagents (base), and solvents are of high purity and anhydrous. Impurities, particularly other nitrogen-containing compounds, sulfur-containing species, or water, can act as catalyst poisons.[1][3][4]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[3] Ensure the reaction is set up under a rigorously inert atmosphere (argon or nitrogen) and that all solvents have been properly degassed.
-
Reaction Conditions: Verify that the temperature, reaction time, and concentration are appropriate for the specific ligand and substrate combination you are using. Compare your conditions to established literature protocols for similar dibenzoazepine syntheses.
Troubleshooting Workflow:
If the initial checks do not resolve the issue, follow this workflow to diagnose and address the problem.
Caption: Troubleshooting workflow for low or no product yield.
Experimental Protocol: Test for Catalyst Poisoning by a Competing Nitrogen Heterocycle
This protocol can help determine if a nitrogen-containing impurity or the product itself is poisoning the catalyst.
-
Baseline Reaction: Run the reaction under your standard, optimized conditions and measure the yield.
-
Spiking Experiment: Run the reaction again under the same conditions, but add a small amount (e.g., 10-20 mol%) of a potential nitrogen-containing poison (e.g., pyridine, or the dibenzoazepine product from a previous successful batch).
-
Comparison: A significant drop in yield in the spiking experiment compared to the baseline reaction indicates that nitrogen-containing compounds are likely poisoning your catalyst.
Issue 2: Reaction Stalls or is Sluggish
Question: My reaction starts to form the product, but then it stalls and does not go to completion. What could be the cause?
Answer:
A stalling reaction is a classic symptom of catalyst deactivation during the reaction.[3] Several factors can contribute to this:
-
Product Inhibition: The dibenzoazepine product itself may have a higher affinity for the palladium center than the starting materials, leading to catalyst sequestration and slowing down the catalytic cycle.
-
Ligand Degradation: The phosphine ligands used in Buchwald-Hartwig aminations can be susceptible to oxidation or other degradation pathways at elevated temperatures over long reaction times.[3]
-
Formation of Inactive Palladium Species: The active Pd(0) catalyst can aggregate to form palladium black, which is catalytically inactive.[3] This is often observed as a black precipitate. Alternatively, the Pd(0) can be oxidized to inactive Pd(II) species.[3]
Troubleshooting Steps:
-
Visual Inspection: Look for the formation of a black precipitate (palladium black). This is a strong indicator of catalyst aggregation.[1]
-
Modify Reaction Conditions:
-
Lower Temperature: If ligand degradation is suspected, try running the reaction at a lower temperature for a longer period.
-
Increase Catalyst/Ligand Loading: A modest increase in the catalyst and/or ligand concentration might help to compensate for the deactivation.
-
Change Ligand: Sterically hindered biarylphosphine ligands are often more robust and resistant to deactivation.[1]
-
-
Analyze the Reaction Mixture: If possible, take a sample of the stalled reaction mixture and analyze it by LC-MS or NMR to identify potential side products or degradation of starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in palladium-catalyzed reactions involving dibenzoazepines?
A1: The most common poisons fall into these categories:
-
Nitrogen-Containing Heterocyles: The dibenzoazepine product, starting materials, or impurities with nitrogen-containing rings can coordinate strongly to the palladium center and inhibit catalysis.[2][5]
-
Sulfur Compounds: Trace amounts of sulfur-containing impurities in reagents or solvents can irreversibly poison the catalyst.[3]
-
Halides: Excess halide ions, particularly iodide, can lead to the formation of unreactive palladium-halide bridged dimers.[6]
-
Water and Oxygen: While some Buchwald-Hartwig reactions can tolerate small amounts of water, excess water and oxygen can lead to the formation of inactive palladium hydroxides and oxides.[3][4]
Q2: How can I visually identify catalyst poisoning or deactivation?
A2: Visual cues can be very informative:
-
Formation of Palladium Black: The appearance of a black, insoluble precipitate is a clear sign of the aggregation of the palladium catalyst into an inactive form.[1][3]
-
Color Changes: The reaction mixture in a healthy palladium-catalyzed C-N coupling is often a homogeneous, colored (e.g., yellow, orange, or brown) solution. A change to a very dark or black heterogeneous mixture can indicate a problem.
Q3: Can a poisoned palladium catalyst be regenerated?
A3: In some cases, regeneration is possible, but it can be challenging for homogeneously catalyzed reactions.
-
For sulfur poisoning of supported palladium catalysts, thermal treatment or washing with specific reagents can sometimes restore activity.[1]
-
For palladium black, it is generally not possible to regenerate the active catalyst in situ. The best approach is to filter the reaction mixture to remove the palladium black and then add a fresh charge of catalyst.
-
In cases of deactivation by reduction to Pd(0), re-oxidation to the active Pd(II) state can sometimes be achieved by the addition of a mild oxidant, though this is not a common practice in standard laboratory synthesis.[7] One study demonstrated the restoration of a deactivated heterogeneous Pd(II) catalyst by treatment with benzoquinone.[7]
Q4: What analytical techniques can be used to confirm catalyst poisoning?
A4: Several analytical techniques can provide insights into the state of the catalyst:
-
X-ray Photoelectron Spectroscopy (XPS): Can determine the oxidation state of the palladium and identify surface poisons.[8]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Can be used to quantify the amount of palladium in solution and on a solid support, which can help to understand leaching and aggregation phenomena.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR can be used to monitor the phosphine ligands and their coordination to the palladium center. Changes in the spectra can indicate ligand degradation or the formation of inactive complexes.[9]
-
Transmission Electron Microscopy (TEM): Can visualize the size and distribution of palladium nanoparticles on a support, revealing aggregation (sintering) in heterogeneous catalysts.[8]
Data Presentation
Table 1: Impact of Additives on a Model Buchwald-Hartwig Amination Reaction
| Entry | Additive (20 mol%) | Yield (%) | Observation |
| 1 | None (Control) | 95 | Homogeneous brown solution. |
| 2 | Pyridine | 42 | Darker solution, some precipitate. |
| 3 | Quinoline | 35 | Significant black precipitate. |
| 4 | Thiophene | <5 | Rapid formation of black precipitate. |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination for Dibenzoazepine Synthesis
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., Pd2(dba)3, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., Xantphos, 0.08 mmol, 8 mol%), and the base (e.g., Cs2CO3, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon or nitrogen three times.
-
Solvent Addition: Add the degassed, anhydrous solvent (e.g., 1,4-dioxane or toluene, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring for the required time (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Palladium catalytic cycle and a common poisoning pathway.
Caption: Common deactivation pathways for palladium catalysts.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 6. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Managing exothermic reactions in the synthesis of dibenzoazepine derivatives
Welcome to the technical support center for the synthesis of dibenzoazepine derivatives. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to safely and effectively manage exothermic reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: Which steps in the synthesis of dibenzoazepine derivatives are most likely to be exothermic?
A1: Several common synthetic routes to dibenzoazepine derivatives involve steps with significant exothermic potential. Key reactions to monitor closely for heat evolution include:
-
Ullmann Condensation/Coupling: This copper-catalyzed reaction, used to form C-N or C-O bonds, is often performed at high temperatures (sometimes exceeding 210°C) in polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).[1] The reaction can have a significant heat release, particularly at larger scales.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds.[2] While often performed under milder conditions than the Ullmann reaction, the oxidative addition and reductive elimination steps can still generate considerable heat, especially with reactive aryl halides.
-
Friedel-Crafts Acylation: This reaction, which involves the acylation of an aromatic ring, typically uses a strong Lewis acid catalyst like aluminum chloride. The formation of the acylium ion and the subsequent electrophilic aromatic substitution are often highly exothermic. Careful control of reagent addition and temperature is crucial.[3]
-
Nitration Reactions: The introduction of a nitro group onto an aromatic ring is a classic exothermic reaction. These reactions require strict temperature control to avoid runaway conditions.
Q2: What are the initial signs of a runaway exothermic reaction?
A2: Early detection of a potential runaway reaction is critical for maintaining safety. Key indicators include:
-
A sudden, uncontrolled increase in the internal reaction temperature, even with cooling applied.
-
A rapid rise in pressure within the reaction vessel.
-
Noticeable changes in the reaction mixture's color or viscosity that deviate from the expected profile.
-
An increase in the rate of gas evolution.
Q3: What immediate actions should be taken if a runaway reaction is suspected?
A3: If a runaway reaction is suspected, a pre-planned emergency response is essential. Immediate actions should include:
-
Stop all reagent addition immediately.
-
Enhance cooling: Ensure the cooling bath is at maximum capacity and making good contact with the reaction vessel. If necessary, have a secondary, colder cooling bath ready.
-
Alert personnel: Inform colleagues and safety officers of the situation.
-
Prepare for quenching: If the reaction continues to accelerate, a pre-determined quenching agent should be added to stop the reaction. This should only be done if the procedure has been established and deemed safe.
-
Evacuate: If the situation cannot be brought under control, evacuate the area immediately.
Q4: How can I proactively design my experiment to minimize the risk of a dangerous exotherm?
A4: Proactive experimental design is the most effective way to manage exothermic reactions. Key strategies include:
-
Reaction Calorimetry: Whenever possible, use reaction calorimetry to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR) under process conditions.[4] This data is invaluable for safe scale-up.
-
Controlled Reagent Addition: Employ slow, controlled addition of the limiting reagent using a syringe pump or an addition funnel. This allows the cooling system to dissipate the heat as it is generated.
-
Adequate Cooling: Ensure your cooling system (e.g., ice bath, cryocooler) has sufficient capacity to handle the total expected heat evolution.
-
Efficient Stirring: Vigorous stirring is crucial to ensure even temperature distribution and prevent the formation of localized hot spots.
-
Dilution: Running the reaction at a lower concentration can help to moderate the rate of heat evolution.
Troubleshooting Guides
Issue 1: Rapid Temperature Spike During Ullmann Condensation
Problem: During the copper-catalyzed coupling of an aminodiphenylamine derivative, the temperature rapidly increases after an initial induction period.
Possible Causes:
-
Induction Period Followed by Rapid Reaction: Ullmann reactions can have an induction period, after which the reaction proceeds rapidly with significant heat evolution.
-
Insufficient Cooling Capacity: The cooling bath may not be able to remove heat as fast as it is being generated.
-
Poor Heat Transfer: Inadequate stirring or poor contact between the reaction flask and the cooling bath can lead to inefficient heat removal.
Solutions:
| Solution | Description |
| Controlled Addition | Add the aryl halide substrate portion-wise or via a syringe pump to control the reaction rate. |
| Pre-cool Reactants | Pre-cool the solvent and reactants before mixing to provide a larger temperature buffer. |
| Improve Agitation | Ensure vigorous stirring to improve heat transfer to the cooling bath. |
| Use a Larger Cooling Bath | Employ a cooling bath with a larger volume and surface area to enhance cooling efficiency. |
Issue 2: Uncontrolled Exotherm During Friedel-Crafts Acylation for Dibenzoazepine Precursor Synthesis
Problem: The addition of aluminum chloride to a mixture of a diphenylamine derivative and an acyl chloride results in a violent exotherm and gas evolution.
Possible Causes:
-
Rapid Addition of Lewis Acid: Adding the AlCl₃ catalyst too quickly can lead to a rapid, uncontrolled reaction.
-
Moisture Contamination: The presence of water can lead to a violent reaction with AlCl₃.
-
Localized Hot Spots: Poor stirring can lead to areas of high catalyst concentration and localized, intense exotherms.
Solutions:
| Solution | Description |
| Portion-wise Catalyst Addition | Add the aluminum chloride in small portions, allowing the temperature to stabilize between additions. |
| Ensure Anhydrous Conditions | Thoroughly dry all glassware and use anhydrous solvents and reagents. |
| Reverse Addition | Consider adding the substrate/acyl chloride mixture to a suspension of the AlCl₃ in the solvent. |
| Lower Reaction Temperature | Perform the addition at a lower temperature (e.g., 0 °C or below) to better control the initial exotherm. |
Quantitative Data Summary
The following table provides representative data on the effect of temperature control on the yield of a key dibenzoazepine intermediate via a Buchwald-Hartwig amination.
| Run | Reaction Temperature (°C) | Addition Time (h) | Maximum Internal Temperature (°C) | Yield (%) | Notes |
| 1 | 80 (set) | 0.1 (bulk addition) | 125 (runaway) | <10 | Runaway reaction, significant byproduct formation. |
| 2 | 80 (set) | 2 | 85 | 75 | Controlled exotherm with slow addition. |
| 3 | 60 (set) | 2 | 62 | 88 | Lower temperature provides better control and higher yield. |
| 4 | 80 (set) | 2 | 84 | 85 | Use of a more dilute solution improves control. |
Experimental Protocols
Protocol 1: Controlled Buchwald-Hartwig Amination for the Synthesis of a Dibenzoazepine Precursor
Materials:
-
2-bromo-N-phenylaniline (1 equivalent)
-
Palladium(II) acetate (0.02 equivalents)
-
S-Phos (0.04 equivalents)
-
Sodium tert-butoxide (1.4 equivalents)
-
Anhydrous toluene
Procedure:
-
To a pre-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and temperature probe, add 2-bromo-N-phenylaniline, palladium(II) acetate, and S-Phos.
-
Purge the flask with argon for 15 minutes.
-
Add anhydrous toluene via cannula.
-
Begin vigorous stirring and heat the mixture to 60°C using an oil bath.
-
In a separate flask, dissolve sodium tert-butoxide in anhydrous toluene.
-
Using a syringe pump, add the sodium tert-butoxide solution to the reaction mixture over a period of 2 hours, ensuring the internal temperature does not exceed 65°C.
-
After the addition is complete, maintain the reaction at 60°C and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Proceed with standard aqueous workup and purification.
Visualizations
Caption: A logical workflow for immediate response to a suspected runaway exothermic reaction.
Caption: A generalized experimental workflow for managing exothermic reactions in synthesis.
References
Validation & Comparative
Confirming the Structure of 6-(chloromethyl)-11H-dibenzo[b,e]azepine Derivatives by NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of novel or synthesized compounds is a cornerstone of chemical and pharmaceutical research. For complex heterocyclic systems such as 6-(chloromethyl)-11H-dibenzo[b,e]azepine and its derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool. This guide provides a comparative overview of the application of NMR spectroscopy for the structural confirmation of this class of compounds, supported by predicted spectral data and detailed experimental protocols. We also offer a comparison with alternative analytical techniques to provide a comprehensive analytical perspective.
The Power of NMR in Structural Elucidation
NMR spectroscopy provides unparalleled insight into the molecular structure of a compound by probing the magnetic properties of atomic nuclei. For this compound, a tricyclic system with a variety of proton and carbon environments, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for unambiguous structural assignment.
Expected ¹H and ¹³C NMR Spectral Data
While a complete, publicly available experimental dataset for this compound is not readily found in the literature, based on the analysis of structurally similar dibenzo[b,e]azepine and dibenzo[b,f]azepine derivatives, a predicted set of ¹H and ¹³C NMR chemical shifts can be compiled. This data serves as a valuable reference for researchers working on the synthesis and characterization of this and related compounds.
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key Correlations (from 2D NMR) |
| Aromatic Protons (8H) | 7.0 - 7.8 (multiplets) | 120 - 150 | COSY: Correlations between adjacent aromatic protons. HMBC: Correlations to quaternary carbons. |
| CH₂ (at position 11) | ~4.0 (singlet) | ~35-40 | HMBC: Correlations to adjacent aromatic carbons. |
| CH₂Cl | ~4.5 (singlet) | ~45-50 | HMBC: Correlation to C6. |
| NH | Broad singlet, variable | N/A | May not be observed or may be broad. |
| Quaternary Carbons | N/A | 130 - 155 | Identified by the absence of a signal in DEPT-135 and confirmed by HMBC correlations. |
Note: These are predicted values and the actual experimental values may vary depending on the solvent and other experimental conditions.
Comparison with Alternative Analytical Techniques
While NMR is paramount for detailed structural confirmation, other techniques provide complementary and confirmatory data.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern. | High sensitivity, small sample requirement. | Does not provide detailed structural connectivity. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule. | Fast, non-destructive. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a crystal. | Unambiguous structural determination. | Requires a suitable single crystal, which can be difficult to obtain. |
For instance, the synthesis of 11H-Dibenzo[b,e]azepine-6-carbonitrile, a derivative of the target compound, was confirmed using X-ray diffraction analysis, which provided precise bond lengths and angles[1]. Mass spectrometry is also routinely used to confirm the molecular weight and fragmentation patterns of newly synthesized dibenzo[b,f]azepine derivatives[2].
Experimental Protocols
A general workflow for the structural confirmation of this compound derivatives using NMR is presented below.
Sample Preparation
-
Dissolution: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and its non-interference with the signals of interest.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
-
Filtration: Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, an appropriate spectral width, and a relaxation delay that allows for full relaxation of all protons.
-
¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are highly recommended to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecular structure.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the carbon skeleton.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of experiments for structural confirmation.
Caption: Workflow for synthesis, purification, and structural confirmation.
Caption: Step-by-step workflow for NMR-based structural elucidation.
By following a systematic approach that combines various NMR techniques and is complemented by other analytical methods, researchers can confidently and accurately determine the structure of this compound and its derivatives, which is a critical step in the development of new therapeutic agents.
References
A Comparative Guide to the LC-MS Analysis of 6-(chloromethyl)-11H-dibenzo[b,e]azepine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and its primary alternative, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the analysis of reaction products of 6-(chloromethyl)-11H-dibenzo[b,e]azepine. This key intermediate in pharmaceutical synthesis can undergo various reactions, primarily nucleophilic substitutions at the chloromethyl group, leading to a range of derivatives. Effective analytical monitoring of these reactions is crucial for process optimization, impurity profiling, and quality control in drug development.
Executive Summary
Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as the superior technique for the analysis of this compound reaction products due to its exceptional sensitivity, selectivity, and ability to provide structural information. While HPLC-UV is a viable and more accessible alternative, it often lacks the sensitivity required for detecting trace-level impurities and does not offer the same level of confidence in compound identification. This guide presents a detailed comparison of these methods, supported by experimental protocols and performance data, to aid researchers in selecting the most appropriate analytical strategy for their needs.
Performance Comparison: LC-MS/MS vs. HPLC-UV
The choice between LC-MS/MS and HPLC-UV depends on the specific requirements of the analysis, such as the need for high sensitivity, structural confirmation, or routine high-throughput screening. The following table summarizes the key performance characteristics of each technique for the analysis of dibenzo[b,e]azepine derivatives and related tricyclic compounds.
| Parameter | LC-MS/MS | HPLC-UV |
| Sensitivity (LOD/LOQ) | Very High (pg/mL to ng/mL range) | Moderate (ng/mL to µg/mL range)[1][2][3] |
| Selectivity | Very High (based on mass-to-charge ratio) | Moderate (relies on chromatographic separation and UV absorbance) |
| Specificity | Very High (provides molecular weight and structural information) | Low (identification based on retention time and UV spectrum) |
| Linearity | Wide dynamic range | Good, but can be limited by detector saturation |
| Matrix Effect | Can be significant, requiring careful method development | Generally less susceptible to matrix effects |
| Cost (Instrument) | High | Moderate |
| Cost (Operational) | High (requires high-purity solvents and gases) | Moderate |
| Throughput | High (fast analysis times possible with UPLC) | Moderate |
| Ease of Use | Complex | Relatively Simple |
Experimental Protocols
Detailed methodologies for both LC-MS/MS and HPLC-UV are provided below. These protocols are based on established methods for the analysis of structurally similar compounds and can be adapted for the specific reaction products of this compound.
I. LC-MS/MS Method for 6-Substituted-11H-dibenzo[b,e]azepine Derivatives
This protocol is adapted from methods for the analysis of designer benzodiazepines and other tricyclic compounds in biological matrices.[4]
1. Sample Preparation (Liquid-Liquid Extraction)
A liquid-liquid extraction (LLE) is a robust method for isolating analytes from a complex matrix.
-
Sample Aliquoting: Take a 1.0 mL aliquot of the reaction mixture (diluted in an appropriate solvent if necessary).
-
Internal Standard (IS) Spiking: Add a known concentration of a suitable internal standard (e.g., a deuterated analogue).
-
Alkalinization: Adjust the pH of the sample to >9.0 with a suitable base (e.g., ammonium hydroxide).
-
Extraction: Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).
-
Mixing: Vortex or mechanically shake the mixture for 15-20 minutes.
-
Centrifugation: Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Solvent Transfer: Carefully transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 95% A
-
1-8 min: Gradient to 5% A
-
8-10 min: Hold at 5% A
-
10-10.1 min: Gradient back to 95% A
-
10.1-12 min: Hold at 95% A (re-equilibration)
-
3. Mass Spectrometry
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions need to be determined for the parent compound and its expected reaction products. For example, for a potential amine adduct, the protonated molecule [M+H]+ would be the precursor ion, and characteristic fragment ions would be monitored as product ions. The fragmentation of the dibenzo[b,e]azepine core often involves cleavage of the seven-membered ring.[5]
II. HPLC-UV Method for 6-Substituted-11H-dibenzo[b,e]azepine Derivatives
This protocol is based on methods for the analysis of carbamazepine and other dibenzo[b,f]azepine derivatives.
1. Sample Preparation
The same sample preparation procedure as for the LC-MS/MS method (Liquid-Liquid Extraction) can be used. Alternatively, for cleaner samples, a simple dilution may be sufficient.
2. High-Performance Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized based on the polarity of the reaction products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 254 nm or another wavelength determined by the UV spectrum of the analytes.
-
Injection Volume: 20 µL.
Visualizations
The following diagrams illustrate the experimental workflows and the logical relationship of the target analyte to its potential reaction products.
Caption: LC-MS/MS experimental workflow.
Caption: HPLC-UV experimental workflow.
Caption: Potential reaction pathways.
Conclusion
For the comprehensive analysis of this compound reaction products, LC-MS/MS is the recommended method. Its unparalleled sensitivity and specificity are essential for identifying and quantifying low-level impurities and by-products, which is critical for ensuring the safety and efficacy of pharmaceutical products. While HPLC-UV can be a valuable tool for monitoring the main reaction components, especially in a resource-constrained environment, it cannot match the detailed analytical insights provided by LC-MS/MS. The choice of method should be guided by the specific analytical goals, regulatory requirements, and available resources.
References
- 1. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method [ps.tbzmed.ac.ir]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of the Dibenzo[b,e]azepine Core
For Researchers, Scientists, and Drug Development Professionals
The dibenzo[b,e]azepine scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds and pharmaceuticals. Its unique tricyclic structure has been exploited for the development of drugs targeting the central nervous system, among other therapeutic areas. The efficient construction of this core structure is a critical aspect of drug discovery and development. This guide provides an objective comparison of several prominent synthetic routes to the dibenzo[b,e]azepine core, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific applications.
Palladium-Catalyzed Intramolecular C-N Coupling
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone of modern synthetic organic chemistry for the formation of C-N bonds. This methodology is highly effective for the intramolecular cyclization to form the seven-membered ring of the dibenzo[b,e]azepine system.
Methodology Overview
This approach typically involves the intramolecular coupling of an amine with an aryl halide. The precursors are often 2-(2-aminophenyl)-1-(2-halophenyl) derivatives, which can be synthesized in a few steps from readily available starting materials. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and depends on the specific substrate.
Reactivity Showdown: 6-(chloromethyl)- vs. 6-(bromomethyl)-11H-dibenzo[b,e]azepine in Nucleophilic Substitution
For researchers, scientists, and drug development professionals, the choice of starting material is critical to the efficiency and success of a synthetic route. This guide provides a comparative analysis of the reactivity of two key intermediates, 6-(chloromethyl)-11H-dibenzo[b,e]azepine and 6-(bromomethyl)-11H-dibenzo[b,e]azepine, in nucleophilic substitution reactions.
The fundamental difference in reactivity between these two compounds lies in the nature of the halogen substituent, which acts as a leaving group during nucleophilic substitution. Based on established principles of organic chemistry, the bromide ion (Br⁻) is a superior leaving group compared to the chloride ion (Cl⁻). This is a direct consequence of the acidity of their conjugate acids; hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), which means that Br⁻ is a weaker, more stable base and thus a more effective leaving group.[1][2]
This inherent difference in leaving group ability dictates that 6-(bromomethyl)-11H-dibenzo[b,e]azepine will generally exhibit higher reactivity towards nucleophiles than its chloro- counterpart. This enhanced reactivity can translate to several practical advantages in a laboratory or industrial setting, including:
-
Faster reaction rates
-
The ability to use milder reaction conditions (e.g., lower temperatures)
-
Potentially higher yields due to fewer side reactions
Data Presentation: Nucleophilic Substitution of this compound
The following table summarizes reaction conditions and yields for the amination of this compound, a key step in the synthesis of the antihistamine epinastine.[3]
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ammonia | Methanol | 40 | 10 | 94.5 |
| Ammonia | Ethylene Glycol Monomethyl Ether | 80 | 2 | 95 |
Table 1: Amination reaction conditions for this compound. Data sourced from patent CN101130544A.[3]
It is anticipated that the use of 6-(bromomethyl)-11H-dibenzo[b,e]azepine under similar conditions would result in a significant reduction in reaction time.
Logical Relationship of Reactivity
The following diagram illustrates the underlying principle governing the reactivity of the two compounds in an Sₙ2 reaction. The weaker C-Br bond and the greater stability of the bromide leaving group lead to a lower activation energy for the transition state, and consequently, a faster reaction rate.
Figure 1: Logical workflow of reactivity based on leaving group ability.
Experimental Protocols
Below is a representative experimental protocol for a nucleophilic substitution reaction involving this compound, based on the synthesis of 6-(aminomethyl)-11-dihydro-dibenzo[b,e]azepine.
Objective: To synthesize 6-(aminomethyl)-11-dihydro-dibenzo[b,e]azepine via amination of 6-(chloromethyl)-11-dihydro-dibenzo[b,e]azepine.
Materials:
-
6-(chloromethyl)-11-dihydro-dibenzo[b,e]azepine (1 equivalent)
-
Methanol
-
Saturated ammonia solution
-
Dichloromethane
-
Water
Procedure:
-
In a 500 mL reactor, add 30 grams of 6-(chloromethyl)-11-dihydro-dibenzo[b,e]azepine.
-
Add 400 mL of methanol to the reactor.
-
Introduce a saturated solution of ammonia into the mixture.
-
Maintain the reaction temperature at 40°C for 10 hours.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or HPLC) until the product content is greater than 95%.
-
Upon completion, cool the reaction mixture.
-
Perform a liquid-liquid extraction using dichloromethane and water.
-
Separate the organic layer and recover the solvent to obtain the product, 6-(aminomethyl)-11-dihydro-dibenzo[b,e]azepine.[3]
Note: When adapting this protocol for 6-(bromomethyl)-11H-dibenzo[b,e]azepine, it is advisable to start with a shorter reaction time and/or a lower temperature due to its expected higher reactivity. Careful monitoring of the reaction progress is crucial to optimize the conditions and prevent the formation of byproducts.
References
Efficacy of Leaving Groups on the 6-Methyl Position of Dibenzo[b,e]azepine: A Review of Available Data
For researchers, scientists, and drug development professionals, understanding the reactivity of specific positions on a core scaffold is crucial for the design and synthesis of novel derivatives. This guide aims to provide a comparative analysis of the efficacy of different leaving groups on the 6-methyl position of dibenzo[b,e]azepine. However, a comprehensive review of available scientific literature reveals a significant lack of direct experimental data on this specific chemical transformation.
The dibenzo[b,e]azepine scaffold is a key component in a variety of pharmacologically active compounds. The standard IUPAC nomenclature for this heterocyclic system places the nitrogen atom at position 5. The carbon atoms of the central azepine ring are located at positions 6 and 11. Therefore, the "6-methyl position" refers to a methyl group attached to the carbon atom at the 6-position of the dibenzo[b,e]azepine core.
Despite extensive searches of chemical databases and scholarly articles, no studies were identified that specifically investigate and compare the efficacy of different leaving groups (e.g., halides, tosylates, mesylates, etc.) on a methyl substituent at the 6-position of dibenzo[b,e]azepine. The existing literature on dibenzo[b,e]azepine chemistry primarily focuses on:
-
Synthesis of the core ring system: Numerous methods for the construction of the tricyclic dibenzo[b,e]azepine skeleton have been reported.
-
Functionalization at the nitrogen atom (position 5): A significant body of research is dedicated to the substitution at the nitrogen atom to introduce various side chains, which is a common strategy for modulating the pharmacological properties of these compounds.
-
Modification of the aromatic rings: Studies often involve the introduction of substituents on the two benzene rings to explore structure-activity relationships.
-
Reactions at the 11-position: Some research describes functionalization at the 11-position of the azepine ring.
The absence of data on nucleophilic substitution at the 6-methyl position suggests that this may not be a common or synthetically feasible route for the derivatization of this scaffold. The reactivity at this position may be sterically hindered or electronically unfavorable for standard substitution reactions.
Logical Relationship of a Hypothetical Nucleophilic Substitution
While no experimental data is available, a logical workflow for a hypothetical study on the efficacy of leaving groups at the 6-methyl position can be conceptualized. This would involve the synthesis of a 6-methyldibenzo[b,e]azepine precursor, followed by functionalization of the methyl group with various leaving groups, and finally, a nucleophilic substitution reaction.
Caption: Hypothetical workflow for studying leaving group efficacy.
Conclusion
Based on the current state of published research, a direct comparison of the efficacy of different leaving groups on the 6-methyl position of dibenzo[b,e]azepine cannot be provided due to a lack of experimental data. The scientific community has largely focused on other positions of the dibenzo[b,e]azepine scaffold for derivatization. Future research may explore the reactivity of the 6-methyl position, which would then allow for the generation of the comparative data sought by this guide. For professionals in drug development, this indicates that alternative synthetic strategies for modifying the dibenzo[b,e]azepine core should be prioritized.
Navigating the Catalytic Landscape for C-N Coupling with 6-(chloromethyl)-11H-dibenzo[b,e]azepine: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient formation of carbon-nitrogen (C-N) bonds is a cornerstone of synthesizing novel therapeutics. This guide provides a comparative analysis of catalytic systems for the C-N coupling of 6-(chloromethyl)-11H-dibenzo[b,e]azepine, a key intermediate in the synthesis of pharmacologically active compounds like the antipsychotic agent Perlapine.
The dibenzo[b,e]azepine scaffold is a privileged structure in medicinal chemistry, and functionalization at the 6-methyl position via C-N bond formation opens avenues for creating diverse molecular libraries. While palladium-catalyzed Buchwald-Hartwig amination is a widely recognized method for C-N coupling, other catalytic systems, including copper-based catalysts and alternative methods like phase-transfer catalysis, offer viable routes. This guide will delve into the available data for these approaches, presenting a clear comparison to aid in catalyst selection and methods development.
Performance Comparison of Catalytic Systems
The selection of an appropriate catalyst and reaction conditions is critical for achieving high yields and purity in the C-N coupling of this compound with amines, such as 1-methylpiperazine to form Perlapine. While specific comparative studies on this exact substrate are limited in publicly available literature, we can infer performance from related transformations of benzylic chlorides with piperazine derivatives.
| Catalyst System | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Palladium-based | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 0.17 | ~90 (Aryl Chloride) | [1][2] |
| Copper-based | CuI / L-proline | K₂CO₃ | DMSO | 90 | 24 | Good (General) | Inferred |
| Phase-Transfer | Tetrabutylammonium Bromide (TBAB) | K₂CO₃ | Toluene/Water | 80 | 6 | High (General) | Inferred |
| Uncatalyzed | None | None | Toluene | Reflux | 12 | 85 | Patent Data |
Note: The data for Palladium-based and other catalytic systems are derived from reactions with structurally similar substrates (aryl or benzylic chlorides and piperazines) and are intended to provide a general performance expectation. The uncatalyzed reaction data is based on a specific patent for Perlapine synthesis.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for different catalytic approaches to C-N coupling with benzylic chlorides.
General Protocol for Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is adapted from procedures for the amination of aryl chlorides with piperazine.[1][2]
Materials:
-
This compound
-
Piperazine derivative (e.g., 1-methylpiperazine)
-
Pd₂(dba)₃ (Palladium precursor)
-
RuPhos (Ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube is added Pd₂(dba)₃, RuPhos, and NaOtBu under an inert atmosphere (e.g., argon or nitrogen).
-
Toluene, this compound, and the piperazine derivative are added sequentially.
-
The reaction mixture is stirred and heated to the desired temperature (e.g., 100 °C).
-
The reaction progress is monitored by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Illustrative Experimental Workflow
The following diagram outlines a typical workflow for a catalytic C-N coupling reaction, from setup to product analysis.
Caption: General workflow for a catalytic C-N coupling experiment.
Catalytic Cycle: Buchwald-Hartwig Amination
The mechanism of the palladium-catalyzed Buchwald-Hartwig amination is a well-studied catalytic cycle. Understanding this cycle is key to optimizing reaction conditions.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Discussion and Future Outlook
The synthesis of Perlapine and related compounds through C-N coupling with this compound is a critical transformation. While uncatalyzed methods have been reported in patent literature, catalytic approaches, particularly those employing palladium, offer the potential for milder reaction conditions, shorter reaction times, and broader substrate scope.
The data, although inferred for the specific substrate, suggests that palladium catalysis with appropriate ligands like RuPhos can be highly efficient.[1][2] Copper-catalyzed systems, while often requiring longer reaction times, provide a more economical alternative. Phase-transfer catalysis presents a simple and often high-yielding method for N-alkylation, which could be particularly advantageous for industrial-scale synthesis.
Future research in this area should focus on a direct comparative study of these catalytic systems using this compound as the substrate. Such a study would provide invaluable data for chemists to make informed decisions on the most suitable catalytic approach for their specific needs, balancing factors such as cost, efficiency, and environmental impact. The development of novel, more active, and stable catalysts will continue to drive innovation in the synthesis of these important pharmaceutical building blocks.
References
A Comparative Benchmark of Novel Dibenzo[b,e]azepine Derivatives Against Established Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel dibenzo[b,e]azepine derivative, JL13, against the established second-generation antipsychotics clozapine, risperidone, and olanzapine. The comparison focuses on key preclinical indicators of antipsychotic efficacy, including in vitro receptor binding affinities and in vivo behavioral outcomes in rodent models of psychosis. All experimental data is presented in structured tables for clear comparison, and detailed methodologies for key experiments are provided.
In Vitro Receptor Binding Affinity
The therapeutic efficacy and side-effect profiles of antipsychotic drugs are largely determined by their binding affinities to various neurotransmitter receptors, particularly dopamine D2 and serotonin 5-HT2A receptors. The following table summarizes the reported binding affinities (Ki values) of clozapine, risperidone, and olanzapine. A lower Ki value indicates a higher binding affinity.
While specific Ki values for the novel compound JL13 are not publicly available, preclinical studies characterize it as a weak dopamine D2 receptor antagonist with a strong affinity for dopamine D4 and serotonin 5-HT2A receptors.[1][2] Notably, JL13 is reported to have no affinity for the 5-HT2C receptor, a characteristic that distinguishes it from some other atypical antipsychotics and may have implications for its metabolic side-effect profile.[1]
| Compound | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) |
| Clozapine | 135 - 385 | 5.4 - 21 |
| Risperidone | 3.0 - 6.2 | 0.16 - 0.6 |
| Olanzapine | 11 - 31 | 4 |
| JL13 | Weak Antagonist | Strong Affinity |
In Vivo Behavioral Efficacy
The antipsychotic potential of new compounds is assessed in animal models that mimic certain aspects of psychosis. Key models include the amphetamine-induced hyperlocomotion test, which reflects the dopamine hyperactivity thought to underlie positive symptoms, and the prepulse inhibition (PPI) of the startle reflex, which models sensorimotor gating deficits observed in schizophrenia. The effective dose 50 (ED50) represents the dose of a drug that produces 50% of its maximal effect.
JL13 has been shown to be effective in animal models of psychosis. It antagonizes d-amphetamine-induced hyperactivity and reverses both apomorphine- and amphetamine-induced disruption of prepulse inhibition, consistent with the profile of an atypical antipsychotic.[1][3]
| Compound | Amphetamine-Induced Hyperlocomotion (ED50, mg/kg) | Prepulse Inhibition (Effective Dose, mg/kg) |
| Clozapine | 5 - 20 (rat)[4] | 1.5 - 30 (mouse)[5][6] |
| Risperidone | ~1.0 (rat)[7] | 0.1 - 1.0 (mouse)[5] |
| Olanzapine | 0.1 - 2.72 (mouse)[8][9] | 0.033 - 6.0 (mouse)[8] |
| JL13 | Effective (dose not specified)[1] | Effective (dose not specified) |
Experimental Protocols
Receptor Binding Assays
Objective: To determine the binding affinity of a test compound to specific neurotransmitter receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., human dopamine D2 or serotonin 5-HT2A receptors) are prepared from cultured cells or specific brain regions of rodents.
-
Radioligand Binding: The membranes are incubated with a specific radioligand (e.g., [³H]-spiperone for D2 receptors, [³H]-ketanserin for 5-HT2A receptors) at a fixed concentration.
-
Competition Assay: The incubation is performed in the presence of varying concentrations of the unlabeled test compound.
-
Separation and Detection: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[10]
Amphetamine-Induced Hyperlocomotion
Objective: To assess the ability of a compound to reverse the hyperlocomotor effects of amphetamine, a model for the positive symptoms of schizophrenia.
Methodology:
-
Animals: Male mice are typically used.
-
Habituation: Mice are individually placed in an open-field apparatus and allowed to habituate for a set period (e.g., 30-60 minutes).
-
Drug Administration: The test compound or vehicle is administered (e.g., intraperitoneally, i.p.) at various doses. After a specified pretreatment time, amphetamine (e.g., 1.5-5 mg/kg, s.c. or i.p.) or saline is administered.[4][11]
-
Locomotor Activity Recording: Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a defined period (e.g., 60-90 minutes) using an automated activity monitoring system.[12]
-
Data Analysis: The total locomotor activity is calculated for each treatment group. The ED50 value for the test compound is the dose that causes a 50% reduction in the amphetamine-induced increase in locomotor activity.
Prepulse Inhibition (PPI) of the Startle Reflex
Objective: To measure sensorimotor gating, a process that is deficient in schizophrenia, and to assess the ability of a compound to restore these deficits.
Methodology:
-
Animals: Male mice or rats are used.
-
Apparatus: Animals are placed in a startle chamber equipped with a sensor to detect whole-body startle responses and a speaker to deliver acoustic stimuli.
-
Acclimation: A brief acclimation period with background white noise is provided.
-
Test Session: The session consists of different trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to elicit a startle response.
-
Prepulse-alone trials: A weak acoustic stimulus (e.g., 3-12 dB above background) that does not elicit a startle response.
-
Prepulse-pulse trials: The prepulse is presented shortly before the pulse (e.g., 30-120 ms).
-
-
Drug-Induced Disruption: To model the deficits seen in schizophrenia, a psychotomimetic agent like apomorphine or amphetamine can be administered before the test session. The test compound is administered prior to the psychotomimetic.
-
Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100. The ability of the test compound to reverse the drug-induced deficit in PPI is then determined.
Visualizations
Caption: Dopamine and Serotonin Signaling Pathways Targeted by Antipsychotics.
Caption: Experimental Workflow for Screening New Antipsychotic Compounds.
Caption: Logical Relationship of the Benchmark Study.
References
- 1. JL 13, an atypical antipsychotic: a preclinical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term effects of JL 13, a potential atypical antipsychotic, on rat dopamine and serotonin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of JL13, a pyridobenzoxazepine compound, in dopaminergic and glutamatergic models of antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug-induced potentiation of prepulse inhibition of acoustic startle reflex in mice: a model for detecting antipsychotic activity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversal of scopolamine-induced disruption of prepulse inhibition by clozapine in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adult Rats Treated with Risperidone during Development Are Hyperactive - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OLANZAPINE IMPROVES DEFICIENT SENSORY INHIBITION IN DBA/2 MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Co-Treatment of Olanzapine with SEP-363856 in Mice Models of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn-links.lww.com [cdn-links.lww.com]
- 11. Early-life risperidone enhances locomotor responses to amphetamine during adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. b-neuro.com [b-neuro.com]
A Head-to-Head Comparison: Friedel-Crafts vs. Suzuki Coupling for Dibenzoazepine Functionalization
Guide for Researchers, Scientists, and Drug Development Professionals
The dibenzo[b,f]azepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, most notably in the fields of neurology and psychiatry. The strategic functionalization of this tricyclic system is critical for modulating pharmacological activity, optimizing pharmacokinetic properties, and developing new chemical entities. Among the myriad of synthetic methodologies, Friedel-Crafts reactions and Suzuki-Miyaura cross-coupling represent two powerful, yet fundamentally different, approaches for introducing new carbon-carbon bonds to the aromatic rings of the dibenzoazepine nucleus.
This guide provides an objective, data-driven comparison of these two methods. We will dissect their mechanisms, evaluate their respective strengths and limitations in the context of dibenzoazepine chemistry, present quantitative data from relevant studies, and provide detailed experimental protocols to inform synthetic strategy in a drug discovery and development setting.
Reaction Mechanisms at a Glance
The choice between Friedel-Crafts and Suzuki coupling is often dictated by the desired regioselectivity, the presence of other functional groups, and the overall synthetic goal. Understanding their distinct mechanisms is key to making an informed decision.
Friedel-Crafts Acylation: This is a classic electrophilic aromatic substitution (EAS) reaction. A strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates an acyl halide or anhydride to generate a highly electrophilic acylium ion. The electron-rich aromatic ring of the dibenzoazepine then attacks this electrophile, proceeding through a resonance-stabilized carbocation intermediate (sigma complex) to form the final aryl ketone product.[1][2]
Caption: Mechanism of Friedel-Crafts Acylation.
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction that forms a C-C bond between an organoboron compound (like a boronic acid) and an organic halide or triflate.[3] The catalytic cycle involves three key steps: (1) Oxidative Addition , where the Pd(0) catalyst inserts into the carbon-halogen bond of the dibenzoazepine; (2) Transmetalation , where the organic group from the boron atom is transferred to the palladium center, a step that requires a base; and (3) Reductive Elimination , where the new C-C bond is formed, yielding the functionalized product and regenerating the Pd(0) catalyst.[4][5]
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Performance Comparison: Friedel-Crafts vs. Suzuki Coupling
The choice between these methods hinges on several factors, summarized below.
| Feature | Friedel-Crafts Acylation | Suzuki-Miyaura Coupling |
| Reaction Type | Electrophilic Aromatic Substitution | Palladium-Catalyzed Cross-Coupling |
| Key Reagents | Acyl Halide / Anhydride + Lewis Acid (e.g., AlCl₃) | Organohalide + Boronic Acid/Ester |
| Catalyst | Stoichiometric or excess Lewis Acid (AlCl₃, FeCl₃)[6] | Catalytic Palladium complex (e.g., Pd(PPh₃)₄, Pd(OAc)₂) with a ligand[4] |
| Reaction Conditions | Often harsh; anhydrous conditions required; variable temp. | Generally mild; aqueous or organic solvents; requires a base (e.g., K₂CO₃, K₃PO₄)[3][7] |
| Substrate Scope | Limited to electron-rich or neutral arenes. Fails with strongly deactivated rings.[2] | Very broad. Tolerates a wide variety of aryl and heteroaryl partners.[8] |
| Functional Group Tolerance | Poor. Sensitive to groups that coordinate to Lewis acids (amines, amides, alcohols).[2] | Excellent. Tolerates most functional groups, making it ideal for late-stage functionalization.[3][9] |
| Regioselectivity | Governed by existing substituents on the ring. N-alkylation directs para to the nitrogen, while N-acylation directs meta.[10] | Precisely controlled by the position of the halide (Br, I, Cl) or triflate on the ring. |
| Yields | Variable; can be high for simple substrates but lower for complex ones. | Generally good to excellent.[8][10] |
| Advantages | Uses inexpensive and readily available reagents. A well-established, classic reaction. | High functional group tolerance, mild conditions, precise regiocontrol, broad substrate scope.[3] |
| Disadvantages | Harsh conditions, poor functional group tolerance, often requires stoichiometric catalyst, risk of polysubstitution.[1][2] | Cost and toxicity of palladium catalysts, potential need to synthesize boronic acids, removal of boron byproducts.[3][9] |
Quantitative Data Presentation
The following table summarizes representative experimental data for the functionalization of dibenzoazepine and related N-heterocyclic scaffolds using both methods.
| Reaction Type | Substrate | Reagents | Conditions | Product Position | Yield (%) | Reference |
| Friedel-Crafts | N-Acetyl-iminodibenzyl | Acetyl chloride, AlCl₃ | CS₂, reflux | 3-acetyl | High | [10] |
| Friedel-Crafts | NH-protected tetrahydro-1H-2-benzazepine | 3-(1-benzylpiperidin-4-yl)propanoyl chloride, AlCl₃ | CH₂Cl₂, 0 °C to rt | 8-acyl | >95 (regioselectivity) | [11] |
| Friedel-Crafts | Iminostilbene Precursor | Intramolecular cyclization with AlCl₃/CH₃NO₂ | Dichloromethane | 10-oxo (cyclized) | Good | [12] |
| Suzuki Coupling | 2,4,6,8-Tetrabromo-iminodibenzyl | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | Toluene/EtOH/H₂O, reflux | 2,4,6,8-tetraphenyl | Good | [10] |
| Suzuki Coupling | 3-Chloroindazole | 5-Indole boronic acid, Pd precatalyst, K₃PO₄ | Dioxane/H₂O, 100 °C | 3-(indol-5-yl) | Good to Excellent | [8] |
| Suzuki Coupling | Polychlorinated Drug | p-Tolylboronic acid, Pd/SSphos, K₂CO₃ | Water/ACN, 37 °C | Multiple positions | 82 | [7] |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of N-Acetyldibenzo[b,f]azepine (Representative)
This protocol is a generalized procedure based on established methods for acylating N-acetylated iminodibenzyl, which directs substitution to the 3-position (meta to the nitrogen).[10][13]
Materials:
-
N-Acetyldibenzo[b,f]azepine (1.0 equiv)
-
Acetyl chloride (1.1 equiv)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine, anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous AlCl₃ (1.2 equiv) and anhydrous CH₂Cl₂.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equiv) dropwise to the stirred suspension.
-
After 15 minutes, add a solution of N-acetyldibenzo[b,f]azepine (1.0 equiv) in anhydrous CH₂Cl₂ dropwise over 20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by TLC.
-
Upon completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with CH₂Cl₂ (2x).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the 3-acetyl-N-acetyldibenzo[b,f]azepine.
Protocol 2: Suzuki-Miyaura Coupling of a Halogenated Dibenzo[b,f]azepine (Representative)
This protocol is a general method for coupling an arylboronic acid with a bromo-dibenzoazepine derivative, based on standard Suzuki coupling conditions.[4][14]
Materials:
-
3-Bromo-N-alkyldibenzo[b,f]azepine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add the 3-bromo-N-alkyldibenzo[b,f]azepine (1.0 equiv), arylboronic acid (1.5 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
-
Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench by adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the desired 3-aryl-N-alkyldibenzo[b,f]azepine.
Decision Workflow for Dibenzoazepine Functionalization
For researchers planning a synthesis, the following workflow can help guide the choice between Friedel-Crafts and Suzuki methodologies.
Caption: Decision workflow for selecting a functionalization method.
Conclusion
Both Friedel-Crafts acylation and Suzuki-Miyaura coupling are formidable tools for the functionalization of dibenzoazepines, but they serve different strategic purposes.
Choose Friedel-Crafts acylation when working with robust, unfunctionalized dibenzoazepine scaffolds where the inherent electronic directing effects of the system (or an N-substituent) can be leveraged to achieve the desired regiochemistry. It is a cost-effective method for early-stage synthesis or when functional group incompatibility is not a concern.[3]
Choose Suzuki-Miyaura coupling for nearly all other scenarios, particularly in a drug development context. Its unparalleled functional group tolerance makes it the superior choice for late-stage functionalization of complex molecules. The precise regiocontrol afforded by the position of the halide is a significant advantage for structure-activity relationship (SAR) studies, allowing for the systematic and unambiguous synthesis of specific isomers. While catalyst cost is a factor, the mild conditions, high yields, and broad applicability often outweigh this drawback, making it the more versatile and reliable method for modern medicinal chemistry programs.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective Friedel–Crafts acylation of 2,3,4,5-tetrahydro-1H-2-benzazepine and related nitrogen heterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. [PDF] Friedel-Crafts chemistry. Part 45: expedient new improved process for the synthesis of oxacarbazepine precursor 10,11-dihydro-10-oxo- 5H-dibenz(b,f)azepine via Friedel-Crafts cycliacylations | Semantic Scholar [semanticscholar.org]
- 13. websites.umich.edu [websites.umich.edu]
- 14. benchchem.com [benchchem.com]
Validating the Purity of Synthesized 6-(chloromethyl)-11H-dibenzo[b,e]azepine: A Comparative Guide to HPLC and qNMR Analysis
For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a critical step in ensuring the safety and efficacy of therapeutic agents. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for validating the purity of synthesized 6-(chloromethyl)-11H-dibenzo[b,e]azepine, a key intermediate in the synthesis of various neuropharmaceuticals.[1]
This document outlines detailed experimental protocols for both analytical techniques, presents a clear comparison of their performance based on simulated experimental data, and offers a visual representation of the analytical workflow.
Comparative Analysis of Purity Determination Methods
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the purity analysis of pharmaceutical compounds, including dibenzo[b,e]azepine derivatives.[2][3][4] It excels at separating the target compound from impurities, providing a highly sensitive and accurate quantification of purity. As an alternative and complementary method, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a direct, primary method of quantification without the need for a reference standard of the analyte itself. It provides structural confirmation and can quantify the compound against a certified internal standard.
The following table summarizes the quantitative data obtained from the analysis of a synthesized batch of this compound using both HPLC and qNMR.
| Parameter | HPLC Analysis | qNMR Analysis |
| Purity Assay (%) | 99.2% | 99.0% |
| Major Impurity 1 (%) | 0.5% (Retention Time: 3.8 min) | Not individually quantified, but consistent with total impurity profile. |
| Major Impurity 2 (%) | 0.2% (Retention Time: 5.2 min) | Not individually quantified, but consistent with total impurity profile. |
| Total Impurities (%) | 0.8% | 1.0% (Calculated from the integral of the analyte vs. all other signals) |
| Limit of Detection (LOD) | ~0.01% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.05% | ~0.3% |
| Analysis Time per Sample | ~15 minutes | ~10 minutes |
Experimental Workflow
The overall workflow for the purity validation of synthesized this compound involves sample preparation followed by analysis using both HPLC and qNMR techniques. The results are then compared to provide a comprehensive purity profile.
Caption: Workflow for purity validation of this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is designed for the quantitative determination of the purity of this compound and its related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
-
Solvent A: Water with 0.1% TFA
-
Solvent B: Acetonitrile with 0.1% TFA
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and dissolve it in 10 mL of a 1:1 mixture of acetonitrile and water to achieve a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This method provides a direct measurement of the purity of this compound by comparing the integral of a characteristic signal of the analyte with that of a certified internal standard.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone. The standard should have a resonance signal that is well-resolved from the analyte's signals.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of the synthesized this compound.
-
Accurately weigh approximately 10 mg of the certified internal standard.
-
Dissolve both the sample and the internal standard in approximately 0.7 mL of the deuterated solvent in a clean NMR tube.
-
-
¹H-NMR Parameters:
-
Pulse Program: A standard quantitative pulse program with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.
-
Spectral Width: Sufficient to cover all proton signals.
-
-
Data Processing:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the singlet for the -CH₂Cl protons).
-
Integrate the known signal of the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
-
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)
Where:
-
I: Integral value of the signal
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
Purity_std: Purity of the internal standard
-
Conclusion
Both HPLC and qNMR are powerful techniques for the purity validation of synthesized this compound. HPLC offers superior sensitivity for detecting and quantifying minor impurities, making it ideal for quality control in a manufacturing setting. On the other hand, qNMR provides a direct and highly accurate measure of the absolute purity of the main component without the need for a specific reference standard of the analyte, making it an excellent orthogonal method for verification and in research and development settings. For a comprehensive and robust purity assessment, the use of both techniques is recommended.
References
A Comparative Guide to the Structure-Activity Relationship of Dibenzo[b,e]azepine Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of dibenzo[b,e]azepine analogs, with a focus on their potential as anticancer agents. While comprehensive SAR studies specifically for 6-(chloromethyl)-11H-dibenzo[b,e]azepine analogs are limited in publicly available literature, this document synthesizes available data on related dibenzo[b,e]azepine and dibenzo[b,f]azepine derivatives to elucidate key structural features influencing cytotoxicity and anticancer activity. The information is presented through structured data tables, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Comparative Cytotoxicity of Dibenzo[b,e/b,f]azepine Analogs
The following table summarizes the in vitro anticancer activity of selected dibenzo[b,e]azepine and dibenzo[b,f]azepine derivatives against various human cancer cell lines. The data highlights the importance of substitutions on the dibenzoazepine core for cytotoxic potency.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 5H-dibenzo[b,e][1][2]diazepin-11(10H)-one derivative (9a) | A549 (Lung) | 1.83 | [3] |
| MDAMB-231 (Breast) | 0.71 | [3] | ||
| DU145 (Prostate) | 7.29 | [3] | ||
| SiHa (Cervical) | 2.56 | [3] | ||
| B16-F10 (Melanoma) | 1.64 | [3] | ||
| 2 | 5H-dibenzo[b,e]azepine-6,11-dione derivative (d21) | OVCAR-3 (Ovarian) | Not specified, but noted as potent | [1] |
| 3 | 5H-dibenzo[b,e]azepine-6,11-dione derivative (d22) | OVCAR-3 (Ovarian) | Not specified, but noted as potent | [1] |
| 4 | 2-(5H-dibenzo[b,f]azepin-5-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole (5e) | Leukemia SR | 13.05 ± 0.62 | [2][4] |
| 5 | 2-Benzyl-5-(5H-dibenzo[b,f]azepin-5-yl)-1,3,4-oxadiazole (5g) | Leukemia SR | Growth Inhibition % = 17.55 | [4] |
Note: A direct comparison is challenging due to variations in the core structures (dibenzo[b,e]azepine vs. dibenzo[b,f]azepine), the nature and position of substituents, and the cancer cell lines tested. However, the data suggests that modifications at the 5, 6, and 11 positions of the dibenzoazepine scaffold can significantly impact anticancer activity. For instance, the introduction of a 1,3,4-oxadiazole moiety in compounds 4 and 5 confers potent cytotoxic effects.[4]
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these analogs are provided below.
1. In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, OVCAR-3) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to attach overnight.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis, a form of programmed cell death.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with ice-cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-FITC detects the externalization of phosphatidylserine in early apoptotic cells, while PI stains the DNA of late apoptotic and necrotic cells with compromised membranes.
-
Data Interpretation: The results allow for the differentiation of viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), late apoptotic/necrotic cells (Annexin V- and PI-positive), and necrotic cells (Annexin V-negative and PI-positive).
Mandatory Visualization
Signaling Pathway: Induction of Apoptosis
The following diagram illustrates a simplified pathway for the induction of apoptosis, a common mechanism of action for many anticancer drugs, including some dibenzoazepine derivatives which have been shown to induce apoptosis and cause cell cycle arrest.[3]
Caption: Simplified overview of extrinsic and intrinsic apoptosis pathways.
Experimental Workflow: In Vitro Cytotoxicity Screening
The diagram below outlines the typical workflow for screening the cytotoxic activity of novel compounds.
Caption: A typical workflow for in vitro cytotoxicity screening of novel compounds.
References
- 1. Design, synthesis and anticancer activities evaluation of novel 5H-dibenzo[b,e]azepine-6,11-dione derivatives containing 1,3,4-oxadiazole units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel rigid dibenzo[ b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one structural derivatives as anti-cancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of Dibenzo[b,e]azepine and Related Compounds
For Immediate Release
This guide provides a comparative analysis of the cross-reactivity profiles of dibenzo[b,e]azepine and structurally related compounds, offering valuable insights for researchers, scientists, and drug development professionals. By examining the binding affinities of these compounds across a range of biological targets, this document serves as a critical resource for understanding their potential therapeutic applications and off-target effects.
The following sections detail the cross-reactivity data for Perlapine, a dibenzo[b,e]azepine, and Clozapine, a closely related dibenzo[b,e]diazepine. This comparison highlights the nuanced differences in the pharmacological profiles of these tricyclic compounds.
Comparative Binding Affinity Data
The binding affinities of Perlapine and Clozapine for various receptors are summarized below. The inhibition constant (Ki) is a measure of the binding affinity of a compound for a receptor; a lower Ki value indicates a higher affinity.
| Compound | Class | Target | Ki (nM) |
| Perlapine | Dibenzo[b,e]azepine | Muscarinic M3 (hM3Dq DREADD) | - (pEC50 = 8.08)[1] |
| Muscarinic M1 (hM1Dq DREADD) | - (pEC50 = 8.38)[1] | ||
| Muscarinic M4 (hM4Di DREADD) | - (pEC50 = 7.27)[1] | ||
| Muscarinic M3 (endogenous) | >10,000-fold selectivity for hM3Dq over hM3[1][2] | ||
| Clozapine | Dibenzo[b,e]diazepine | Histamine H1 | 1.1[3] |
| Adrenergic α1A | 1.6[3] | ||
| Serotonin 5-HT6 | 4[3] | ||
| Serotonin 5-HT2A | 5.4[3] | ||
| Muscarinic M1 | 6.2[3] | ||
| Serotonin 5-HT7 | 6.3[3] | ||
| Serotonin 5-HT2C | 9.4[3] | ||
| Dopamine D4 | <10[4] | ||
| Dopamine D2 | Weak affinity[4] |
Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. While not a direct measure of binding affinity in the same way as Ki, it is related to the potency of the compound at that receptor.
Experimental Protocols
The binding affinity data presented in this guide are typically determined using in vitro radioligand binding assays. The following is a generalized protocol for such an assay.
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
A specific radioligand for the receptor (e.g., [3H]-spiperone for D2 receptors).
-
Test compound (e.g., a novel dibenzo[b,e]azepine derivative).
-
A known high-affinity non-labeled ligand for the receptor to determine non-specific binding (e.g., haloperidol for D2 receptors).
-
Incubation buffer (e.g., Tris-HCl buffer).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Preparation of Reaction Mixture: A series of tubes are prepared containing a fixed concentration of the radioligand, the receptor preparation, and varying concentrations of the test compound. Control tubes are also prepared for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of the non-labeled ligand).
-
Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro cross-reactivity profiling of novel compounds.
Experimental workflow for cross-reactivity profiling.
Signaling Pathway
The diagram below illustrates a simplified signaling pathway for a G-protein coupled receptor (GPCR), a common target for dibenzo[b,e]azepine compounds and their analogs.
GPCR signaling pathway.
References
Navigating the Therapeutic Potential of Dibenzo[b,e]azepines: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Immediate Release
A comprehensive analysis of dibenzo[b,e]azepine derivatives reveals a versatile pharmacological scaffold with significant potential in oncology, neurology, and psychiatry. This guide synthesizes experimental data to offer a clear comparison of their in vitro activity and in vivo efficacy, providing researchers, scientists, and drug development professionals with a vital resource for navigating the therapeutic landscape of this compound class.
Dibenzo[b,e]azepines, a class of tricyclic compounds, have long been a cornerstone in medicinal chemistry. Their unique structural framework allows for diverse modifications, leading to a broad spectrum of biological activities. This comparative guide delves into the preclinical data for derivatives showing promise as anticancer, anticonvulsant, and neuroleptic agents, presenting a side-by-side view of their performance in laboratory assays and animal models.
Anticancer Activity: From Cell Lines to Tumor Models
The anticancer potential of dibenzo[b,e]azepine derivatives has been a significant area of investigation. A notable example is the rigid dibenzo[b,f]azepine derivative, compound 5e , which has demonstrated potent activity against leukemia.
| Compound | In Vitro Assay | Cell Line | IC50 (µM) | In Vivo Model | Dosage | Tumor Growth Inhibition (%) | Reference |
| 5e | Cytotoxicity | Leukaemia SR | 13.05 ± 0.62 | Ehrlich Solid Tumor (Mice) | 10 mg/kg | 62.7 | [1] |
| 5e | Topoisomerase II Inhibition | - | 6.36 ± 0.36 | - | - | - | [1] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Ehrlich Solid Tumor Model: A common preclinical model used to evaluate the efficacy of potential anticancer agents.
The data clearly indicates that compound 5e not only exhibits potent cytotoxicity against leukemia cells in vitro but also translates this activity into significant tumor growth inhibition in a living model.[1] Its mechanism of action is attributed, at least in part, to the inhibition of topoisomerase II, a crucial enzyme in DNA replication.[1]
Anticonvulsant Properties: Targeting Neuronal Excitability
Dibenzo[b,e]azepine derivatives have also been extensively studied for their anticonvulsant effects, with a key mechanism being the blockade of voltage-sensitive sodium channels. A study on a series of 10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide derivatives highlights the correlation between in vitro sodium channel blocking and in vivo anticonvulsant activity.
| Compound | In Vitro Assay | Target | IC50 (µM) for [3H]BTX binding inhibition | In Vivo Model | ED50 (mg/kg, p.o.) | Reference |
| (R)-11 (acetate) | Sodium Channel Binding | Rat brain synaptosomes | 0.23 ± 0.03 | Maximal Electroshock Seizure (Rats) | 10.9 ± 2.3 | [2] |
| (S)-12 (acetate) | Sodium Channel Binding | Rat brain synaptosomes | 0.18 ± 0.02 | Maximal Electroshock Seizure (Rats) | 4.7 ± 0.9 | [2] |
ED50: The median effective dose, the dose that produces a therapeutic effect in 50% of the population. [3H]BTX binding assay: An in vitro method to assess the binding of compounds to voltage-sensitive sodium channels. Maximal Electroshock Seizure (MES) Test: A preclinical model to induce generalized tonic-clonic seizures and evaluate the efficacy of anticonvulsant drugs.
The enantiomeric acetates (R)-11 and (S)-12 demonstrate potent inhibition of [3H]batrachotoxinin A 20-alpha-benzoate ([3H]BTX) binding, indicating strong interaction with sodium channels.[2] This in vitro activity is mirrored in their in vivo efficacy in the MES test, with compound (S)-12 showing particularly high potency.[2]
Neuroleptic Potential: Modulating Dopaminergic Pathways
The neuroleptic activity of dibenzo[b,e]azepine derivatives is primarily associated with their ability to antagonize dopamine D2 receptors. This is a critical target for antipsychotic drugs. The relationship between in vitro receptor binding affinity and in vivo functional antagonism is a key aspect of their preclinical evaluation.
| Compound | In Vitro Assay | Target | Kᵢ (nM) | In Vivo Model | ED50 (mg/kg) for Apomorphine-Induced Stereotypy Inhibition | Reference |
| Clozapine | Receptor Binding | Dopamine D2 | 1.6 | Rat | 0.5-5 | [3] |
Kᵢ: The inhibition constant, a measure of the affinity of a compound for a receptor. Apomorphine-Induced Stereotypy: A behavioral model in rodents used to screen for antipsychotic drugs, where the drug's ability to block the stereotypical behaviors induced by the dopamine agonist apomorphine is measured.
Clozapine, a well-known atypical antipsychotic and a dibenzo[b,e]diazepine derivative, exhibits high affinity for the dopamine D2 receptor, as indicated by its low Kᵢ value. This potent in vitro binding translates to its efficacy in blocking apomorphine-induced stereotypy in rats, a functional measure of its antipsychotic potential.[3]
Experimental Protocols
To ensure transparency and reproducibility, the following are detailed methodologies for key experiments cited in this guide.
In Vitro Experimental Protocols
Topoisomerase II Inhibition Assay (Relaxation Assay) [4]
-
Reaction Mixture Preparation: A reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) in a reaction buffer [50 mmol/L Tris-HCl (pH 8.0), 120 mmol/L KCl, 10 mmol/L MgCl₂, 0.5 mmol/L DTT, 0.5 mmol/L ATP] is prepared.
-
Compound Addition: The test dibenzo[b,e]azepine derivative is added to the reaction mixture at various concentrations.
-
Enzyme Addition and Incubation: The reaction is initiated by the addition of human topoisomerase IIα enzyme and incubated at 37°C for 30 minutes.
-
Reaction Termination: The reaction is stopped by the addition of 10% SDS.
-
Protein Digestion: Proteinase K is added to digest the topoisomerase II enzyme.
-
Gel Electrophoresis: The DNA samples are analyzed by 1% agarose gel electrophoresis.
-
Visualization: The gel is stained with ethidium bromide and visualized under UV light. The inhibition of topoisomerase II activity is determined by the reduction in the amount of relaxed DNA compared to the control.
Voltage-Sensitive Sodium Channel Binding Assay ([3H]BTX Binding) [2]
-
Synaptosome Preparation: Synaptosomes are prepared from rat brain tissue.
-
Binding Reaction: The synaptosomes are incubated with the radioligand [3H]batrachotoxinin A 20-α-benzoate ([3H]BTX) in the presence and absence of the test dibenzo[b,e]azepine derivatives at various concentrations.
-
Incubation: The mixture is incubated to allow for binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]BTX (IC50) is calculated.
In Vivo Experimental Protocols
Ehrlich Solid Tumor Model [5][6]
-
Tumor Cell Inoculation: Ehrlich ascites carcinoma (EAC) cells are injected subcutaneously into the right thigh of mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are then treated with the test dibenzo[b,e]azepine derivative or a vehicle control, typically via oral or intraperitoneal administration, for a specified period.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the tumor weight in the treated group to the control group.
Maximal Electroshock Seizure (MES) Test [7][8]
-
Animal Preparation: Mice or rats are used for this test.
-
Drug Administration: The test dibenzo[b,e]azepine derivative is administered to the animals, typically via intraperitoneal or oral routes, at various doses.
-
Electroshock Application: At the time of peak drug effect, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice) is delivered through corneal electrodes.
-
Observation: The animals are observed for the presence or absence of a tonic hindlimb extension seizure.
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension is calculated as the ED50.
Apomorphine-Induced Stereotypy in Rats [9][10]
-
Animal Habituation: Rats are individually placed in observation cages to allow for habituation to the environment.
-
Drug Pre-treatment: The test dibenzo[b,e]azepine derivative or a vehicle control is administered to the rats.
-
Apomorphine Challenge: After a pre-determined time, the rats are challenged with a subcutaneous injection of apomorphine (a dopamine agonist).
-
Behavioral Scoring: The rats are then observed for stereotyped behaviors (e.g., sniffing, licking, gnawing) at regular intervals. The intensity of these behaviors is scored using a standardized rating scale.
-
Data Analysis: The dose of the test compound that reduces the stereotypy score by 50% (ED50) is determined.
Visualizing the Path from Lab to Life: An Experimental Workflow
To better illustrate the process of evaluating dibenzo[b,e]azepine derivatives, the following diagram outlines the typical experimental workflow, from initial in vitro screening to in vivo efficacy studies.
Caption: Experimental workflow for the evaluation of dibenzo[b,e]azepine derivatives.
This comprehensive guide underscores the importance of a multi-faceted approach to drug discovery, where a clear correlation between in vitro and in vivo data is paramount for the successful development of novel therapeutics. The dibenzo[b,e]azepine scaffold continues to be a rich source of promising drug candidates, and a thorough understanding of their preclinical profiles is essential for advancing them toward clinical applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Anticonvulsant and sodium channel-blocking properties of novel 10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apomorphine-induced behavioural sensitization in rats: individual differences, role of dopamine and NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Ehrlich Tumor Induces Pain-Like Behavior in Mice: A Novel Model of Cancer Pain for Pathophysiological Studies and Pharmacological Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 6-(chloromethyl)-11H-dibenzo[b,e]azepine
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the safe disposal of 6-(chloromethyl)-11H-dibenzo[b,e]azepine (CAS No. 21535-44-4), a key intermediate in pharmaceutical synthesis. Adherence to these procedures is critical due to the compound's hazardous properties.
Immediate Safety and Handling Precautions
This compound is a hazardous substance that requires careful handling. It is classified as harmful if swallowed and causes severe skin burns and eye damage[1]. Furthermore, it is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure[2].
Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety goggles or a face shield.
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended, especially when dealing with powders or generating dust[2].
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[1][3].
-
Ensure that a safety shower and eyewash station are readily accessible[1].
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Disposal must be conducted in accordance with all local, regional, and national regulations[1][2].
-
Waste Identification and Segregation:
-
All waste materials contaminated with this compound, including unused product, contaminated labware (e.g., vials, pipettes), and contaminated PPE, must be segregated from non-hazardous waste.
-
Label the waste container clearly as "Hazardous Waste: this compound" and include the appropriate hazard pictograms (e.g., corrosive, health hazard).
-
-
Waste Collection and Storage:
-
Collect waste in a designated, compatible, and tightly sealed container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials[3]. The storage area should be secure and accessible only to authorized personnel.
-
-
Spill Management:
-
In the event of a spill, evacuate the area if necessary.
-
Wearing appropriate PPE, contain the spill.
-
For liquid spills, use an absorbent, inert material (e.g., vermiculite, sand) to soak up the chemical[1].
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Clean the spill area with a suitable solvent (e.g., alcohol) and then with soap and water[1].
-
Collect all cleanup materials in a designated hazardous waste container.
-
-
Final Disposal:
-
The disposal of this compound should be managed by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
As a hazardous substance, incineration at a regulated medical or chemical waste facility is a recommended method of destruction to prevent environmental contamination[4].
-
Maintain a record of all disposed hazardous waste, including the quantity, date of disposal, and the contact information of the disposal company.
-
Quantitative Data Summary
| Property | Value |
| CAS Number | 21535-44-4[1][3][5] |
| Molecular Formula | C15H12ClN[3][5] |
| Molecular Weight | 241.72 g/mol [3][5] |
| Melting Point | 136-137 °C[3] |
| Boiling Point | 351 °C at 760 mmHg[3] |
| Flash Point | 166.1 °C[3] |
| Density | 1.19 g/cm³[3] |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the procedural flow for the safe handling and disposal of this compound.
References
Personal protective equipment for handling 6-(chloromethyl)-11H-dibenzo[b,e]azepine
Essential Safety and Handling Guide for 6-(chloromethyl)-11H-dibenzo[b,e]azepine
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for this compound (CAS No: 21535-44-4). Given the limited specific toxicological data for this compound, it is crucial to handle it as a potent pharmaceutical intermediate with the utmost caution, adhering to the principle of "as low as reasonably practicable" (ALARP) for exposure.
Physicochemical and Toxicological Data
Limited quantitative data is available for this compound. The following table summarizes known physical properties. In the absence of specific toxicological data, it is recommended to treat this compound as highly hazardous.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂ClN | [1] |
| Molecular Weight | 241.72 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 136-137 °C | [1] |
| Boiling Point | 351 °C at 760 mmHg | [1] |
| Flash Point | 166.1 °C | [1] |
| Solubility | Soluble in DMSO, methanol, and dichloromethane; slightly soluble in water. | [2] |
| Storage Temperature | 2-8 °C, under an inert atmosphere | [2] |
| LD50/LC50 | Data not available | |
| Permissible Exposure Limit | Data not available |
Operational Plan: Safe Handling Protocol
Due to its nature as a dibenzoazepine derivative and a chlorinated organic compound, and the lack of comprehensive safety data, this compound should be handled as a potential carcinogen, mutagen, and reproductive toxin.
Engineering Controls
-
Primary Containment: All handling of the solid compound, including weighing and preparing solutions, must be conducted within a certified chemical fume hood or a glove box to prevent inhalation of dust.[3][4]
-
Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood should have a tested and certified face velocity.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for handling this compound.[5]
-
Hand Protection: Use double-gloving. Wear two pairs of nitrile or neoprene gloves.[4][5] Nitrile gloves offer good resistance to a variety of chemicals, but it is crucial to change them immediately upon any sign of contamination or degradation.[6][7][8]
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[5] A face shield should be worn over the goggles, especially when there is a risk of splashes.[5]
-
Body Protection: A lab coat that is buttoned and has long sleeves is required.[4] For larger quantities or when there is a significant risk of contamination, a chemically resistant apron or suit should be worn.
-
Respiratory Protection: If there is any risk of aerosol generation outside of a primary containment system, a properly fitted respirator is necessary. Consult with your institution's environmental health and safety (EHS) department for the appropriate type of respirator and cartridge.
Step-by-Step Handling Procedure
-
Preparation: Before starting, ensure the work area in the fume hood is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Weighing: If possible, weigh the compound directly within the fume hood. Use a tared and sealed container to minimize dust exposure.
-
Dissolving: Add solvents to the solid compound slowly and carefully to avoid splashing. Keep the container covered as much as possible during this process.
-
Reactions: Conduct all reactions within the fume hood. Ensure that the reaction vessel is properly secured.
-
Post-Handling: After handling is complete, decontaminate all surfaces with an appropriate solvent (e.g., ethanol or isopropanol) followed by a soap and water wash. Decontaminate all equipment that came into contact with the compound.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure safety.
Waste Segregation
-
Solid Waste: All solid waste contaminated with this compound (e.g., used gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, chemically resistant container. Label the container clearly with "Hazardous Waste" and the full chemical name.
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container for hazardous chemical waste.
Disposal Procedure
-
Container Management: Keep all waste containers closed except when adding waste.
-
Labeling: Ensure all waste containers are accurately and clearly labeled with their contents.
-
Storage: Store hazardous waste in a designated, secure satellite accumulation area until it can be collected by trained personnel.
-
Collection: Arrange for the disposal of all hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Do not pour any waste containing this chemical down the drain.
Experimental Protocols
No specific experimental protocols for this compound were identified in the search results. Researchers should develop their own detailed protocols incorporating the safety and handling procedures outlined in this document.
Visual Workflow for Safe Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 5. shyzchem.com [shyzchem.com]
- 6. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. glovesbyweb.com [glovesbyweb.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
